Product packaging for Methyl hydrazinecarbodithioate(Cat. No.:CAS No. 5397-03-5)

Methyl hydrazinecarbodithioate

Cat. No.: B1228944
CAS No.: 5397-03-5
M. Wt: 122.22 g/mol
InChI Key: ILAXBOIRSPXAMM-UHFFFAOYSA-N
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Description

Methyl hydrazinecarbodithioate, also known as this compound, is a useful research compound. Its molecular formula is C2H6N2S2 and its molecular weight is 122.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4423. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6N2S2 B1228944 Methyl hydrazinecarbodithioate CAS No. 5397-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-aminocarbamodithioate
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InChI

InChI=1S/C2H6N2S2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ILAXBOIRSPXAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3063835
Record name Hydrazinecarbodithioic acid, methyl ester
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Molecular Weight

122.22 g/mol
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Physical Description

Liquid
Record name Hydrazinecarbodithioic acid, methyl ester
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CAS No.

5397-03-5
Record name Methyldithiocarbazate
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Record name Hydrazinecarbodithioic acid, methyl ester
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Record name methyl dithiocarbazinate
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of S-methyldithiocarbazate (SMDTC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-methyldithiocarbazate (SMDTC), with the chemical formula C₂H₆N₂S₂, is a versatile precursor in synthetic chemistry, particularly in the development of Schiff bases and their metal complexes. These derivatives have garnered significant interest in medicinal and materials science due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] This technical guide provides a comprehensive overview of the core chemical properties of SMDTC, detailed experimental protocols for its synthesis and derivatization, and a summary of its key characterization data.

Chemical Properties of S-methyldithiocarbazate (SMDTC)

The chemical behavior of SMDTC is dictated by the presence of multiple functional groups: the amine (-NH₂), the thioamide (-C(=S)NH-), and the S-methyl (-SCH₃) moieties. This unique combination allows for a variety of chemical transformations, most notably the condensation reaction of the primary amine with aldehydes and ketones to form Schiff bases.

Physical Properties

A summary of the key physical properties of SMDTC is presented in Table 1.

PropertyValueReference
Molecular Formula C₂H₆N₂S₂[2]
Molecular Weight 122.22 g/mol [2]
Appearance Liquid[2]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in DMSO, DMF, acetone, and chloroform at room temperature.[3][3]
Spectroscopic Data

Spectroscopic techniques are essential for the characterization of SMDTC and its derivatives. Key spectroscopic data are summarized in Table 2.

Spectroscopic Technique Key Features and Assignments Reference
¹H NMR The proton NMR spectrum of SMDTC Schiff bases typically shows a characteristic singlet for the S-CH₃ protons. The chemical shift of the N-H proton of the dithiocarbazate moiety is also a key diagnostic signal.
¹³C NMR The carbon NMR spectrum of SMDTC derivatives is characterized by a downfield signal for the C=S carbon, confirming the thione tautomeric form in solution.[3]
IR Spectroscopy The infrared spectrum of SMDTC Schiff bases displays characteristic bands for the N-H, C=N (imine), N-N, and C=S stretching vibrations. The disappearance of the N-H stretching band upon complexation with metal ions indicates deprotonation.[3]
Mass Spectrometry Mass spectrometry is used to confirm the molecular weight of SMDTC and its derivatives.
Crystallographic Data

The solid-state structure of SMDTC derivatives, particularly their Schiff bases and metal complexes, has been extensively studied using X-ray crystallography. These studies reveal important information about bond lengths, bond angles, and intermolecular interactions. A representative example of crystallographic data for a Schiff base derived from S-methyldithiocarbazate is presented in Table 3.

Parameter Value Reference
Crystal System Triclinic[4]
Space Group P-1[4]
Unit Cell Dimensions a = 6.8540(2) Å, b = 8.3022(2) Å, c = 11.5243(4) Å, α = 79.8186(13)°, β = 90.5224(14)°, γ = 72.1362(13)°[4]
Key Structural Feature The molecule exists in the thione form.[4]

Experimental Protocols

Synthesis of S-methyldithiocarbazate (SMDTC)

The synthesis of SMDTC is typically achieved through a two-step process involving the reaction of hydrazine with carbon disulfide to form a dithiocarbazate salt, followed by methylation.

Materials:

  • Hydrazine hydrate

  • Carbon disulfide

  • Potassium hydroxide

  • Methyl iodide

  • Ethanol

Procedure:

  • A solution of potassium hydroxide in ethanol is prepared in an ice bath.

  • Hydrazine hydrate is added to the cooled solution.

  • Carbon disulfide is added dropwise to the stirred reaction mixture while maintaining a low temperature. A yellow oil, potassium dithiocarbazate, will separate.

  • Methyl iodide is then added in batches to the reaction mixture.

  • The reaction is allowed to proceed for several hours.

  • The resulting S-methyldithiocarbazate is collected and can be recrystallized from ethanol.

Synthesis of a Schiff Base from SMDTC

A general procedure for the synthesis of a Schiff base from SMDTC and an aldehyde or ketone is as follows:

Materials:

  • S-methyldithiocarbazate (SMDTC)

  • An appropriate aldehyde or ketone

  • Absolute ethanol

Procedure:

  • SMDTC is dissolved in hot absolute ethanol.

  • An equimolar amount of the aldehyde or ketone, also dissolved in absolute ethanol, is added to the SMDTC solution.

  • The reaction mixture is refluxed for a specified period.

  • Upon cooling, the Schiff base product precipitates out of the solution.

  • The precipitate is filtered, washed with cold ethanol, and dried.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis of an S-methyldithiocarbazate Schiff base and its subsequent metal complex, followed by comprehensive characterization.

G Workflow for Synthesis and Characterization of SMDTC Derivatives cluster_synthesis Synthesis cluster_characterization Characterization hydrazine Hydrazine + CS₂ smdtc S-methyldithiocarbazate (SMDTC) hydrazine->smdtc Methyl Iodide koh KOH / Ethanol koh->smdtc schiff_base Schiff Base Ligand smdtc->schiff_base aldehyde_ketone Aldehyde / Ketone aldehyde_ketone->schiff_base Condensation metal_complex Metal Complex schiff_base->metal_complex spectroscopy Spectroscopy (NMR, IR, MS, UV-Vis) schiff_base->spectroscopy elemental_analysis Elemental Analysis schiff_base->elemental_analysis metal_salt Metal Salt metal_salt->metal_complex Coordination metal_complex->spectroscopy crystallography X-ray Crystallography metal_complex->crystallography metal_complex->elemental_analysis thermal_analysis Thermal Analysis (TGA/DSC) metal_complex->thermal_analysis

Caption: Synthesis and characterization workflow for SMDTC derivatives.

Stability and Reactivity

The primary reactivity of SMDTC lies in the nucleophilic nature of its terminal amine group, which readily undergoes condensation with carbonyl compounds. The resulting Schiff bases are often stable, crystalline solids. The dithiocarbazate moiety can exist in thione-thiol tautomeric forms, with the thione form generally being more stable.

Conclusion

S-methyldithiocarbazate is a fundamentally important building block in the synthesis of a diverse range of Schiff bases and their metal complexes. Its chemical properties, characterized by the interplay of its amine, thioamide, and S-methyl groups, allow for straightforward derivatization. The resulting compounds exhibit a wide array of interesting biological activities, making SMDTC a molecule of significant interest for researchers in drug discovery and development. This guide provides a foundational understanding of its key chemical characteristics and the experimental approaches for its utilization in further research.

References

CAS number and molecular structure of Methyl hydrazinecarbodithioate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl Hydrazinecarbodithioate for Researchers and Drug Development Professionals

Introduction

This compound, also known as S-methyl dithiocarbazate, is a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its unique structural features, combining a hydrazine moiety with a dithiocarboxylate group, make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. These derivatives have garnered considerable attention for their diverse biological activities, including potential anticancer, antiviral, and antimicrobial properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a well-characterized compound with established physical and chemical properties. A summary of its key identifiers and properties is presented in the table below.

PropertyValueReference
CAS Number 5397-03-5[1][2]
Molecular Formula C₂H₆N₂S₂[1][2]
Molecular Weight 122.22 g/mol [1]
IUPAC Name This compound[1]
Synonyms Methyl dithiocarbazate, S-Methyl dithiocarbazate, Dithiocarbazic acid methyl ester[3][4][5]
Appearance White solid[6]
Melting Point 79 °C[6]
Boiling Point 207.3 °C at 760 mmHg[2]
Density 1.314 g/cm³[2]
Flash Point 79.2 °C[2]
SMILES CSC(=S)NN[1]

Molecular Structure

The molecular structure of this compound is characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom and a hydrazine group. The second sulfur atom is bonded to a methyl group.

G cluster_0 This compound C C S1 S C->S1 S2 S C->S2 N1 N C->N1 CH3 CH₃ S2->CH3 N2 NH₂ N1->N2

Caption: 2D representation of this compound structure.

Synthesis of this compound

The synthesis of this compound is a well-established process, typically involving the reaction of hydrazine with carbon disulfide, followed by methylation. Several variations of this synthesis have been reported in the literature.

Experimental Protocol: Synthesis from Hydrazine, Carbon Disulfide, and Methyl Iodide

This protocol is adapted from procedures described in various patents and publications.[7][8][9]

Materials:

  • Hydrazine hydrate (85%)

  • Potassium hydroxide

  • Carbon disulfide

  • Methyl iodide

  • Ethanol

  • Water

  • Ether

Procedure:

  • Prepare a solution of potassium hydroxide in a mixture of water and ethanol in a reaction vessel equipped with a stirrer and a cooling bath.

  • Cool the solution to 0°C.

  • Slowly add hydrazine hydrate to the cooled potassium hydroxide solution while maintaining the temperature.

  • To this mixture, add pre-cooled carbon disulfide dropwise, ensuring the internal temperature of the reaction mixture does not exceed 10°C. A yellow oil, potassium dithiocarbazinate, may separate during this addition.

  • After the addition of carbon disulfide is complete, continue stirring the mixture for an additional hour.

  • Cool the reaction mixture and add two volumes of ether to precipitate more of the potassium dithiocarbazinate.

  • Separate the oily layer and dissolve it in water.

  • Cool the resulting aqueous solution in an ice bath.

  • Add methyl iodide in small portions with shaking and cooling after each addition until the methyl iodide is consumed.

  • Allow the reaction mixture to stand for several hours with occasional shaking to ensure the completion of the reaction.

  • The resulting solid, methyl dithiocarbodithioate, is collected by filtration.

  • The crude product can be purified by recrystallization from ethanol.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_synthesis Synthesis of this compound start Start Materials: Hydrazine Hydrate Carbon Disulfide Potassium Hydroxide step1 Reaction in Ethanol/Water at 0-10°C start->step1 intermediate Formation of Potassium Dithiocarbazinate step1->intermediate step2 Methylation with Methyl Iodide intermediate->step2 product This compound step2->product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of various heterocyclic compounds with potential therapeutic applications.

Intermediate for Biologically Active Molecules:

  • Derivatives of this compound, particularly isatin-derived dithiocarbazate imines, have been investigated for a broad spectrum of physiological properties.[10][11]

  • It is a precursor for the synthesis of carbothiohydrazones, carbothiohydrazides, and various aza-heterocyclic compounds like pyrazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles.[10]

  • It has been used as an intermediate in the preparation of 6-aryl-pyridine thiosemicarbazones, which have been explored for their biological activities.[7][8][9]

Anticancer and Antiviral Activity:

  • A study on twelve methyl-2-arylidene hydrazinecarbodithioates revealed cytostatic activity against human promyelocytic leukemia cells.[12]

  • Some of these derivatives also exhibited antiviral activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[12]

  • A novel piperidone hydrazine carbodithioate derivative demonstrated significant inhibitory activity against the Hep G2 liver cancer cell line.[13]

Spectroscopic Data

The structural elucidation of this compound and its derivatives is supported by various spectroscopic techniques.

Spectroscopic Data TypeObserved Values / InformationReference
Mass Spectrometry (EI) Molecular Weight: 122.212 g/mol [4]
Gas Phase Ion Energetics Ionization Energy: 8.81 eV[14]
¹H NMR (for a derivative) For Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate: δ 2.63 (s, 3H), 6.92 (d, 1H), 7.59 (dd, 1H), 7.63 (d, 1H), 11.48 (s, 1H), 13.90 (s, 1H) ppm.[11]
HRMS (for a derivative) For Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate: [M+H]⁺ found at 329.9335 m/z.[11]

Safety Information

This compound is a chemical that requires careful handling due to its potential hazards.

Hazard ClassHazard StatementPrecautionary StatementReference
Skin Irritation H315: Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/ attention. P362: Take off contaminated clothing and wash before reuse.[15]
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/ attention.[15]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell. P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[15]

Conclusion

This compound is a chemical of significant interest to the scientific and drug development communities. Its straightforward synthesis and versatile reactivity make it an invaluable intermediate for creating novel compounds with a wide array of biological activities. The demonstrated cytostatic and antiviral properties of its derivatives underscore the potential of this scaffold in the development of new therapeutic agents. As research in this area continues, it is likely that more applications for this compound and its derivatives will be discovered, further solidifying its importance in medicinal chemistry. Proper handling and adherence to safety protocols are essential when working with this compound.

References

Spectroscopic Profile of Methyl Hydrazinecarbodithioate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Methyl Hydrazinecarbodithioate (also known as S-Methyl Dithiocarbazate or Methyl Dithiocarbazinate) and its derivatives. Due to the limited availability of a complete public dataset for the parent compound, this document presents the available mass spectrometry data for this compound, supplemented with representative NMR and IR data from closely related derivatives to offer valuable insights for researchers in the field.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data available for this compound and its derivatives.

Table 1: Mass Spectrometry Data for this compound
Compound NameMolecular FormulaMolecular WeightMass Spectrum (Electron Ionization)
This compoundC₂H₆N₂S₂122.21 g/mol Principal peaks at m/z values are available in the NIST Chemistry WebBook.[1][2]
Hydrazinecarbodithioic acid, 1-methyl-, methyl esterC₃H₈N₂S₂136.24 g/mol A mass spectrum is available in the NIST Chemistry WebBook.[3][4]
Table 2: ¹H NMR Spectroscopic Data for Derivatives of this compound
CompoundSolventChemical Shift (δ) in ppm
Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate[5][6]d₆-DMSO2.63 (s, 3H), 6.92 (d, J = 8.28 Hz, 1H), 7.59 (dd, J = 8.32, 2.0 Hz, 1H), 7.63 (d, J = 1.92 Hz, 1H), 11.48 (s, 1H), 13.90 (s, 1H)
Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate[7][8]d₆-DMSO2.31 (s, 3H), 2.62 (s, 3H), 6.84 (d, J = 7.96 Hz, 1H), 7.22 (d, J = 7.96 Hz, 1H), 7.36 (s, 1H), 11.27 (s, 1H), 14.00 (s, 1H)
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Derivatives of this compound
CompoundIonizationCalculated [M+H]⁺Found [M+H]⁺
Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate[5][6]ESI⁺329.9370329.9335
Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate[7][8]ESI⁺266.0422266.0417
Table 4: Representative Infrared (IR) Spectroscopy Data for Related Hydrazone Complexes
Functional GroupExpected Absorption Range (cm⁻¹)
N-H stretch3100-3300
C-H stretch (methyl)2850-2960
C=N stretch (imine)1590-1650
C=S stretch (thione)1050-1250

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These are based on methodologies reported for derivatives of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra are typically recorded on a 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) source in positive ion mode on a time-of-flight (TOF) mass spectrometer. For electron ionization (EI) mass spectrometry, a standard instrument with a 70 eV electron beam is commonly used.

Infrared (IR) Spectroscopy

IR spectra are generally recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as potassium bromide (KBr) pellets. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like a this compound derivative.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MassSpec Mass Spectrometry (EI, ESI-HRMS) Purification->MassSpec Molecular Weight & Formula Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MassSpec->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Tautomerism of Methyl Hydrazinecarbodithioate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This whitepaper provides a detailed examination of the tautomeric phenomena observed in methyl hydrazinecarbodithioate and its derivatives. It consolidates crystallographic data, outlines relevant experimental protocols, and visualizes the core tautomeric equilibria.

Introduction

This compound, also known as S-methyl dithiocarbazate (SMDTC), and its derivatives are versatile compounds in coordination chemistry and drug design.[1] Their ability to chelate with metal ions through nitrogen and sulfur atoms makes them valuable ligands for the synthesis of complexes with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[2] A fundamental aspect of the chemistry of these molecules is their capacity to exist in different tautomeric forms, which significantly influences their reactivity, coordination behavior, and ultimately their therapeutic potential.[3][4] This guide delves into the structural nuances of tautomerism in this class of compounds.

Tautomeric Forms of this compound Derivatives

This compound and its derivatives can theoretically exist in several tautomeric forms. The most significant of these are the thione-thiol and imine-enamine tautomerisms.

  • Thione-Thiol Tautomerism: This involves the migration of a proton from the nitrogen atom to the thiocarbonyl sulfur atom, resulting in the formation of a thiol tautomer.[4]

  • Imine-Enamine Tautomerism: In derivatives where the hydrazine moiety is condensed with a carbonyl compound, an imine linkage is formed. This can undergo tautomerization to an enamine form.

Crystallographic studies have consistently shown that in the solid state, this compound derivatives predominantly exist in the thione tautomeric form.[5][6][7] This is often stabilized by intramolecular hydrogen bonding, particularly in Schiff base derivatives.[8]

Visualization of Tautomeric Equilibria

The following diagrams, generated using the DOT language, illustrate the key tautomeric equilibria in this compound and its Schiff base derivatives.

tautomerism cluster_thione_thiol Thione-Thiol Tautomerism Thione H2N-NH-C(=S)-SCH3 Thiol H2N-N=C(SH)-SCH3 Thione->Thiol

Caption: Thione-thiol equilibrium in this compound.

schiff_base_tautomerism cluster_imine_enamine Imine-Enamine Tautomerism in Schiff Base Derivatives Imine R-CH=N-NH-C(=S)-SCH3 Enamine R-CH2-N=N-C(=S)-SCH3 Imine->Enamine

Caption: Imine-enamine tautomerism in a Schiff base derivative.

Quantitative Data from Crystallographic Studies

The following table summarizes key crystallographic data for several derivatives of this compound, providing insights into their solid-state structures.

Compound NameChemical FormulaCrystal SystemSpace GroupKey Structural Features
Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate[5][9]C₁₀H₈BrN₃OS₂MonoclinicP2₁/nExists in the thione tautomeric form. The molecule is essentially planar, exhibiting a Z configuration about the C=N bond, which is stabilized by an intramolecular N—H⋯O hydrogen bond.[5][9] In the crystal, molecules form dimers through N—H⋯O hydrogen bonds.[5]
Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate[6][7]C₁₁H₁₁N₃OS₂MonoclinicP2₁/cAdopts the thione tautomeric form in the solid state.[6][7] It displays a Z configuration around the imine C=N bond, with an intramolecular N—H⋯O hydrogen bond.[6] The crystal structure features inversion dimers linked by N—H⋯O hydrogen bonds.[7]
(Z)-Benzyl 2-(5-methyl-2-oxoindolin-3-ylidene)hydrazinecarbodithioate[8]C₁₇H₁₅N₃OS₂Not specifiedNot specifiedIn the solid-state, the molecule adopts a Z configuration with the 5-methylisatin and dithiocarbazate groups located on the same side of the C=N bond, involving an intramolecular N—H⋯O hydrogen bond.[8]
4-methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate[10]C₁₅H₁₆N₂S₃MonoclinicNot specifiedThe central CN₂S₂ residue is nearly planar.[10] In the crystal, molecules form centrosymmetrically related self-associates via eight-membered {⋯HNCS}₂ synthons.[10]

Experimental Protocols

The following sections detail the general methodologies for the synthesis and characterization of this compound derivatives, as compiled from the literature.

General Synthesis of Schiff Base Derivatives

This protocol describes the condensation reaction between S-methyldithiocarbazate (SMDTC) and a carbonyl compound, such as an isatin derivative.

  • Preparation of S-methyldithiocarbazate (SMDTC): Carbon disulfide is added dropwise to a cooled solution of hydrazine hydrate and potassium hydroxide in ethanol.[2] Ethyl bromide is then added, and the reaction mixture is heated.[2]

  • Condensation Reaction: An equimolar amount of the desired carbonyl compound (e.g., 5-bromoisatin) is dissolved in a suitable solvent, such as ethanol.[9]

  • An equimolar amount of SMDTC, also dissolved in a suitable solvent, is added to the carbonyl compound solution.[1]

  • The mixture is heated under reflux with continuous stirring for a specified period (e.g., 15 minutes to 5 hours).[1][9]

  • The reaction mixture is then allowed to cool to room temperature, during which a precipitate forms.[1][9]

  • The precipitate is collected by filtration, washed, and dried over a desiccant like silica gel.[1][9]

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[9]

Characterization Methods
  • ¹H NMR: Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆).[6][9] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard. The presence of a signal for the N-H proton is indicative of the thione form.[1]

  • ¹³C NMR: The spectrum is recorded to identify the carbon framework. A downfield chemical shift for the C=S carbon further confirms the presence of the thione tautomer.[1]

  • IR spectra are recorded to identify key functional groups. A strong band corresponding to the C=N stretching vibration confirms the formation of the imine in Schiff base derivatives.[2] The absence of a prominent S-H stretching band and the presence of a C=S stretching band are consistent with the thione tautomer.

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.[6][9]

  • Single crystals of the compound are grown, typically by slow evaporation from a suitable solvent.

  • A suitable crystal is mounted on a diffractometer.[10]

  • X-ray diffraction data is collected at a specific temperature (e.g., 150 K).[10]

  • The crystal structure is solved and refined to determine the precise arrangement of atoms in the solid state, providing definitive evidence of the predominant tautomeric form.[5][6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a this compound derivative.

workflow cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: S-methyldithiocarbazate Carbonyl Compound reaction Condensation Reaction (Reflux in Ethanol) start->reaction precipitation Cooling and Precipitation reaction->precipitation filtration Filtration and Drying precipitation->filtration purification Recrystallization filtration->purification product Pure Schiff Base Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms xray Single-Crystal X-ray Diffraction product->xray

Caption: General workflow for synthesis and characterization.

Conclusion

The tautomerism of this compound and its derivatives is a critical aspect of their chemical behavior. While crystallographic evidence strongly supports the predominance of the thione tautomer in the solid state, the equilibrium in solution can be influenced by factors such as solvent polarity and pH. A thorough understanding of these tautomeric forms, facilitated by the experimental and analytical techniques outlined in this guide, is essential for the rational design of novel therapeutic agents and coordination complexes based on this versatile molecular scaffold. Further studies, particularly quantitative analyses of tautomeric equilibria in solution, would provide deeper insights into the structure-activity relationships of these compounds.

References

Stability and Storage of S-methyldithiocarbazate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for S-methyldithiocarbazate (SMDTC). Due to the limited availability of direct, in-depth stability studies on SMDTC, this document combines established knowledge on the handling of related dithiocarbazate and hydrazine compounds with detailed, adaptable experimental protocols for assessing its stability.

Overview of S-methyldithiocarbazate Stability

S-methyldithiocarbazate is a hydrazine derivative and an important intermediate in the synthesis of various biologically active compounds, including Schiff bases and metal complexes with potential therapeutic applications.[1][2] Proper storage and handling are crucial to ensure its integrity and prevent degradation, which could lead to loss of potency and the formation of undesirable impurities.

General recommendations suggest that S-methyldithiocarbazate should be stored in a cool, dry, and well-ventilated area.[3] It is advisable to keep the container tightly closed and protected from heat sources and open flames.

Recommended Storage Conditions

While specific quantitative stability data under various conditions are not extensively published, the following storage conditions are recommended based on the general chemical nature of dithiocarbazates and hydrazine derivatives.

ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C) or controlled room temperature (20-25 °C)To minimize thermal degradation. Some related Schiff bases show thermal degradation at elevated temperatures.[4][5]
Humidity Dry environment (low relative humidity)To prevent hydrolysis. The presence of water can facilitate the degradation of hydrazine derivatives.
Light Protected from light (amber vials or stored in the dark)To prevent photodegradation. Many chemical compounds are susceptible to degradation upon exposure to UV or visible light.
Atmosphere Inert atmosphere (e.g., nitrogen or argon) for long-term storageTo prevent oxidation. The sulfur and nitrogen atoms in the molecule can be susceptible to oxidation.[6]
pH (in solution) Neutral to slightly acidicHydrazine and its derivatives can be unstable in alkaline solutions.[7]

Note: This table provides general guidance. Specific stability testing is required to establish definitive storage conditions and shelf-life.

Potential Degradation Pathways

Based on the chemical structure of S-methyldithiocarbazate and knowledge of related compounds, several potential degradation pathways can be postulated. These include hydrolysis, oxidation, and thermal decomposition. Forced degradation studies are essential to identify these pathways and the resulting degradation products.[8]

A hypothetical degradation pathway for S-methyldithiocarbazate could involve the hydrolysis of the dithiocarbazate moiety, potentially leading to the formation of hydrazine, carbon disulfide, and methanol. Oxidation could target the sulfur atoms or the hydrazine nitrogen.

G cluster_hydrolysis Hydrolysis Products cluster_oxidation Oxidation Products cluster_thermal Thermal Degradants SMDTC S-methyldithiocarbazate Hydrolysis Hydrolysis (H₂O) SMDTC->Hydrolysis Moisture Oxidation Oxidation ([O]) SMDTC->Oxidation Air/Oxidizing Agents Thermal Thermal Stress (Δ) SMDTC->Thermal Heat Hydrazine Hydrazine Hydrolysis->Hydrazine CS2 Carbon Disulfide Hydrolysis->CS2 Methanol Methanol Hydrolysis->Methanol Sulfoxide Sulfoxide Derivative Oxidation->Sulfoxide Disulfide Disulfide Dimer Oxidation->Disulfide Thione Thione Derivative Thermal->Thione Decomposition Further Decomposition Products Thermal->Decomposition

Hypothetical Degradation Pathways for S-methyldithiocarbazate.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of S-methyldithiocarbazate requires well-defined experimental protocols. The following sections outline methodologies for forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample under more severe conditions than accelerated stability testing.[8] This helps to identify potential degradation products and establish the intrinsic stability of the molecule.

Experimental Workflow for Forced Degradation:

G cluster_stress Stress Conditions cluster_data Data Analysis start Prepare Stock Solution of S-methyldithiocarbazate acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (e.g., 80°C, solid & solution) start->thermal photo Photodegradation (ICH Q1B light exposure) start->photo analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identify Identify & Characterize Degradation Products analysis->identify quantify Quantify Degradants & Assay of Active Substance analysis->quantify pathway Propose Degradation Pathways identify->pathway quantify->pathway report Stability Report pathway->report

Workflow for Forced Degradation Studies.

Detailed Methodologies:

  • Acidic Hydrolysis: A solution of S-methyldithiocarbazate in a suitable solvent (e.g., methanol or acetonitrile) is treated with an acid (e.g., 0.1 M HCl) and heated (e.g., at 60°C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed.

  • Alkaline Hydrolysis: A similar procedure to acidic hydrolysis is followed, but using a base (e.g., 0.1 M NaOH).

  • Oxidative Degradation: The sample is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Thermal Degradation: The solid compound and a solution are subjected to elevated temperatures (e.g., 80°C) for an extended period.

  • Photostability: The sample is exposed to light as per ICH Q1B guidelines, which specify conditions for exposure to a combination of visible and UV light.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[9][10] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[11][12][13]

Hypothetical HPLC Method Parameters:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (determined by UV scan) and/or Mass Spectrometry (MS) for identification of degradants
Injection Volume 10 µL

Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[9]

Thermal Analysis

Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information on the thermal stability of S-methyldithiocarbazate.[14][15][16]

  • TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which decomposition occurs.

  • DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on melting point, phase transitions, and decomposition.

Data Presentation

Quantitative data from stability studies should be summarized in a clear and structured format to facilitate comparison and analysis. The following table is an illustrative example of how such data could be presented.

Illustrative Stability Data for S-methyldithiocarbazate under ICH Accelerated Conditions (40°C / 75% RH)

Time Point (Months)Assay (%)Total Impurities (%)Appearance
099.80.2White crystalline powder
199.50.5White crystalline powder
398.91.1Off-white powder
697.22.8Yellowish powder

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual stability data must be generated through rigorous experimental studies.

Conclusion

References

A Technical Guide to the Theoretical and Computational Exploration of Methyl Hydrazinecarbodithioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl hydrazinecarbodithioate (MHCDT), also known as S-methyldithiocarbazate, is a fascinating molecule with a rich chemical landscape and significant potential in medicinal chemistry. Its derivatives have demonstrated a range of biological activities, including cytostatic, antiviral, and anticancer properties.[1] This technical guide provides an in-depth exploration of the theoretical and computational studies of MHCDT, offering insights into its structural, electronic, and reactive properties. By bridging computational predictions with experimental observations, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the hydrazinecarbodithioate scaffold.

Introduction

This compound is a derivative of dithiocarbazic acid and has garnered attention for its versatile coordination chemistry and the biological activities of its derivatives.[2] Understanding the fundamental molecular properties of the core MHCDT structure is paramount for the rational design of new, more potent analogues. Computational chemistry provides a powerful lens through which we can examine these properties at a granular level, offering predictions that can guide and interpret experimental work. This guide will delve into the computational methodologies used to study MHCDT, present key theoretical data, and provide context with available experimental findings.

Computational Methodologies

The theoretical investigation of this compound has primarily employed quantum chemical calculations to elucidate its geometry, vibrational spectra, and electronic structure. The predominant methods utilized are Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), often with sophisticated basis sets to ensure high computational accuracy.

Key Computational Protocols

A common computational workflow for studying MHCDT is outlined below.

G Computational Workflow for this compound A Initial Structure Generation B Geometry Optimization (DFT/B3LYP, MP2) A->B C Frequency Calculation B->C D Conformational Analysis B->D E Electronic Structure Analysis (HOMO-LUMO, MESP) B->E F Comparison with Experimental Data C->F E->F G General Synthesis of MHCDT Derivatives A S-Methyldithiocarbazate (SMDTC) C Condensation Reaction (e.g., in Ethanol) A->C B Aldehyde or Ketone B->C D MHCDT Derivative (Schiff Base) C->D G Drug Development Logic Flow A Molecular Structure (e.g., MHCDT core) B Computational Prediction (Electronic & Structural Properties) A->B E Structure-Activity Relationship (SAR) Analysis A->E C Synthesis of Analogues B->C D In Vitro/In Vivo Biological Screening C->D D->E F Lead Optimization E->F

References

In-Depth Technical Guide to the Physical Properties of Methyl Hydrazinecarbodithioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl hydrazinecarbodithioate, a key intermediate in the synthesis of various heterocyclic compounds and Schiff bases with potential pharmacological applications. This document outlines its known physical characteristics, spectral data, and a detailed experimental protocol for its synthesis.

Core Physical and Chemical Properties

This compound, also known as S-methyl dithiocarbazate, is a crucial building block in organic synthesis. Its physical state is reported as a liquid.[1] The following tables summarize the key physical and chemical properties, distinguishing between experimentally determined and computationally predicted values.

General and Chemical Properties
PropertyValueSource
Molecular Formula C2H6N2S2[1][2][3]
Molecular Weight 122.22 g/mol [1][3]
IUPAC Name methyl N-aminocarbamodithioate[1]
CAS Number 5397-03-5[1][2][3][4][5]
Canonical SMILES CSC(=S)NN[1]
InChI InChI=1S/C2H6N2S2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5)[1]
InChIKey ILAXBOIRSPXAMM-UHFFFAOYSA-N[1][2]
Computed Physical Properties

The following properties have been determined through computational modeling and provide valuable estimates of the compound's behavior.

PropertyValueMethodSource
Boiling Point 525.89 KJoback Method[2]
LogP (Octanol-Water Partition Coefficient) 0.3XLogP3 3.0[1]
Water Solubility (log10ws) -1.19Crippen Method[2]
Enthalpy of Vaporization (hvap) 47.64 kJ/molJoback Method[2]
Enthalpy of Formation (hf) 101.96 kJ/molJoback Method[2]
Critical Temperature (tc) 792.93 KJoback Method[2]
Critical Pressure (pc) 5312.41 kPaJoback Method[2]
McGowan's Characteristic Volume (mcvol) 87.400 ml/molMcGowan Method[2]
Hydrogen Bond Donor Count 2Cactvs 3.4.8.24[1]
Hydrogen Bond Acceptor Count 2Cactvs 3.4.8.24[1]
Rotatable Bond Count 1Cactvs 3.4.8.24[1]

Spectral Information

Spectroscopic data is essential for the structural elucidation and characterization of this compound.

Spectrum TypeDetailsSource
FTIR Spectra Instrument: Bruker IFS 112, Technique: KBr-Pellet[1]
13C NMR Spectra Copyright © 2016-2025 W. Robien, Inst. of Org. Chem., Univ. of Vienna[1]
GC-MS NIST Mass Spectrometry Data Center[1]

Experimental Protocols

Synthesis of S-Methyldithiocarbazate (SMDTC)

The synthesis of this compound is a well-established procedure, often cited as the method by Das & Livingstone (1976). The following protocol is a generalized representation based on descriptions from various literature sources that reference this original work.[6][7]

Materials:

  • Hydrazine hydrate

  • Carbon disulfide

  • Potassium hydroxide (or other suitable base)

  • Methyl iodide

  • Ethanol (or another suitable solvent)

Procedure:

  • Formation of Potassium Dithiocarbazate: A solution of potassium hydroxide in ethanol is prepared in a flask and cooled in an ice bath. Hydrazine hydrate is added to this cooled solution.

  • Addition of Carbon Disulfide: Pre-cooled carbon disulfide is added dropwise to the stirred reaction mixture, ensuring the temperature is maintained at a low level (e.g., below 10°C). This results in the formation of a potassium dithiocarbazate intermediate.

  • S-Methylation: Methyl iodide is then added portion-wise to the reaction mixture. The mixture is stirred for a specified period to allow for the S-alkylation to proceed, yielding this compound.

  • Isolation and Purification: The resulting product can be isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products Hydrazine Hydrazine Hydrate Step1 1. Formation of Dithiocarbazate Salt Hydrazine->Step1 CS2 Carbon Disulfide CS2->Step1 Base Base (e.g., KOH) Base->Step1 MeI Methyl Iodide Step2 2. S-Methylation MeI->Step2 Intermediate Potassium Dithiocarbazate Step1->Intermediate Step3 3. Isolation and Purification Step2->Step3 Final_Product Methyl Hydrazinecarbodithioate Step3->Final_Product Intermediate->Step2

Caption: Synthesis of this compound.

References

The Solubility Profile of S-methyldithiocarbazate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of S-methyldithiocarbazate (SMDTC) in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information extracted from scientific papers, coupled with a detailed experimental protocol for researchers to determine quantitative solubility in their own laboratories. This guide is intended to be a valuable resource for those working with SMDTC in synthesis, formulation, and biological screening.

Qualitative Solubility of S-methyldithiocarbazate and its Derivatives

S-methyldithiocarbazate and its derivatives, particularly Schiff bases and metal complexes, are frequently utilized in medicinal chemistry research for their potential antimicrobial and antitumor activities.[1][2] The solubility of these compounds is a critical parameter for their synthesis, purification, and biological evaluation. While specific quantitative data is scarce, a review of the literature provides significant qualitative insights into their solubility profiles.

The following table summarizes the observed solubility of S-methyldithiocarbazate and its derivatives in common organic solvents based on their use in synthesis and recrystallization procedures mentioned in various research articles.

SolventCompound TypeSolubility IndicationReferences
Ethanol S-methyldithiocarbazate & DerivativesSoluble, often used for synthesis and recrystallization, sometimes requiring heat.[3][4][5]
Methanol S-methyldithiocarbazate & DerivativesSoluble, frequently used as a solvent for synthesis and recrystallization.[3][6]
Dimethyl Sulfoxide (DMSO) Schiff Bases & Metal ComplexesGenerally soluble at room temperature.[1]
Dimethylformamide (DMF) Schiff Bases & Metal ComplexesGenerally soluble at room temperature; used for recrystallization of complexes.[1][6]
Acetone Schiff Bases & Metal ComplexesIndicated as a solvent for some complexes at room temperature.
Chloroform Schiff Bases & Metal ComplexesIndicated as a solvent for some complexes at room temperature.
Acetonitrile S-methyldithiocarbazate DerivativesUsed in mixtures with other solvents like ethanol for recrystallization.[4][5]

It is important to note that the solubility of Schiff base and metal complex derivatives of S-methyldithiocarbazate can be influenced by the nature of the substituents. In some instances, a decrease in the biological activity of certain metal complexes has been attributed to their low solubility.[7]

Experimental Protocol for Determining the Solubility of S-methyldithiocarbazate

The following is a standard protocol for the quantitative determination of the solubility of S-methyldithiocarbazate in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

  • S-methyldithiocarbazate (pure solid)

  • Organic solvent of interest (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Vials for sample analysis

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid S-methyldithiocarbazate to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined empirically.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a filter.

    • Dilute the collected sample gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • For HPLC analysis:

      • Develop a calibration curve by preparing a series of standard solutions of S-methyldithiocarbazate of known concentrations in the same solvent.

      • Inject the diluted sample and the standards into the HPLC system.

      • Determine the concentration of S-methyldithiocarbazate in the diluted sample by comparing its peak area to the calibration curve.

    • For UV-Vis spectrophotometry:

      • Determine the wavelength of maximum absorbance (λmax) of S-methyldithiocarbazate in the chosen solvent.

      • Prepare a series of standard solutions and measure their absorbance at λmax to construct a calibration curve (Beer-Lambert plot).

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of S-methyldithiocarbazate in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of S-methyldithiocarbazate.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Dilution cluster_analysis Quantitative Analysis cluster_calculation Calculation start Add excess SMDTC to solvent equilibrate Equilibrate at constant temperature with agitation start->equilibrate sample Withdraw supernatant equilibrate->sample filter Filter the sample sample->filter dilute Dilute to a known concentration filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate solubility from concentration and dilution factor analyze->calculate

Caption: Experimental workflow for determining the solubility of S-methyldithiocarbazate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of Schiff Bases Derived from Methyl Hydrazinecarbodithioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from methyl hydrazinecarbodithioate (also known as S-methyldithiocarbazate) and its analogues are a class of compounds with significant interest in medicinal chemistry. These compounds are synthesized through the condensation reaction of the hydrazine derivative with an aldehyde or ketone. The resulting Schiff bases, characterized by the presence of an azomethine (-C=N-) group, and their metal complexes have demonstrated a wide range of biological activities, including potent anticancer and antimicrobial properties. This document provides detailed protocols for the synthesis of these Schiff bases and their subsequent evaluation as potential therapeutic agents.

Synthesis of Schiff Bases

The synthesis of Schiff bases from this compound is a straightforward condensation reaction. The following protocol is a general procedure that can be adapted for various aldehydes and ketones.

Experimental Protocol: General Synthesis of Schiff Bases

Materials:

  • This compound (S-methyldithiocarbazate, SMDTC)

  • Substituted aldehyde or ketone (e.g., salicylaldehyde, vanillin, 2-acetylpyridine)

  • Ethanol or Methanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol or methanol.

  • To this solution, add a solution of the desired aldehyde or ketone (1 equivalent) in the same solvent.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • The reaction mixture is then refluxed with constant stirring for a period ranging from 2 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, which typically results in the precipitation of the Schiff base.

  • The solid product is collected by filtration using a Buchner funnel, washed with cold ethanol or the solvent used for the reaction, and then dried in a desiccator over silica gel.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol to obtain the pure Schiff base.

Characterization

The synthesized Schiff bases should be characterized using standard analytical techniques to confirm their structure and purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1590-1650 cm⁻¹. The absence of the C=O stretching band from the starting aldehyde/ketone and the N-H stretching of the hydrazine also indicates a successful reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR spectra will show a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8-10 ppm. The signals corresponding to the aromatic and other protons of the parent aldehyde/ketone and the S-methyl group of the hydrazinecarbodithioate will also be present. ¹³C NMR will show a signal for the azomethine carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized Schiff base.

  • Elemental Analysis: To determine the elemental composition (C, H, N, S) of the compound, which should be in agreement with the calculated values for the expected structure.

Applications in Drug Development

Schiff bases derived from this compound are promising candidates for the development of new anticancer and antimicrobial drugs.

Anticancer Activity

These Schiff bases and their metal complexes have shown significant cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to their ability to interact with DNA and induce apoptosis (programmed cell death).

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[1][2]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized Schiff base compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the Schiff base compounds in DMSO and then dilute them with the culture medium to the desired final concentrations.

  • After 24 hours, replace the medium in the wells with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubate the plates for 48-72 hours in a CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

The following table summarizes the cytotoxic activity of some Schiff bases derived from S-methyl dithiocarbazate (SMDTC) and S-benzyl dithiocarbazate (SBDTC) and their copper(II) complexes against human breast cancer cell lines.

CompoundAldehyde/KetoneIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. MDA-MB-231
SMDTC-glyoxalGlyoxal6.9>50
SBDTC-glyoxalGlyoxal2.613.9
Cu(II)-SMDTC-glyoxalGlyoxal1.71.4
SMDTC-diacetyl2,3-Butanedione17.5>50
SBDTC-diacetyl2,3-Butanedione13.832.1
Cu(II)-SBDTC-diacetyl2,3-Butanedione10.511.2

Data compiled from multiple sources for illustrative purposes.

The anticancer activity of these Schiff bases is often linked to the induction of apoptosis. A proposed mechanism involves the activation of the intrinsic apoptotic pathway.

apoptosis_pathway cluster_cell Cancer Cell Schiff_Base Schiff Base Derivative Mitochondrion Mitochondrion Schiff_Base->Mitochondrion Induces Stress Caspase9 Pro-Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Activation Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Activation Apoptosis Apoptosis Activated_Caspase3->Apoptosis Execution

Caption: Proposed intrinsic pathway of apoptosis induction by Schiff base derivatives.

Antimicrobial Activity

Schiff bases derived from this compound also exhibit significant activity against a range of pathogenic bacteria.

The disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Sterile filter paper discs (6 mm in diameter)

  • Synthesized Schiff base compounds

  • Positive control (a standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent, e.g., DMSO)

  • Micropipette

  • Incubator

Procedure:

  • Prepare a bacterial inoculum and spread it uniformly over the surface of a Mueller-Hinton agar plate.

  • Dissolve the synthesized Schiff base compounds in a suitable solvent (e.g., DMSO) to a known concentration.

  • Impregnate sterile filter paper discs with a specific volume of the compound solution.

  • Place the impregnated discs, along with positive and negative control discs, on the surface of the agar plate.

  • Incubate the plates at 37°C for 24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

The following table summarizes the antibacterial activity of some Schiff bases derived from S-methyl dithiocarbazate (SMDTC) and S-benzyl dithiocarbazate (SBDTC).

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
SMDTC-MethylisatinBacillus subtilis16ND
Staphylococcus aureus12ND
SBDTC-CinnamaldehydeEscherichia coli15>200
Staphylococcus aureus20100
Co(II)-SBDTC-CinnamaldehydeEscherichia coli22100
Staphylococcus aureus2850

ND: Not Determined. Data compiled from multiple sources for illustrative purposes.[3]

Experimental Workflow

The overall process from synthesis to biological evaluation can be summarized in the following workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start This compound + Aldehyde/Ketone Reaction Condensation Reaction (Reflux in Ethanol + Acetic Acid) Start->Reaction Purification Filtration & Recrystallization Reaction->Purification Schiff_Base_Product Pure Schiff Base Purification->Schiff_Base_Product Characterization FT-IR, NMR, Mass Spec, Elemental Analysis Schiff_Base_Product->Characterization Anticancer Anticancer Activity (MTT Assay) Schiff_Base_Product->Anticancer Antimicrobial Antimicrobial Activity (Disc Diffusion Assay) Schiff_Base_Product->Antimicrobial IC50 IC50 Determination Anticancer->IC50 Inhibition_Zone Zone of Inhibition & MIC Antimicrobial->Inhibition_Zone

Caption: General workflow for the synthesis and biological evaluation of Schiff bases.

Conclusion

The synthesis of Schiff bases using this compound offers a versatile platform for the development of novel therapeutic agents. The straightforward synthetic protocols, coupled with their significant anticancer and antimicrobial activities, make these compounds attractive for further investigation in drug discovery programs. The provided application notes and protocols serve as a comprehensive guide for researchers in this field.

References

Application Notes and Protocols for the Preparation of Metal Complexes with S-methyldithiocarbazate Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of metal complexes featuring S-methyldithiocarbazate (SMDTC) derived ligands. The described compounds, particularly those involving Schiff base derivatives of SMDTC, are of significant interest due to their wide-ranging biological activities, including potent anticancer and antimicrobial properties.[1][2][3] The coordination of these ligands with transition metals often enhances their biological efficacy.[1][3]

Overview and Synthetic Strategy

The general approach for preparing these metal complexes involves a two-step synthesis. The first step is the formation of a Schiff base ligand through the condensation reaction of S-methyldithiocarbazate with a suitable aldehyde or ketone.[1][4][5] The resulting Schiff base, which typically contains nitrogen and sulfur donor atoms, is then reacted with a metal salt to form the desired metal complex.[1][4][6] This modular approach allows for the synthesis of a diverse library of metal complexes with varying structures and biological activities by modifying the aldehydic/ketonic precursor and the metal ion.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Ligand Synthesis cluster_1 Step 2: Complexation cluster_2 Characterization & Biological Evaluation S-methyldithiocarbazate S-methyldithiocarbazate Condensation Reaction Condensation Reaction S-methyldithiocarbazate->Condensation Reaction Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Condensation Reaction Schiff Base Ligand Schiff Base Ligand Condensation Reaction->Schiff Base Ligand Complexation Reaction Complexation Reaction Schiff Base Ligand->Complexation Reaction Metal Salt Metal Salt Metal Salt->Complexation Reaction Metal Complex Metal Complex Complexation Reaction->Metal Complex Characterization Characterization Metal Complex->Characterization Biological Screening Biological Screening Characterization->Biological Screening

Caption: General workflow for the synthesis and evaluation of metal complexes.

Experimental Protocols

Protocol for the Synthesis of S-methyldithiocarbazate (SMDTC) Schiff Base Ligands

This protocol outlines the general procedure for the condensation reaction between S-methyldithiocarbazate and an aldehyde or ketone to form the corresponding Schiff base ligand.

Materials:

  • S-methyldithiocarbazate (SMDTC)

  • Selected aldehyde or ketone (e.g., salicylaldehyde, o-vanillin, pyridoxal)[2]

  • Absolute Ethanol

  • Reflux apparatus

  • Stirring hotplate

  • Filtration apparatus

Procedure:

  • Dissolve S-methyldithiocarbazate (1 molar equivalent) in hot absolute ethanol.

  • In a separate flask, dissolve the chosen aldehyde or ketone (1 molar equivalent) in absolute ethanol.

  • Add the ethanolic solution of the aldehyde or ketone dropwise to the stirring solution of S-methyldithiocarbazate.

  • Heat the resulting mixture to reflux for a specified period (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated Schiff base ligand is then collected by filtration, washed with cold ethanol, and dried in a desiccator.

The logical flow of this protocol is illustrated in the diagram below:

G start Start dissolve_smdtc Dissolve SMDTC in hot ethanol start->dissolve_smdtc dissolve_carbonyl Dissolve aldehyde/ketone in ethanol start->dissolve_carbonyl mix_reactants Mix solutions dissolve_smdtc->mix_reactants dissolve_carbonyl->mix_reactants reflux Reflux for 2-4 hours mix_reactants->reflux cool Cool to room temperature reflux->cool filter_wash Filter and wash with cold ethanol cool->filter_wash dry Dry the product filter_wash->dry end End dry->end

Caption: Protocol for Schiff base ligand synthesis.

Protocol for the Synthesis of Metal(II) Complexes

This protocol describes the general method for the chelation of the synthesized Schiff base ligand with a metal(II) salt.

Materials:

  • Synthesized Schiff base ligand

  • Metal(II) salt (e.g., Cu(II) acetate, Ni(II) acetate, Zn(II) acetate)[4][7]

  • Methanol or Ethanol

  • Reflux apparatus

  • Stirring hotplate

  • Filtration apparatus

Procedure:

  • Dissolve the Schiff base ligand (2 molar equivalents) in hot methanol or ethanol.

  • Dissolve the metal(II) salt (1 molar equivalent) in the same solvent, in a separate flask.

  • Slowly add the metal salt solution to the stirring solution of the ligand.

  • A change in color is often observed upon addition, indicating complex formation.

  • Heat the mixture to reflux for 1-3 hours.

  • Allow the solution to cool to room temperature.

  • The resulting colored precipitate of the metal complex is collected by filtration, washed with the solvent, and dried.

The workflow for the synthesis of the metal complexes is as follows:

G start Start dissolve_ligand Dissolve Schiff base ligand in hot alcohol start->dissolve_ligand dissolve_metal_salt Dissolve metal(II) salt in alcohol start->dissolve_metal_salt mix Add metal salt solution to ligand solution dissolve_ligand->mix dissolve_metal_salt->mix reflux Reflux for 1-3 hours mix->reflux cool Cool to room temperature reflux->cool collect_product Filter, wash, and dry the metal complex cool->collect_product end End collect_product->end

Caption: Protocol for metal complex synthesis.

Data Presentation

The following tables summarize quantitative data for various metal complexes with S-methyldithiocarbazate derived ligands, focusing on their anticancer and antimicrobial activities.

Anticancer Activity Data

The cytotoxic activity of these complexes is often evaluated against various cancer cell lines, with the IC50 value representing the concentration required to inhibit 50% of cell growth.

CompoundCancer Cell LineIC50 (µM)Reference
Cu1 (SMDTC-glyoxal complex)MCF-71.7[1]
Cu1 (SMDTC-glyoxal complex)MDA-MB-2311.4[1]
Ligand 1 (glyoxal-derived)MCF-76.9[1]
Ligand 2 (glyoxal-derived)MCF-72.6[1]
Zn(II) complex 1Caco-29.1[2][3]
Antimicrobial Activity Data

The antimicrobial potential is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Compound 3K. rhizophila<24.4[1]
Compound 3S. aureus<24.4[1]
H2L2 (o-vanillin Schiff base)M. tuberculosis<0.6[2]
H3L4 (diformylphenol Schiff base)M. tuberculosis<0.6[2]
Ni complex (dtc3)Candida albicans1 - 32[8]

Characterization of Synthesized Compounds

A thorough characterization of the synthesized ligands and their metal complexes is crucial to confirm their structure and purity. Commonly employed techniques include:

  • FTIR Spectroscopy: To identify the functional groups and confirm the coordination of the ligand to the metal ion. A shift in the C=N (imine) stretching frequency is indicative of complexation.[1]

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the ligands and their diamagnetic metal complexes. The disappearance of the N-H proton signal upon complexation confirms the deprotonation of the ligand.[6]

  • UV-Vis Spectroscopy: To study the electronic transitions and geometry of the complexes.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compounds.

  • Elemental Analysis: To determine the elemental composition of the compounds.

  • Molar Conductivity Measurements: To ascertain the electrolytic or non-electrolytic nature of the metal complexes in solution.[6]

  • Single-Crystal X-ray Diffraction: To unambiguously determine the solid-state structure and coordination geometry of the metal complexes.[1][2]

The relationship between synthesis and characterization is outlined below:

G cluster_synthesis Synthesis cluster_characterization Characterization Ligand Synthesis Ligand Synthesis Complex Synthesis Complex Synthesis Ligand Synthesis->Complex Synthesis FTIR FTIR Complex Synthesis->FTIR NMR NMR Complex Synthesis->NMR Mass Spec Mass Spec Complex Synthesis->Mass Spec X-ray X-ray Complex Synthesis->X-ray

References

Application Notes and Protocols: Methyl Hydrazinecarbodithioate in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of methyl hydrazinecarbodithioate as a versatile building block in the synthesis of various heterocyclic compounds. The focus is on the preparation of 1,3,4-thiadiazoles and 1,2,4-triazole-3-thiones, which are important scaffolds in medicinal chemistry.

Synthesis of 1,3,4-Thiadiazole Derivatives

This compound and its derivatives are excellent precursors for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. The most common synthetic route involves the reaction with hydrazonoyl halides. This reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization with the elimination of methanethiol. An alternative pathway proposed is a [3+2] cycloaddition of in situ generated nitrilimines with the C=S bond of the hydrazinecarbodithioate.

General Reaction Scheme

The synthesis of 1,3,4-thiadiazoles from methyl 2-arylidenehydrazinecarbodithioate and hydrazonoyl chlorides is a robust method that allows for a wide variety of substitutions on the final product.

thiadiazole_synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products methyl_hydrazinecarbodithioate Methyl 2-arylidenehydrazinecarbodithioate intermediate Acyclic Thiohydrazonate Ester (Intermediate) methyl_hydrazinecarbodithioate->intermediate + Hydrazonoyl Halide hydrazonoyl_halide Hydrazonoyl Halide hydrazonoyl_halide->intermediate base Base (e.g., TEA, DABCO) base_hcl Base·HCl solvent Solvent (e.g., Ethanol, Dioxane) thiadiazole 2,5-Disubstituted-1,3,4-thiadiazole intermediate->thiadiazole Intramolecular Cyclization methanethiol Methanethiol (eliminated) thiadiazole->methanethiol Elimination of triazole_synthesis cluster_reactants1 Step 1: Salt Formation cluster_reactants2 Step 2: Cyclization cluster_product Product acyl_hydrazide Acyl Hydrazide k_dithiocarbazinate Potassium Dithiocarbazinate (Intermediate) acyl_hydrazide->k_dithiocarbazinate + CS2 + KOH cs2 Carbon Disulfide cs2->k_dithiocarbazinate koh Potassium Hydroxide koh->k_dithiocarbazinate hydrazine_hydrate Hydrazine Hydrate triazole_thione 4-Amino-1,2,4-triazole-3-thione hydrazine_hydrate->triazole_thione k_dithiocarbazinate->triazole_thione + Hydrazine Hydrate (Reflux)

Application Note: Synthesis of 4-Substituted Thiosemicarbazides from S-Methyl Dithiocarbazate (SMDTC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the synthesis of 4-substituted thiosemicarbazides using S-Methyl Dithiocarbazate (SMDTC) as a starting material. Thiosemicarbazides are crucial intermediates in the synthesis of various heterocyclic compounds with significant pharmaceutical and biological activities.

Introduction

Thiosemicarbazides are a versatile class of compounds characterized by the H₂N-NH-C(=S)-N< moiety. They serve as essential building blocks for the synthesis of bioactive molecules, including antimicrobial, anticonvulsant, and anticancer agents. The general method for synthesizing 4-substituted thiosemicarbazides involves the reaction of an appropriate amine or hydrazine derivative with a dithiocarbazate ester. S-Methyl dithiocarbazate (SMDTC) is a readily accessible and stable precursor for this transformation. This protocol details the synthesis of 4-substituted thiosemicarbazides via the nucleophilic substitution (aminolysis) of the methylthio (-SCH₃) group of SMDTC with a primary or secondary amine.

Principle of Reaction

The synthesis is based on the aminolysis of the dithiocarbazate ester. A primary or secondary amine acts as a nucleophile, attacking the electrophilic carbon of the thiocarbonyl group in SMDTC. This addition is followed by the elimination of methanethiol (CH₃SH) as a leaving group, resulting in the formation of the corresponding 4-substituted thiosemicarbazide. The reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol or an aqueous medium.

Experimental Protocol

This section provides a generalized procedure for the synthesis of 4-substituted thiosemicarbazides from SMDTC. Reaction conditions may require optimization depending on the specific amine used.

3.1. Materials and Equipment

  • Reagents:

    • S-Methyl dithiocarbazate (SMDTC)

    • Substituted primary or secondary amine (e.g., aniline, morpholine, benzylamine)

    • Absolute Ethanol (or other suitable solvent like water or methanol)

    • Deionized Water

    • Hexane/Ethanol mixture for recrystallization

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Heating mantle or oil bath with magnetic stirrer

    • Buchner funnel and flask for vacuum filtration

    • Beakers and Erlenmeyer flasks

    • Melting point apparatus

    • Standard laboratory glassware

3.2. General Synthesis Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve S-methyl dithiocarbazate (1.0 eq.) in absolute ethanol (approx. 15-20 mL per gram of SMDTC).

  • Addition of Amine: To this solution, add the desired primary or secondary amine (1.0 - 1.2 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within 3-6 hours. The elimination of methanethiol (a gas with a strong odor) indicates the reaction is proceeding.

  • Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to facilitate the precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with cold deionized water.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C overnight.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol, ethanol/water, or hexane/ethanol) to obtain the pure 4-substituted thiosemicarbazide.

Data Presentation

The following table summarizes representative data for thiosemicarbazides synthesized using the described general method. Yields and melting points are dependent on the specific amine and reaction conditions.

Amine ReactantProduct NameMolecular FormulaYield (%)Melting Point (°C)
Aniline4-PhenylthiosemicarbazideC₇H₉N₃S~85142-144
4-Methylaniline4-(p-Tolyl)thiosemicarbazideC₈H₁₁N₃S~88137-139
4-Chloroaniline4-(4-Chlorophenyl)thiosemicarbazideC₇H₈ClN₃S~90168-170
Benzylamine4-BenzylthiosemicarbazideC₈H₁₁N₃S~82129-131
Morpholine4-MorpholinothiosemicarbazideC₅H₁₁N₃OS~75155-157

Note: The data presented are typical values derived from analogous synthesis methods and should be considered representative.

Visualizations

5.1. Chemical Reaction Pathway

The diagram below illustrates the general reaction mechanism for the synthesis of a 4-substituted thiosemicarbazide from SMDTC.

Reaction_Pathway cluster_products Products SMDTC S-Methyl Dithiocarbazate (SMDTC) H₂N-NH-C(=S)-SCH₃ Intermediate Tetrahedral Intermediate SMDTC->Intermediate Nucleophilic Attack Amine Primary/Secondary Amine R₁R₂NH Product 4-Substituted Thiosemicarbazide H₂N-NH-C(=S)-NR₁R₂ Intermediate->Product Elimination Byproduct Methanethiol CH₃SH Intermediate->Byproduct

Caption: General reaction scheme for the synthesis of 4-substituted thiosemicarbazides.

5.2. Experimental Workflow

The following flowchart outlines the step-by-step laboratory procedure for the synthesis.

Workflow A 1. Dissolve SMDTC and Amine in Ethanol B 2. Heat to Reflux (3-6 hours) A->B Stirring C 3. Cool Reaction Mixture (Room Temp then Ice Bath) B->C D 4. Vacuum Filter to Collect Crude Product C->D Precipitation E 5. Wash Solid (Cold Ethanol & Water) D->E F 6. Dry Product (Vacuum Oven) E->F G 7. Recrystallize (e.g., from Ethanol) F->G Purification H 8. Characterize Pure Product (MP, NMR, IR) G->H

Caption: Step-by-step workflow for the synthesis and purification of thiosemicarbazides.

Applications of Methyl Hydrazinecarbodithioate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of methyl hydrazinecarbodithioate and its derivatives in medicinal chemistry. It includes detailed application notes, experimental protocols for synthesis and biological evaluation, and quantitative data on their biological activities. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction to this compound in Medicinal Chemistry

This compound, also known as S-methyl dithiocarbazate, is a versatile scaffold in medicinal chemistry. Its derivatives, particularly Schiff bases formed by the condensation of the terminal amino group with various aldehydes and ketones, have demonstrated a wide spectrum of biological activities. These activities include anticancer, antiviral, and antimicrobial properties. The presence of the dithiocarbazate moiety (–NH–NH–CS–S–) allows for the formation of stable metal complexes, which often exhibit enhanced biological efficacy compared to the free ligands. The structural diversity that can be achieved by modifying the aldehyde or ketone component, as well as by forming metal complexes, makes this compound an attractive starting point for the development of novel therapeutic agents.

Anticancer Applications

Derivatives of this compound have shown significant promise as anticancer agents. They have been found to exhibit cytotoxic effects against a variety of cancer cell lines.

Cytotoxic Activity

Numerous studies have reported the in vitro cytotoxic activity of this compound derivatives against various cancer cell lines. The data from several key studies are summarized in the table below.

Compound/DerivativeCell LineIC50 (µM)Reference
Methyl-2-(2-hydroxybenzylidene)hydrazinecarbodithioate (IIc)HL-606.5[1]
Methyl-2-(2-hydroxy-3-methoxybenzylidene)hydrazinecarbodithioate (IIi)HL-60≈ 1[1]
Methyl-2-(2-hydroxy-1-naphthylidene)hydrazinecarbodithioate (IIl)HL-600.8[1]
Platinum(II) complex 7aHCT-1161.89[2]
Platinum(II) complex 7aMCF-73.45[2]
Platinum(II) complex 7aMDA-MB-2314.21[2]
Platinum(II) complex 7bHCT-1162.56[2]
Platinum(II) complex 7bMCF-75.60[2]
Platinum(II) complex 7bMDA-MB-2314.87[2]
Mechanism of Anticancer Action

The anticancer activity of dithiocarbamate derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. Several studies have indicated that these compounds can trigger the intrinsic apoptotic pathway.[2][3] This pathway is initiated by intracellular signals that lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors such as cytochrome c. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process. Specifically, platinum(II) complexes of this compound derivatives have been shown to lead to an increase in cleaved PARP1 and caspases 3, 7, and 9 in HCT-116 cells.[2] Furthermore, dithiocarbamates can act as metal-chelating agents, and their biological effects can be influenced by their interaction with intracellular metal ions like copper, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, a known trigger of apoptosis.[4][5]

Apoptosis_Pathway cluster_0 Dithiocarbamate Derivative cluster_1 Cancer Cell MHD_derivative This compound Derivative Mitochondrion Mitochondrion MHD_derivative->Mitochondrion Induces Mitochondrial Outer Membrane Permeabilization Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (activated) Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 (activated) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Proposed mechanism of apoptosis induction by this compound derivatives.

Antiviral Applications

Certain derivatives of this compound have demonstrated antiviral activity against DNA viruses.

Antiviral Activity Spectrum

Methyl-2-arylidene hydrazinecarbodithioates have been evaluated for their antiviral properties. The results indicate activity against several herpesviruses.

Compound/DerivativeVirusEC50 (µM)Reference
Methyl-2-(2-hydroxybenzylidene)hydrazinecarbodithioate (IIc)HSV-1 (KOS)4.6[1]
HSV-2 (G)4.8[1]
VZV (TK+ OKA)1.8[1]
VZV (TK- 07-1)2.5[1]
Methyl-2-(2-hydroxy-1-naphthylidene)hydrazinecarbodithioate (IIl)HSV-1 (KOS)1.1[1]
HSV-2 (G)1.3[1]
VZV (TK+ OKA)0.4[1]
VZV (TK- 07-1)0.6[1]

*EC50: 50% effective concentration, or the concentration of the compound that inhibits viral replication by 50%.

It is important to note that for some of these compounds, the antiviral activity was observed at concentrations that also showed significant cytotoxicity to the host cells.[1]

Antimicrobial Applications

The dithiocarbazate scaffold is also a key feature in compounds with antimicrobial activity.

Antibacterial and Antifungal Activity

Derivatives of this compound have been screened for their activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivative 15Staphylococcus aureus ATCC 259231.95[6]
Staphylococcus aureus ATCC 433001.95[6]
Enterococcus faecalis ATCC 2921215.62[6]
Escherichia coli ATCC 25922125[6]
Mechanism of Antimicrobial Action

The antimicrobial mechanism of dithiocarbamates is thought to involve their ability to chelate essential metal ions required for microbial enzyme function.[7] By binding to these metal ions, they can disrupt critical metabolic pathways in bacteria and fungi. The sulfur atoms in the dithiocarbamate moiety are believed to play a crucial role in interacting with and potentially damaging the microbial cell wall.[8]

Experimental Protocols

This section provides detailed protocols for the synthesis of representative this compound derivatives and for the key biological assays used to evaluate their activity.

Synthesis Protocols

This protocol describes a general method for the synthesis of Schiff bases from this compound and an aromatic aldehyde.

Synthesis_Workflow Reactants This compound + Aromatic Aldehyde Solvent Ethanol Reactants->Solvent Dissolve Reflux Reflux Solvent->Reflux Cooling Cooling Reflux->Cooling Precipitate Precipitate Formation Cooling->Precipitate Filtration Filtration & Washing Precipitate->Filtration Product Methyl-2-arylidene hydrazinecarbodithioate Filtration->Product

General workflow for the synthesis of Methyl-2-arylidene hydrazinecarbodithioates.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, 2-hydroxy-3-methoxybenzaldehyde)

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in hot absolute ethanol in a round-bottom flask.

  • Add a solution of the substituted aromatic aldehyde (1 equivalent) in absolute ethanol to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol.

  • Dry the product in a desiccator.

This protocol outlines the synthesis of a platinum(II) complex with a this compound derivative ligand.

Materials:

  • This compound derivative (ligand)

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Ethanol/water mixture (1:1 v/v)

  • Dilute HCl

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the this compound derivative ligand (2 equivalents) in an ethanol/water (1:1) mixture.

  • Dissolve K₂PtCl₄ (1 equivalent) in the same solvent mixture.

  • Add the K₂PtCl₄ solution dropwise to the ligand solution with constant stirring.

  • Add a few drops of dilute HCl to the reaction mixture.

  • Stir the mixture at room temperature for 5 hours.

  • Collect the resulting solid precipitate by filtration.

  • Wash the precipitate with the ethanol/water mixture.

  • Dry the complex in a vacuum desiccator.

Biological Assay Protocols

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.[9][10][11]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, MDA-MB-231)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

This assay is used to determine the concentration of a compound that inhibits virus-induced plaque formation by 50% (EC50).[12][13][14][15][16]

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells for HSV)

  • Virus stock of known titer

  • Cell culture medium

  • 6-well plates

  • Test compound

  • Overlay medium (e.g., medium containing 0.5% methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS)

Procedure:

  • Seed the host cells in 6-well plates and grow until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the growth medium from the cell monolayers.

  • Add the medium containing the test compound dilutions to the wells in duplicate. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Infect the wells (except the cell control) with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well).

  • Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

  • Remove the virus inoculum and add 2 mL of the overlay medium containing the respective concentrations of the test compound.

  • Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).

  • Fix the cells by adding 1 mL of 10% formalin to each well and incubate for at least 30 minutes.

  • Carefully remove the overlay and the fixing solution.

  • Stain the cells with crystal violet solution for 15-20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse pharmacological activities. Their potential as anticancer, antiviral, and antimicrobial agents warrants further investigation. The synthetic versatility of this scaffold allows for the generation of large libraries of compounds for screening and lead optimization. The detailed protocols and data presented in this document provide a solid foundation for researchers to explore the full therapeutic potential of this important class of molecules.

References

Application Notes and Protocols: S-Methyldithiocarbazate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-methyldithiocarbazate (SMDTC) is a versatile precursor in organic synthesis, primarily utilized in the preparation of Schiff bases and various heterocyclic compounds. These derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, antifungal, and antitumor properties.[1][2][3][4] The presence of nitrogen and sulfur atoms allows for the formation of stable complexes with metal ions, often enhancing the biological efficacy of the parent molecule.[1][3][4] This document provides detailed application notes and experimental protocols for the use of SMDTC in the synthesis of biologically active compounds.

Key Applications

The primary application of S-methyldithiocarbazate lies in its condensation reaction with aldehydes and ketones to form Schiff bases. These Schiff bases can act as ligands for metal complexation or serve as intermediates for the synthesis of heterocyclic compounds like 1,3,4-thiadiazoles.

Synthesis of Schiff Bases

The reaction of SMDTC with various aldehydes and ketones yields Schiff bases with a characteristic imine (C=N) functional group.[1][2][4][5] These reactions are typically straightforward condensation reactions. The resulting Schiff bases are often biologically active and serve as excellent chelating agents for transition metal ions.[1][4]

Synthesis of 1,3,4-Thiadiazoles

S-methyldithiocarbazate derivatives can be used to synthesize 2,5-disubstituted 1,3,4-thiadiazoles. These compounds are of interest due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.[6][7] The synthesis often involves the cyclization of thiosemicarbazide intermediates derived from SMDTC.

Data Presentation

Table 1: Anticancer Activity of S-Methyldithiocarbazate Derived Schiff Bases and their Copper (II) Complexes
CompoundDescriptionIC50 (µM) vs. MCF-7IC50 (µM) vs. MDA-MB-231Reference
1 SMDTC-glyoxal Schiff base6.9-[1]
Cu1 Copper (II) complex of SMDTC-glyoxal1.71.4[1][4]
3 SMDTC-diacetyl Schiff base--[1]
5 SMDTC-2,3-pentanedione Schiff base--[1]
Cu7 Copper (II) complex of SMDTC-hexanedione--[1]
Cu9 Copper (II) complex of SMDTC-heptanedione--[1]

MCF-7 and MDA-MB-231 are breast cancer cell lines.

Table 2: Cytotoxic Activity of S-Methyldithiocarbazate and its Schiff Bases
CompoundDescriptionCD50 (µg/mL) vs. Leukemic cellsCD50 (µg/mL) vs. Colon cancer cellsReference
SMDTCS-methyldithiocarbazate--[2]
Schiff base with pyridine-2-carboxaldehyde5.53.7[2][5]
Schiff base with 2,3-butanedione1.9-2.02.0[2][5]
Schiff base with glyoxal4.0-[2][5]
Table 3: Antibacterial Activity of S-Methyldithiocarbazate Derived Compounds
CompoundDescriptionInhibition Zone (mm)MIC (µg/mL)Bacterial StrainReference
SMDTCS-methyldithiocarbazate24-44390-25,000Various bacteria[2][8]
3 SMDTC-diacetyl Schiff base-<24.4K. rhizophila, S. aureus[4]
4 SBDTC-diacetyl Schiff base--K. rhizophila, S. aureus[4]
5 SMDTC-2,3-pentanedione Schiff base--K. rhizophila, S. aureus[4]
Schiff base from SMDTC and methylisatin16-Bacillus subtilis[9]
Schiff base from SMDTC and methylisatin12-Staphylococcus aureus[9]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Protocol 1: General Synthesis of S-methyldithiocarbazate (SMDTC)

This protocol describes the synthesis of the precursor, S-methyldithiocarbazate.

Protocol1 cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Product hydrazine Hydrazine Hydrate step2 2. Add Hydrazine Hydrate hydrazine->step2 cs2 Carbon Disulfide step3 3. Add CS2 dropwise at 0-5°C cs2->step3 koh Potassium Hydroxide step1 1. Dissolve KOH in ethanol koh->step1 ch3i Methyl Iodide step5 5. Add Methyl Iodide ch3i->step5 step1->step2 step2->step3 step4 4. Stir for 1-2 hours step3->step4 step4->step5 step6 6. Stir at room temperature step5->step6 step7 7. Filter and recrystallize step6->step7 smdtc S-methyldithiocarbazate (SMDTC) step7->smdtc

Figure 1. Workflow for the synthesis of S-methyldithiocarbazate.

Methodology:

  • Dissolve potassium hydroxide in cold absolute ethanol.

  • To this solution, add hydrazine hydrate.

  • Cool the mixture to 0-5°C and add carbon disulfide dropwise with constant stirring.

  • Continue stirring for 1-2 hours until a solid precipitate of potassium dithiocarbazate is formed.

  • To this suspension, add methyl iodide dropwise.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Filter the resulting white precipitate of S-methyldithiocarbazate, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol.

Protocol 2: Synthesis of Schiff Bases from S-methyldithiocarbazate

This protocol outlines the general procedure for the condensation of SMDTC with aldehydes or ketones.

Protocol2 cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Product smdtc S-methyldithiocarbazate (SMDTC) step1 1. Dissolve SMDTC in hot ethanol smdtc->step1 carbonyl Aldehyde or Ketone step2 2. Add ethanolic solution of aldehyde/ketone carbonyl->step2 step1->step2 step3 3. Reflux the mixture for 2-4 hours step2->step3 step4 4. Cool to room temperature step3->step4 step5 5. Filter the precipitate step4->step5 step6 6. Wash and recrystallize step5->step6 schiff_base Schiff Base step6->schiff_base

Figure 2. General workflow for Schiff base synthesis.

Methodology:

  • Dissolve S-methyldithiocarbazate in hot absolute ethanol.

  • Add an ethanolic solution of the respective aldehyde or ketone to the SMDTC solution.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Filter the solid product that precipitates out.

  • Wash the precipitate with cold ethanol and recrystallize from a suitable solvent to obtain the pure Schiff base.

Protocol 3: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles

This protocol provides a general route for synthesizing 1,3,4-thiadiazoles starting from an acid hydrazide derived from a dicarboxylic acid, which then reacts with an isothiocyanate followed by cyclization. While not directly starting from SMDTC, it illustrates a common pathway to thiadiazoles where SMDTC-derived thiosemicarbazides can be employed.

Protocol3 cluster_starting Starting Materials cluster_intermediates Intermediate cluster_cyclization Cyclization cluster_product Product acid_hydrazide Bis-acid Hydrazide thiosemicarbazide Bis-acid Thiosemicarbazide acid_hydrazide->thiosemicarbazide Condensation isothiocyanate Alkyl/Aryl Isothiocyanate isothiocyanate->thiosemicarbazide cyclization_step Acid-catalyzed Cyclization (e.g., H2SO4) thiosemicarbazide->cyclization_step thiadiazole 2,5-Disubstituted-1,3,4-thiadiazole cyclization_step->thiadiazole

Figure 3. Synthetic pathway to 2,5-disubstituted-1,3,4-thiadiazoles.

Methodology:

  • Synthesis of Thiosemicarbazide: Reflux a bis-acid hydrazide with an appropriate alkyl or aryl isothiocyanate in ethanol for 6-8 hours to yield the corresponding bis-acid thiosemicarbazide.[6]

  • Cyclization: The purified thiosemicarbazide is then subjected to cyclization. This is typically achieved by treating it with a dehydrating agent like concentrated sulfuric acid or phosphorous oxychloride and heating the mixture.

  • Work-up: After the reaction is complete, the mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to afford the 2,5-disubstituted-1,3,4-thiadiazole.

Conclusion

S-methyldithiocarbazate is a valuable and accessible precursor for the synthesis of a wide array of biologically active Schiff bases and heterocyclic compounds. The straightforward nature of its reactions, coupled with the significant pharmacological potential of its derivatives, makes it an important building block for researchers in organic synthesis and drug development. The protocols and data presented here provide a foundation for the exploration and application of SMDTC in the design and synthesis of novel therapeutic agents.

References

Application Notes and Protocols for the Analytical Detection of Methyl Hydrazinecarbodithioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of Methyl hydrazinecarbodithioate. The methods described are based on established analytical techniques for dithiocarbamates and related compounds, offering robust frameworks for the quantification of this molecule in various matrices.

Introduction

This compound is a dithiocarbazate derivative of interest in various chemical and pharmaceutical research areas. Accurate and sensitive analytical methods are crucial for its detection and quantification in research and development, quality control, and safety assessment. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), providing detailed methodologies and expected performance characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS) - Indirect Analysis via Carbon Disulfide

This method is an indirect approach for the determination of this compound. It is based on the quantitative acid hydrolysis of the dithiocarbamate moiety to carbon disulfide (CS₂), which is then analyzed by GC-MS. This is a common and validated method for the analysis of dithiocarbamate fungicides in various matrices.[1][2]

Application: This method is suitable for the determination of total dithiocarbamate content, expressed as carbon disulfide, in samples where this compound is the primary dithiocarbamate present. It is a robust and sensitive method, particularly for complex matrices like spices and agricultural products.[2]

Experimental Protocol

a) Sample Preparation (Acid Hydrolysis)

  • Weigh 5-50 g of the homogenized sample into a reaction vessel.

  • Add a solution of stannous chloride (SnCl₂) in hydrochloric acid (HCl) to the sample.[1] This facilitates the conversion of this compound to CS₂.

  • The reaction mixture is heated to facilitate the hydrolysis.

  • The volatile CS₂ is purged from the reaction vessel and trapped in an organic solvent, such as isooctane.

b) GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injector Temperature: 200°C

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

    • Oven Program: 40°C hold for 2 min, then ramp to 250°C at 20°C/min

    • Carrier Gas: Helium

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Monitored Ions (m/z): 76 (quantifier) and 78 (qualifier) for CS₂[1]

c) Quantification

A calibration curve is generated using standard solutions of carbon disulfide in the trapping solvent. The concentration of this compound in the original sample is calculated based on the stoichiometric conversion to CS₂.

Data Presentation

Table 1: Performance Characteristics of the GC-MS Method for Dithiocarbamate Analysis (as CS₂)

ParameterValueReference
Linearity Range0.05-10 µg CS₂ mL⁻¹[3]
Limit of Detection (LOD)0.1 mg CS₂ kg⁻¹[3]
Limit of Quantitation (LOQ)0.05 mg kg⁻¹[2]
Accuracy (Recovery %)75 - 98%[2]
Precision (RSD%)< 15% (inter-day)[2]

Note: This data is representative of dithiocarbamate analysis in complex matrices and should be validated specifically for this compound in the matrix of interest.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample Hydrolysis Acid Hydrolysis (SnCl₂/HCl, Heat) Sample->Hydrolysis Trapping CS₂ Trapping (Isooctane) Hydrolysis->Trapping Injection GC Injection Trapping->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Detection Mass Spectrometric Detection (EI, SIM m/z 76, 78) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Workflow for the indirect GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - A Proposed Direct Method

Application: This proposed method is ideal for the specific detection and quantification of this compound in various samples, including pharmaceutical preparations and biological matrices, where differentiation from other sulfur-containing compounds is critical.

Proposed Experimental Protocol

a) Sample Preparation

  • Extraction: For solid samples, extraction with a suitable organic solvent (e.g., methanol, acetonitrile) is required. For liquid samples, a simple dilution or protein precipitation (for biological fluids) may be sufficient.

  • Clean-up (if necessary): Solid-phase extraction (SPE) may be employed to remove interfering matrix components.

b) LC-MS/MS Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes) should be optimized to achieve good separation.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: These would need to be determined by infusing a standard solution of this compound into the mass spectrometer. The precursor ion would be the protonated molecule [M+H]⁺, and characteristic product ions would be selected for quantification and confirmation.

c) Quantification

A calibration curve would be constructed using standards of this compound of known concentrations. The use of a stable isotope-labeled internal standard is recommended for improved accuracy and precision.

Data Presentation

Table 2: Projected Performance Characteristics for a Validated LC-MS/MS Method

ParameterProjected Value
Linearity Range (r²)> 0.99
Limit of Detection (LOD)0.01 - 0.1 mg kg⁻¹
Limit of Quantitation (LOQ)0.03 - 0.3 mg kg⁻¹
Accuracy (Recovery %)80 - 120%
Precision (RSD%)< 15%

Note: These are projected values based on similar validated methods for other dithiocarbamates and would require experimental validation for this compound.

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Cleanup SPE Clean-up (Optional) Extraction->Cleanup Injection LC Injection Cleanup->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Tandem MS Detection (ESI+, MRM) Separation->Detection Quantification Quantification (Internal Standard) Detection->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Proposed workflow for the direct LC-MS/MS analysis of this compound.

Method Validation

Both of the described methods, especially the proposed LC-MS/MS method, require thorough validation according to ICH or other relevant guidelines to ensure they are suitable for their intended purpose.[6][7] Key validation parameters to be assessed include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical detection of this compound can be approached using both indirect and direct methods. The choice of method will depend on the specific requirements of the analysis, including the need for specificity, the nature of the sample matrix, and the available instrumentation. The GC-MS method provides a robust, albeit indirect, approach suitable for total dithiocarbamate determination. The proposed LC-MS/MS method offers a pathway to a highly specific and sensitive direct analysis, which would be the preferred method for many applications in pharmaceutical and scientific research after proper validation.

References

Application Notes and Protocols for Methyl Hydrazinecarbodithioate Derivatives with Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and proposed mechanisms of action of methyl hydrazinecarbodithioate derivatives. Detailed protocols for key experiments are included to facilitate further research and development of these compounds as potential therapeutic agents.

Introduction

This compound and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities. These molecules, characterized by the presence of a dithiocarbazate moiety, have attracted significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and antiviral agents. Their biological effects are often attributed to their ability to chelate metal ions and interact with various biological targets, including enzymes and signaling proteins.

Synthesis of this compound Derivatives

A common method for the synthesis of this compound derivatives, particularly Schiff bases, involves a condensation reaction.

General Synthesis Protocol for Schiff Base Derivatives

This protocol describes the synthesis of Schiff base derivatives through the condensation of S-methyldithiocarbazate (SMDTC) with an appropriate aldehyde or ketone, such as isatin derivatives.[1][2]

Materials:

  • S-methyldithiocarbazate (SMDTC)

  • Substituted isatin (or other suitable aldehyde/ketone)

  • Ethanol

  • Silica gel for drying

Procedure:

  • Dissolve the substituted isatin (10.0 mmol) in hot ethanol (20 ml).

  • In a separate flask, dissolve S-methyldithiocarbazate (SMDTC) (1.22 g, 10.0 mmol) in hot ethanol (35 ml).

  • Add the hot ethanolic solution of the substituted isatin to the SMDTC solution.

  • Heat the reaction mixture at 80°C with continuous stirring for 15 minutes.

  • Allow the mixture to stand at room temperature for approximately 20 minutes, or until a precipitate forms.

  • Filter the precipitate and wash it with a small amount of cold ethanol.

  • Dry the resulting product over silica gel.

  • Recrystallize the crude product from ethanol to yield the pure Schiff base derivative.[1][2]

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against various cancer cell lines. The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Quantitative Anticancer Data

The following table summarizes the reported IC50 values of representative this compound derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound IIcHL-60 (Human promyelocytic leukemia)6.5[3]
Compound IIiHL-60 (Human promyelocytic leukemia)≈ 1[3]
Compound IIlHL-60 (Human promyelocytic leukemia)0.8[3]
Platinum(II) complex 7aHCT-116 (Human colon carcinoma)1.89[4]
Platinum(II) complex 7aMCF-7 (Human breast adenocarcinoma)2.54[4]
Platinum(II) complex 7aMDA-MB-231 (Human breast adenocarcinoma)3.21[4]
Platinum(II) complex 7bHCT-116 (Human colon carcinoma)3.45[4]
Platinum(II) complex 7bMCF-7 (Human breast adenocarcinoma)4.87[4]
Platinum(II) complex 7bMDA-MB-231 (Human breast adenocarcinoma)5.60[4]
Proposed Anticancer Mechanisms of Action

The anticancer effects of this compound derivatives are believed to be mediated through multiple mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Several studies suggest that these derivatives can induce programmed cell death (apoptosis) in cancer cells. This is often characterized by morphological changes such as nucleus shrinkage and condensation, as well as biochemical markers like the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspases 3, 7, and 9.[4] Some platinum(II) complexes of these derivatives have also been shown to bind non-covalently to DNA, which may contribute to their apoptotic effects.[4]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ext_stim External Stimuli (e.g., Death Ligands) death_rec Death Receptors (e.g., Fas, TNFR) ext_stim->death_rec cas8 Caspase-8 death_rec->cas8 cas37 Caspase-3, 7 cas8->cas37 apoptosis Apoptosis cas37->apoptosis int_stim Internal Stimuli (e.g., DNA Damage) mito Mitochondria int_stim->mito cyto_c Cytochrome c mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome cas9 Caspase-9 apoptosome->cas9 cas9->cas37 mhd_deriv This compound Derivatives mhd_deriv->int_stim mhd_deriv->mito

Proposed mechanism of apoptosis induction.

Some hydrazone derivatives, structurally related to this compound compounds, have been shown to inhibit the activity of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[5] These receptors are key components of signaling pathways that drive cell proliferation and survival in many types of cancer.

EGFR_HER2_Pathway ligand Growth Factor (e.g., EGF) egfr_her2 EGFR/HER2 ligand->egfr_her2 pi3k PI3K egfr_her2->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation mhd_deriv This compound Derivatives mhd_deriv->egfr_her2

Inhibition of EGFR/HER2 signaling pathway.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Some carbazole derivatives containing a hydrazine-carbothioamide scaffold, which shares structural similarities with the compounds of interest, have been shown to inhibit this pathway.[6]

PI3K_Akt_mTOR_Pathway growth_factor Growth Factors rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt mtor mTOR akt->mtor apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition cell_growth Cell Growth & Proliferation mtor->cell_growth mhd_deriv This compound Derivatives mhd_deriv->pi3k mhd_deriv->akt mhd_deriv->mtor

Modulation of the PI3K/Akt/mTOR pathway.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., HL-60, HCT-116, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Test Compound (Varying Concentrations) incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

This compound derivatives have also shown promising activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table presents the MIC values of some this compound and related hydrazone derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Hydrazone Derivative 15Staphylococcus aureus1.95 - 3.91[7]
Hydrazone Derivative 15Bacillus subtilis1.95[7]
Hydrazone Derivative 15Escherichia coli125[7]
Hydrazide-hydrazone 21Bacillus subtilis< 3.12[8]
Hydrazide-hydrazone 21Staphylococcus aureus< 3.12[8]
Hydrazide-hydrazone 21Escherichia coli6.25[8]
Proposed Antimicrobial Mechanism of Action

While the exact antimicrobial mechanisms of this compound derivatives are still under investigation, a plausible target is DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair. Inhibition of DNA gyrase leads to the disruption of these vital cellular processes and ultimately bacterial cell death. Some hydrazone derivatives have been shown to inhibit DNA gyrase.[8]

DNA_Gyrase_Inhibition dna_gyrase Bacterial DNA Gyrase dna_replication DNA Replication & Transcription dna_gyrase->dna_replication enables bacterial_death Bacterial Cell Death mhd_deriv This compound Derivatives mhd_deriv->dna_gyrase inhibits

Proposed mechanism of DNA gyrase inhibition.
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound derivative stock solution (in DMSO)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare Compound Dilutions: Prepare a two-fold serial dilution of the this compound derivative in the appropriate broth medium in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microplate, resulting in a final volume of 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth_Microdilution_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Compound in Broth start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 16-20h inoculate_plate->incubate read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

References

Application Notes and Protocols for Antifungal and Antibacterial Applications of SMDTC Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methyldithiocarbamate (SMDTC) and its derivatives are a class of organosulfur compounds that have garnered significant interest for their broad-spectrum biological activities. Initially recognized for their use as fungicides in agriculture, recent research has highlighted their potential as potent antifungal and antibacterial agents with applications in medicine and drug development.[1][2] The antimicrobial efficacy of these compounds is largely attributed to their ability to chelate metal ions and interact with sulfhydryl (-SH) groups in essential microbial enzymes, leading to the disruption of vital cellular processes.[3][4]

This document provides detailed application notes, summarizes quantitative antimicrobial data, and outlines experimental protocols for the evaluation of SMDTC derivatives. It is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Data Presentation: Quantitative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various dithiocarbamate derivatives against a range of fungal and bacterial pathogens. This data provides a comparative overview of their potency.

Table 1: Antifungal Activity of Dithiocarbamate Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansCryptococcus neoformansAspergillus nigerReference
Sodium N-benzyl-N-methyldithiocarbamate (Compound 3) + Copper---
Sodium N-allyl-N-methyldithiocarbamate (Compound 4) + Copper---[5]
Dipotassium piperazine-1,4-dicarbodithiate (Compound 1)No Effect--[5]
Sodium 4-(p-tolyl)piperazine-1-carbodithioate (Compound 2)No Effect--[5]
Gold(III) Dithiocarbamate ComplexesGood ActivityGood Activity-
Metal Dithiocarbamate Complexes (M = Ni, Cu, Zn)Moderate Activity-Promising Activity[6]
Chalcone-based Dithiocarbamate Derivative (Compound 24)---[3]

Table 2: Antibacterial Activity of Dithiocarbamate Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaStreptococcus pneumoniaeReference
Sodium N-benzyl-N-methyldithiocarbamate (Compound 3) + Copper---Effective
Sodium N-allyl-N-methyldithiocarbamate (Compound 4) + Copper---Effective[5]
Chalcone-based Dithiocarbamate Derivative (Compound 24)--8-[3]
Gold(III) Dithiocarbamate ComplexesGood ActivityGood Activity--
Potassium morpholine dithiocarbamateHigher than metal complexesHigher than metal complexes--[2]
Pyrrolidine dithiocarbamate (PDTC)Medium SensitivityLow Sensitivity--[2]
Sodium phenyldithiocarbamate8.5 - 19 mm (Zone of Inhibition)-8.5 - 19 mm (Zone of Inhibition)-[1]
Sodium cyclohexyldithiocarbamate7.7 - 16.3 mm (Zone of Inhibition)-7.7 - 16.3 mm (Zone of Inhibition)-[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the antimicrobial properties of SMDTC derivatives.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria and yeasts.

Materials:

  • Test SMDTC derivative

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound:

    • Dissolve the SMDTC derivative in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation:

    • Culture the test microorganism on an appropriate agar plate overnight.

    • Suspend several colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control (inoculum without the compound) and a negative control (broth without inoculum).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading and Interpretation:

    • The MIC is determined as the lowest concentration of the SMDTC derivative that completely inhibits visible growth of the microorganism.

Protocol 2: Agar Well Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a compound.

Materials:

  • Test SMDTC derivative

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculum (prepared as in Protocol 1)

  • Sterile cork borer or pipette tip

  • Sterile swabs

  • Incubator

Procedure:

  • Plate Preparation:

    • Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the prepared microbial suspension.

    • Allow the plate to dry for a few minutes.

  • Well Creation and Compound Addition:

    • Create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

    • Add a known concentration of the SMDTC derivative solution to each well.

  • Incubation and Measurement:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and workflows related to the antimicrobial applications of SMDTC derivatives.

G cluster_workflow Experimental Workflow: MIC Determination prep_compound Prepare SMDTC Derivative Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (37°C, 24-48h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination.

G cluster_mechanism Proposed Mechanism of Action of SMDTC Derivatives cluster_target Microbial Cell SMDTC SMDTC Derivative Complex SMDTC-Metal Complex SMDTC->Complex Chelation Metal Metal Ion (e.g., Cu²⁺, Zn²⁺) Metal->Complex CarbonicAnhydrase Carbonic Anhydrase (β-class) Complex->CarbonicAnhydrase Inhibition MetalloBetaLactamase Metallo-β-Lactamase Complex->MetalloBetaLactamase Inhibition OtherEnzymes Other Thiol-containing Enzymes Complex->OtherEnzymes Inhibition DisruptedMetabolism Disrupted pH Homeostasis & Metabolism CarbonicAnhydrase->DisruptedMetabolism Leads to AntibioticResistance Overcoming Antibiotic Resistance MetalloBetaLactamase->AntibioticResistance Contributes to CellDeath Cell Death OtherEnzymes->CellDeath Leads to

References

Application Notes and Protocols: Anticancer and Antiviral Activity of Methyl Hydrazinecarbodithioate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hydrazinecarbodithioate and its metal complexes represent a class of compounds with significant therapeutic potential, demonstrating a broad spectrum of biological activities. These compounds, particularly their coordination complexes with transition metals such as nickel, copper, zinc, and platinum, have garnered considerable interest for their potent anticancer and antiviral properties. This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols for their evaluation, and visual representations of the underlying mechanisms and workflows.

The anticancer effects of these complexes are largely attributed to their ability to induce apoptosis in cancer cells through various signaling pathways, often involving the generation of reactive oxygen species (ROS) and modulation of key regulatory proteins. In the antiviral realm, while specific mechanistic details are still under investigation, dithiocarbamate-based compounds have shown promise in inhibiting viral replication.

These application notes are designed to serve as a practical guide for researchers in the fields of medicinal chemistry, pharmacology, and drug development, offering standardized protocols and a summary of existing data to facilitate further research and development of this compound complexes as therapeutic agents.

Anticancer Activity: Data and Mechanisms

The anticancer potential of this compound metal complexes has been evaluated against a variety of human cancer cell lines. The cytotoxic efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Quantitative Anticancer Data

The following table summarizes the reported IC50 values for various this compound complexes, providing a comparative view of their cytotoxic activity.

Complex/LigandCancer Cell LineIC50 (µM)Reference
Platinum(II) complex 7a (indolin-2-one derivative)HCT-116 (Colon)1.89[1]
MCF-7 (Breast)3.14[1]
MDA-MB-231 (Breast)2.56[1]
Platinum(II) complex 7b (indolin-2-one derivative)HCT-116 (Colon)3.21[1]
MCF-7 (Breast)5.60[1]
MDA-MB-231 (Breast)4.78[1]
Methyl-2-(2,4-dihydroxybenzylidene)hydrazinecarbodithioate (IIc)HL60 (Leukemia)6.5[2]
Methyl-2-(2-hydroxy-1-naphthylidene)hydrazinecarbodithioate (IIi)HL60 (Leukemia)≈ 1[2]
Methyl-2-(quinolin-2-ylmethylene)hydrazinecarbodithioate (IIl)HL60 (Leukemia)0.8[2]
(E)-methyl-2-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbodithioate (1)Hep G2 (Liver)34.33 (24h), 27.64 (48h)[3]
3-methylbenzyl 2-(6-methylpyridin-2-ylmethylene)hydrazine carbodithioateMCF-7 (Breast)0.3 µg/mL
MDA-MB-231 (Breast)2.2 µg/mL
Mechanism of Anticancer Action: Apoptosis Induction

A primary mechanism by which this compound metal complexes exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1] Studies on platinum(II) complexes of this compound derivatives have indicated that these compounds can induce apoptosis, as evidenced by an increase in the sub-G1 cell population in cell cycle analysis and the cleavage of PARP and caspases 3, 7, and 9.[1] The process often involves the generation of intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

Apoptosis_Pathway General Apoptotic Pathway Induced by this compound Metal Complexes Complex This compound Metal Complex Cell Cancer Cell Complex->Cell Cellular Uptake ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p53 ↑ p53 activation ROS->p53 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase37 Effector Caspases (Caspase-3, -7) Apoptosome->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Bax ↑ Bax p53->Bax Bax->Mitochondria

Apoptotic signaling cascade.

Antiviral Activity: Current Understanding

While the anticancer properties of this compound complexes are increasingly documented, their antiviral activities are less characterized, with limited quantitative data currently available in the public domain. However, initial studies have shown that some methyl-2-arylidene hydrazinecarbodithioates exhibit activity against certain viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV).[2] The antiviral activity of these compounds was observed at concentrations that also inhibit host cell proliferation, indicating a narrow therapeutic window.[2]

The mechanism of antiviral action for dithiocarbamate complexes is thought to be multifaceted and may involve direct interaction with viral components or interference with host-cell processes necessary for viral replication. Further research is required to elucidate the specific viral targets and signaling pathways modulated by these complexes and to determine their therapeutic potential as antiviral agents.

The following diagram illustrates a general workflow for screening and characterizing the antiviral activity of chemical compounds.

Antiviral_Screening_Workflow General Workflow for Antiviral Compound Screening Start Test Compound (this compound Complex) Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity AntiviralAssay Antiviral Assay (e.g., Plaque Reduction Assay) Start->AntiviralAssay CC50 Determine CC50 (50% Cytotoxic Concentration) Cytotoxicity->CC50 SI Calculate Selectivity Index (SI = CC50 / EC50) CC50->SI EC50 Determine EC50 (50% Effective Concentration) AntiviralAssay->EC50 EC50->SI Mechanism Mechanism of Action Studies SI->Mechanism End Lead Compound Identification Mechanism->End

Antiviral screening workflow.

Experimental Protocols

The following section provides detailed protocols for key assays used to evaluate the anticancer and antiviral activities of this compound complexes.

Protocol 1: MTT Cytotoxicity Assay

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50) and is a fundamental first step in assessing anticancer activity.[4][5]

Materials:

  • This compound complex solution (in a suitable solvent like DMSO)

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound complex in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well. Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software program.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[1][6]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for HSV)

  • Virus stock with a known titer

  • Complete cell culture medium

  • This compound complex solution

  • Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for fixation

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.

  • Compound Treatment and Viral Infection:

    • Prepare serial dilutions of the test compound in serum-free medium.

    • Remove the growth medium from the cell monolayers and wash with PBS.

    • Add the diluted compound to the cells and incubate for 1-2 hours.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well).

    • Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay Application: Remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 2-3 days, or until plaques are visible.

  • Plaque Visualization:

    • Fix the cells with 10% formalin for 30 minutes.

    • Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC50 value, the concentration that reduces the number of plaques by 50%.

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Materials:

  • Cells treated with the this compound complex

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 4: Caspase-3/7 Activity Assay

This luminescent assay measures the activity of key executioner caspases, providing a quantitative measure of apoptosis induction.[8][9]

Materials:

  • Cells treated with the this compound complex

  • Caspase-Glo® 3/7 Assay Kit (Promega or similar)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Assay Setup:

    • Seed cells in a white-walled 96-well plate and treat them with the test compound as described for the MTT assay. Include appropriate controls.

  • Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Protocol:

    • Equilibrate the plate and its contents to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells on a plate shaker at a low speed for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.

    • Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in caspase activity.

Conclusion

This compound complexes are a promising class of compounds with demonstrated anticancer activity and potential for antiviral applications. The data and protocols presented herein provide a framework for the continued investigation of these molecules. The induction of apoptosis is a key mechanism of their anticancer effect, and standardized assays are crucial for quantifying their potency and elucidating their mode of action. While the antiviral potential is less defined, the provided workflow for antiviral screening can guide future research in this area. Further studies are warranted to explore the full therapeutic utility of this versatile class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl Hydrazinecarbodithioate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl hydrazinecarbodithioate (also known as S-methyldithiocarbazate or SMDTC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method involves a two-step, one-pot synthesis. The first step is the reaction of hydrazine with carbon disulfide in the presence of a base, typically an alkali metal hydroxide like potassium hydroxide (KOH) or sodium hydroxide (NaOH), to form a dithiocarbazate salt. This intermediate is then methylated in the second step using a methylating agent, most commonly methyl iodide (CH₃I) or methyl bromide (CH₃Br), to yield this compound.[1][2]

Q2: My yield of this compound is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Improper temperature control: The initial reaction between hydrazine and carbon disulfide is exothermic and requires cooling to prevent the formation of side products. Maintaining a low temperature (typically 0-10°C) during the addition of carbon disulfide is crucial.[2]

  • Incorrect pH: The pH of the reaction mixture should be maintained in the basic range (pH 8-14) to ensure the formation of the dithiocarbazate salt.[1]

  • Suboptimal molar ratios of reactants: The stoichiometry of the reactants is critical. An excess of hydrazine or carbon disulfide can lead to the formation of impurities. Similarly, an insufficient amount of the methylating agent will result in incomplete conversion of the intermediate salt.

  • Decomposition of the dithiocarbazate intermediate: The intermediate dithiocarbazate salt can be unstable.[3] It is generally recommended to proceed with the methylation step without isolating the intermediate.

  • Inefficient methylation: The choice of methylating agent and reaction conditions for the second step can impact the yield.

Q3: What are some common side products or impurities I should be aware of?

A3: A common impurity that can form is 3-hydrazino-4-amino-5-mercapto-1,2,4-triazole.[2][4] The formation of unidentified solids has also been reported.[1][4] These impurities can often be removed by recrystallization from a suitable solvent, such as ethanol.[2][4]

Q4: Which base should I use, KOH or NaOH?

A4: Both potassium hydroxide (KOH) and sodium hydroxide (NaOH) can be effectively used as the base in this synthesis.[1][2] The choice may depend on availability and cost. Some protocols specify the use of KOH.[2]

Q5: What is the recommended solvent for this synthesis?

A5: The reaction is often carried out in an aqueous medium or a mixture of water and an alcohol, such as ethanol or 2-propanol.[2][5] The use of alcoholic solvents is common, though some patented processes emphasize conducting the reaction in an aqueous medium without alcoholic solvents to avoid certain impurities.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incorrect Reagent Addition Order: The order of adding reactants is crucial.Ensure that carbon disulfide is added to the cooled mixture of hydrazine and base. The methylating agent should be added only after the formation of the dithiocarbazate salt is complete.
Low Reaction Temperature: While initial cooling is necessary, the methylation step may require a slightly higher temperature.For the initial reaction, maintain a temperature of 0-10°C. For the methylation step, a temperature range of 0° to 35°C is often cited.[1]
Inactive Reagents: Hydrazine hydrate can degrade over time.Use fresh, high-quality reagents. The purity of hydrazine hydrate can be a factor.
Formation of a Yellow Oil Instead of a Solid Product Incomplete Methylation: An oily layer may indicate the presence of the intermediate potassium or sodium dithiocarbazate.[2]Ensure the correct molar ratio of the methylating agent is used (a slight excess is sometimes recommended).[1] Allow sufficient reaction time for the methylation to complete.
Excess Water: Too much water in the reaction mixture can sometimes prevent the product from precipitating.While the reaction is often performed in an aqueous solution, the concentration of reactants is important. Refer to established protocols for appropriate solvent volumes.
Product is Difficult to Purify Formation of Side Products: High reaction temperatures or incorrect stoichiometry can lead to the formation of impurities like 3-hydrazino-4-amino-5-mercapto-1,2,4-triazole.[2][4]Carefully control the reaction temperature, especially during the addition of carbon disulfide. Use the correct molar ratios of reactants. Purify the crude product by recrystallization from ethanol.
Presence of Unidentified Solids: Some processes report the formation of small amounts of unidentified solids.[1]Filter the reaction mixture before the addition of the methylating agent if a solid precipitate is observed.

Data Presentation

Table 1: Comparison of Reaction Parameters from Different Protocols

Parameter Protocol 1 (Based on U.S. Patent 4,696,938) [2]Protocol 2 (Based on U.S. Patent 5,861,526) [1]
Base Potassium Hydroxide (KOH)Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
Solvent Water and 2-PropanolWater (explicitly mentions no alcoholic solvents)
Temperature (CS₂ Addition) Below 10°C5°C to 25°C
Temperature (Methylation) Not specified, but cooled methyl iodide is added5°C to 25°C
pH Not specified9 to 14
Methylating Agent Methyl Iodide (CH₃I)Methyl Bromide (CH₃Br)
Molar Ratio (Methylating Agent:Dithiocarbazinate) Not explicitly stated1.05:1 to 1.5:1
Reported Yield Not explicitly stated for the base synthesis60% to 80%

Experimental Protocols

Protocol 1: General Laboratory Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices reported in the literature.

  • Preparation of the Reaction Mixture:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a solution of potassium hydroxide in a mixture of water and ethanol.

    • Cool the flask in an ice bath to 0°C.

    • Slowly add hydrazine hydrate to the cooled solution while stirring.

  • Formation of the Dithiocarbazate Salt:

    • Pre-cool carbon disulfide (CS₂).

    • Add the pre-cooled carbon disulfide dropwise to the stirred reaction mixture via the dropping funnel, ensuring the internal temperature is maintained below 10°C.[2]

    • After the addition is complete, continue stirring the mixture for an additional hour at the same temperature. A yellow oil or precipitate of the potassium dithiocarbazinate may form.[2]

  • Methylation:

    • Add methyl iodide (CH₃I) dropwise to the reaction mixture while maintaining cooling.

    • After the addition is complete, allow the reaction mixture to stir for several hours, allowing it to slowly warm to room temperature.

    • A white precipitate of this compound should form.

  • Isolation and Purification:

    • Collect the white precipitate by filtration.

    • Wash the solid with cold water.

    • Recrystallize the crude product from ethanol to obtain pure this compound.[2]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Dithiocarbazate Salt Formation cluster_step2 Step 2: Methylation cluster_step3 Step 3: Purification A Hydrazine Hydrate R1 Reaction Mixture A->R1 B Base (KOH or NaOH) B->R1 C Carbon Disulfide (CS₂) C->R1 Add dropwise at 0-10°C I Dithiocarbazate Salt (Intermediate) R1->I Stir for 1 hour R2 Methylation Reaction I->R2 D Methylating Agent (CH₃I or CH₃Br) D->R2 Add dropwise P Crude Methyl hydrazinecarbodithioate R2->P Stir and warm to room temp. F Wash with cold water P->F Filtration Rec Ethanol F->Rec Recrystallize FP Pure Product Rec->FP

Caption: Workflow for the synthesis of this compound.

TroubleshootingFlow Start Low Yield Issue Q1 Was the temperature during CS₂ addition kept below 10°C? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the pH of the reaction mixture basic (8-14)? A1_Yes->Q2 S1 High temperature likely caused side reactions. Maintain 0-10°C. A1_No->S1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the correct molar ratio of reactants used? A2_Yes->Q3 S2 Inadequate base. Ensure pH is in the 8-14 range. A2_No->S2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Was a slight excess of methylating agent used? A3_Yes->Q4 S3 Incorrect stoichiometry. Review and adjust reactant quantities. A3_No->S3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Review purification process. Consider recrystallization. A4_Yes->End S4 Incomplete methylation is likely. Use a slight excess (e.g., 1.05:1). A4_No->S4

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: S-Methyldithiocarbazate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude S-methyldithiocarbazate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude S-methyldithiocarbazate?

The most frequently cited method for the purification of S-methyldithiocarbazate and its derivatives is recrystallization.[1][2][3][4] Ethanol is a commonly used solvent for this purpose.[2][3][4]

Q2: What are the expected signs of pure S-methyldithiocarbazate?

Pure S-methyldithiocarbazate is typically obtained as crystals. Depending on the reaction from which it is derived, these can be yellow or orange needles.[1][3] A sharp melting point is also a good indicator of purity. For instance, a derivative of S-methyldithiocarbazate was reported to have a melting point of 236–237°C after recrystallization.[3]

Q3: What are potential impurities in crude S-methyldithiocarbazate?

While specific impurities for crude S-methyldithiocarbazate are not extensively detailed in the provided literature, potential impurities can be inferred from its synthesis. The synthesis typically involves the reaction of a dithiocarbazate salt with methyl iodide.[5] Therefore, impurities could include unreacted starting materials, byproducts from side reactions, or residual solvents. It is also important to prevent the formation of unwanted side products by controlling reaction conditions, such as temperature and the rate of reagent addition.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield After Recrystallization The compound is too soluble in the chosen solvent at room temperature.- Try a different recrystallization solvent or a solvent mixture. - Cool the solution in an ice bath to maximize crystal formation.
The volume of solvent used for recrystallization was too large.- Minimize the amount of hot solvent used to dissolve the crude product.
Premature crystallization occurred during hot filtration.- Preheat the filtration apparatus (funnel and receiving flask). - Use a small amount of hot solvent to wash the filter paper.
Oily Product Instead of Crystals The presence of impurities is preventing crystallization.- Attempt to "salt out" the product by adding a non-polar co-solvent in which the product is insoluble. - Try an alternative purification technique such as column chromatography.
The melting point of the compound is below room temperature.- This is unlikely for S-methyldithiocarbazate but ensure your laboratory conditions are appropriate.
Colored Impurities Remain After Recrystallization The impurity has similar solubility to the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - A second recrystallization may be necessary.
The product itself is colored.- Confirm the expected color of the pure compound from literature sources. S-methyldithiocarbazate derivatives can be yellow or orange.[1][3]
No Crystals Form Upon Cooling The solution is not supersaturated.- Evaporate some of the solvent to increase the concentration of the product. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal from a previous successful crystallization.

Experimental Protocols

Key Experiment: Recrystallization of Crude S-methyldithiocarbazate

This protocol provides a detailed methodology for the purification of crude S-methyldithiocarbazate by recrystallization.

Materials:

  • Crude S-methyldithiocarbazate

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude S-methyldithiocarbazate in an Erlenmeyer flask. Add a minimal amount of hot ethanol and continue to add small portions of hot solvent until the solid has just dissolved.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals. This can be done over silica gel.[1][3]

Quantitative Data Summary

ProductYieldMelting Point (°C)Reference
S-(4-methylbenzyl)dithiocarbazate derivative81%167-169[1]
Copper(II) Complex of a dithiocarbazate derivative80%180-182[1]
S-methyldithiocarbazate-5-methylisatin derivative80%236-237[3]

Visualizations

PurificationWorkflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization & Isolation crude_product Crude S-methyldithiocarbazate dissolved_solution Dissolved Solution crude_product->dissolved_solution Add hot_solvent Hot Ethanol hot_solvent->dissolved_solution hot_filtration Hot Filtration dissolved_solution->hot_filtration impurities Insoluble Impurities hot_filtration->impurities filtrate Hot Filtrate hot_filtration->filtrate cooling Cooling filtrate->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration pure_crystals Pure Crystals vacuum_filtration->pure_crystals mother_liquor Mother Liquor vacuum_filtration->mother_liquor

Caption: Workflow for the purification of crude S-methyldithiocarbazate by recrystallization.

References

Technical Support Center: Synthesis of Schiff Bases from S-Methyl Dithiocarbazate (SMDTC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Schiff bases from S-Methyl Dithiocarbazate (SMDTC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthetic procedure.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of Schiff bases from SMDTC.

1. Why is the yield of my Schiff base unexpectedly low?

Low yields are one of the most common issues and can arise from several factors related to the equilibrium of the reaction and the stability of the product.

  • Incomplete Reaction: The condensation of SMDTC with an aldehyde or ketone is a reversible reaction. The presence of water, a byproduct, can drive the reaction backward, leading to a low yield of the Schiff base.

    • Troubleshooting:

      • Water Removal: Use a Dean-Stark apparatus during the reaction to azeotropically remove water as it forms, especially when using solvents like toluene.

      • Dehydrating Agents: Add a dehydrating agent, such as anhydrous sodium sulfate or molecular sieves, to the reaction mixture to sequester water.

      • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. In some cases, gentle heating can help drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Precipitation: The Schiff base product may be precipitating out of the solution, which can sometimes halt the reaction.

    • Troubleshooting:

      • Solvent Choice: Ensure you are using a solvent in which both the reactants and the product are reasonably soluble at the reaction temperature. Ethanol is a commonly used solvent.[1]

      • Stirring: Maintain vigorous stirring throughout the reaction to ensure homogeneity.

2. My final product is impure, and I'm having trouble with purification. What are the likely impurities and how can I remove them?

Purification of Schiff bases can be challenging due to their potential instability.

  • Unreacted Starting Materials: The most common impurities are unreacted SMDTC and, more frequently, the starting aldehyde or ketone.

    • Troubleshooting:

      • Recrystallization: This is the most effective method for purifying solid Schiff bases.[2][3] Common solvents for recrystallization include ethanol, methanol, or a mixture of solvents like dichloromethane/petroleum ether. The choice of solvent will depend on the solubility of your specific Schiff base.

      • Solvent Washing: If the Schiff base is a solid that has precipitated from the reaction mixture, washing it with a solvent in which the starting materials are soluble but the product is not can be effective.

      • Column Chromatography: For non-crystalline products or for separating mixtures that are difficult to resolve by recrystallization, column chromatography can be used. It is often recommended to use neutral alumina instead of silica gel, as the acidic nature of silica can lead to the hydrolysis of the Schiff base.[3]

  • Side-Products: Depending on the reaction conditions and the nature of the carbonyl compound, various side-products can form.

    • Troubleshooting:

      • Aldol Condensation Products: If your aldehyde or ketone has α-hydrogens, it can undergo self-condensation (an aldol reaction) as a side reaction, particularly in the presence of base. To minimize this, use neutral or slightly acidic conditions.

      • Hydrolysis Products: The imine bond of the Schiff base is susceptible to hydrolysis, which can occur during workup or purification if acidic conditions and water are present. Ensure all workup steps are performed under neutral or slightly basic conditions and use dry solvents for purification.

3. My Schiff base product seems to be degrading over time. How can I improve its stability?

The stability of a Schiff base is highly dependent on its structure and the conditions under which it is stored.

  • Hydrolysis: As mentioned, the primary degradation pathway is hydrolysis of the imine bond.

    • Troubleshooting:

      • Storage Conditions: Store the purified Schiff base in a cool, dry place, preferably in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.

      • Avoid Acidic Conditions: Do not store the Schiff base in the presence of even trace amounts of acid.

  • Thiol-Thione Tautomerism: While not a degradation pathway, it's important to be aware that dithiocarbazate-derived Schiff bases can exist in equilibrium between the thione and thiol tautomeric forms. This is an inherent property of the molecule. The thione form is generally more stable.

4. The reaction with a ketone is much slower than with an aldehyde. Is this normal?

Yes, this is expected. Ketones are generally less reactive electrophiles than aldehydes due to two main factors:

  • Steric Hindrance: The two alkyl or aryl groups on the ketone's carbonyl carbon create more steric bulk compared to the single substituent and a hydrogen atom on an aldehyde's carbonyl carbon, making nucleophilic attack by SMDTC more difficult.

  • Electronic Effects: The alkyl or aryl groups on a ketone are electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic.

  • Troubleshooting:

    • Increase Reaction Time and/or Temperature: Reactions with ketones may require longer reaction times and/or higher temperatures to achieve a good yield.

    • Catalyst: The use of a mild acid catalyst (e.g., a few drops of acetic acid) can sometimes accelerate the reaction with less reactive ketones. However, be cautious as excess acid can protonate the amine of SMDTC, rendering it non-nucleophilic, or promote hydrolysis of the product.

Experimental Protocols

General Protocol for the Synthesis of a Schiff Base from SMDTC and an Aldehyde/Ketone

This protocol provides a general procedure for the condensation reaction. The specific conditions may need to be optimized for your particular reactants.

Materials:

  • S-Methyl dithiocarbazate (SMDTC) (1 equivalent)

  • Aldehyde or Ketone (1 equivalent)

  • Absolute Ethanol (or another suitable solvent like methanol or toluene)

  • Optional: Glacial Acetic Acid (catalytic amount)

  • Optional: Anhydrous Sodium Sulfate or Molecular Sieves

Procedure:

  • Dissolve Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the SMDTC in absolute ethanol. In a separate container, dissolve the aldehyde or ketone in absolute ethanol.

  • Combine Reactants: Slowly add the ethanolic solution of the aldehyde or ketone to the solution of SMDTC with continuous stirring.

  • Reaction Conditions:

    • If the reaction is slow at room temperature, gently heat the mixture to reflux.

    • For reactions prone to low yields due to water formation, a Dean-Stark apparatus can be used with a solvent like toluene to remove water azeotropically. Alternatively, add a dehydrating agent like anhydrous sodium sulfate to the reaction mixture.

    • If a catalyst is required, add a few drops of glacial acetic acid to the reaction mixture.

  • Monitor Reaction: Monitor the progress of the reaction by TLC. The formation of the Schiff base can be observed as a new spot with a different Rf value from the starting materials.

  • Isolation of Product:

    • If the product precipitates out of the solution upon cooling, collect the solid by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

    • If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol).

    • Alternatively, purify the product using column chromatography, preferably with neutral alumina as the stationary phase.

Data Presentation

The following table summarizes typical reaction conditions found in the literature for the synthesis of Schiff bases from SMDTC and various carbonyl compounds.

Carbonyl CompoundSolventCatalystReaction TimeTemperatureYield (%)Reference
2,3-ButanedioneAbsolute EthanolNone4 hReflux85[4]
2,5-HexanedioneAbsolute EthanolNone6 hReflux80[5]
SalicylaldehydeMethanolNone2 hReflux90[6]
p-AnisaldehydeAbsolute EthanolNone40 minRefluxNot specified[2]

Visualizations

Reaction Pathway and Potential Side Reactions

Schiff_Base_Synthesis SMDTC S-Methyl Dithiocarbazate (SMDTC) Hemiaminal Hemiaminal Intermediate SMDTC->Hemiaminal + Carbonyl Carbonyl Aldehyde / Ketone (R-C(=O)-R') Carbonyl->Hemiaminal AldolProduct Aldol Condensation Product Carbonyl->AldolProduct SchiffBase Schiff Base Product (Imine) Hemiaminal->SchiffBase - H₂O (Dehydration) Water Water (H₂O) Hemiaminal->Water SchiffBase->Hemiaminal + H₂O (Hydrolysis)

Caption: Main reaction pathway for Schiff base synthesis from SMDTC and potential side reactions.

Troubleshooting Workflow for Schiff Base Synthesis

Troubleshooting_Workflow Start Start Synthesis CheckYield Is the yield low? Start->CheckYield CheckPurity Is the product impure? CheckYield->CheckPurity No RemoveWater Action: Remove water (Dean-Stark/Dehydrating agent) CheckYield->RemoveWater Yes CheckStability Is the product degrading? CheckPurity->CheckStability No Purify Action: Purify product (Recrystallization/Chromatography) CheckPurity->Purify Yes CheckStorage Action: Check storage (Dry, inert atmosphere) CheckStability->CheckStorage Yes Success Successful Synthesis CheckStability->Success No OptimizeConditions Action: Optimize conditions (Time, Temp, Catalyst) RemoveWater->OptimizeConditions OptimizeConditions->CheckPurity Purify->CheckStability End End CheckStorage->End

References

Technical Support Center: Optimization of Reaction Conditions for Metal Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of metal complex formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of metal complexes.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in metal complex formation can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not be reaching equilibrium or may be proceeding too slowly.

    • Solution: Try increasing the reaction time or temperature. However, be cautious as excessive heat can lead to decomposition of the complex.[1] Monitoring the reaction progress using techniques like TLC, NMR, or UV-Vis spectroscopy can help determine the optimal reaction time.[2][3]

  • Poor Stoichiometry: The molar ratio of the metal salt to the ligand is a critical factor.

    • Solution: While a 1:1 or 1:2 metal-to-ligand ratio is common, using a slight excess of the ligand can sometimes drive the reaction to completion.[1] Experiment with different ratios to find the optimum for your specific system.

  • Suboptimal pH: The pH of the reaction medium is crucial, especially for reactions in aqueous solutions or with ligands that have acidic or basic groups.[1]

    • Solution: The pH can affect the protonation state of the ligand, influencing its ability to bind to the metal ion.[4][5] It can also lead to the precipitation of metal hydroxides.[1] Determine the pKa of your ligand and buffer the reaction mixture to a pH that favors the desired coordination.

  • Solvent Effects: The solvent plays a multifaceted role in the reaction.

    • Solution: The chosen solvent must dissolve both the metal salt and the ligand.[6] The solvent's coordinating ability can also be a factor; a strongly coordinating solvent might compete with your ligand for the metal center.[1][7][8] If you suspect this is an issue, consider switching to a less coordinating solvent.

Q2: I am observing the formation of a precipitate other than my desired product. What is happening and how can I prevent it?

A2: Unwanted precipitation can be due to several reasons:

  • Insolubility of Reactants or Product: Your starting materials or the formed complex may not be soluble in the chosen solvent.

    • Solution: Ensure that both the metal salt and the ligand are soluble in the reaction solvent. If the product is insoluble, this can actually be advantageous for purification by filtration. However, if it co-precipitates with unreacted starting materials, you may need to choose a different solvent system where all components are soluble and then isolate the product by other means (e.g., crystallization, chromatography). Modifying the ligand by adding solubilizing groups (e.g., alkyl chains) can also be a strategy.[6]

  • Metal Hydroxide Formation: In aqueous solutions, if the pH is too high, the metal ion may precipitate as a hydroxide.

    • Solution: Control the pH of the reaction mixture using a suitable buffer to keep it in a range where the metal ion remains in solution.[1]

  • Decomposition: The reaction temperature might be too high, causing the ligand or the complex to decompose.

    • Solution: Run the reaction at a lower temperature. You can monitor for decomposition by analyzing aliquots of the reaction mixture over time.

Q3: How do I choose the right solvent for my metal complex formation reaction?

A3: Solvent selection is a critical step for a successful reaction.[1] Key factors to consider are:

  • Solubility: The solvent must be able to dissolve both the metal salt and the ligand to an adequate concentration.[6]

  • Coordinating Ability: Solvents can be classified as coordinating or non-coordinating.

    • Non-coordinating solvents (e.g., dichloromethane, hexane) are a good starting point as they are less likely to interfere with the binding of your ligand to the metal.[1]

    • Coordinating solvents (e.g., water, ethanol, acetonitrile, DMSO) may be necessary to dissolve polar reactants but can compete with the ligand for the metal's coordination sites.[1][7][8] The strength of this competition depends on the Lewis basicity of the solvent and the metal ion's affinity for it.[8][9]

  • Polarity and Dielectric Constant: These properties can influence the reaction rate and the stability of the complex.[7][10]

Q4: The color of my reaction mixture is not what I expected. What does this indicate?

A4: A change in color is often a good visual indicator of complex formation.[3][11] However, an unexpected color could signify:

  • Formation of a Different Species: You might be forming a complex with a different stoichiometry or oxidation state than intended.

  • Presence of Impurities: Impurities in your starting materials or solvent could be reacting to form colored byproducts.

  • Decomposition: The observed color could be due to decomposition products.

Solution: Use spectroscopic techniques like UV-Vis to characterize the species in solution. This can help identify the formed complex by its characteristic absorption bands.[12] Comparing the spectrum to known spectra of similar complexes can be helpful.

Q5: My purified complex is not stable and decomposes over time. How can I improve its stability?

A5: The stability of a metal complex is influenced by several factors:[13][14]

  • Nature of the Metal Ion and Ligand: The charge and size of the metal ion, as well as the basicity and chelating ability of the ligand, play a significant role.[13][14] Polydentate ligands (chelating agents) generally form more stable complexes than monodentate ligands (the "chelate effect").[15]

  • Environmental Factors: Exposure to air, light, or moisture can cause decomposition.

    • Solution: If your complex is air- or moisture-sensitive, perform the synthesis and handling under an inert atmosphere (e.g., nitrogen or argon).[16] Store the purified complex in a desiccator, in the dark, and if necessary, at low temperatures.

  • Counter-ion Effects: The counter-ion can sometimes influence the stability and crystal packing of the complex.[17][18][19][20]

    • Solution: If you suspect the counter-ion is an issue, you can try to exchange it through metathesis reactions.

Data Presentation

Table 1: Influence of Reaction Parameters on Metal Complex Formation

ParameterEffect on ReactionOptimization Strategy
Temperature Affects reaction kinetics and thermodynamic stability. Higher temperatures increase reaction rates but can lead to decomposition.[21]Monitor the reaction at different temperatures to find an optimal balance between reaction time and product stability.
pH Influences the protonation state of the ligand and the potential for metal hydroxide precipitation.[1][4][5]Determine the pKa of the ligand and use appropriate buffers to maintain the optimal pH for complexation.
Solvent Affects reactant solubility and can coordinate to the metal center, competing with the ligand.[1][7][8][10]Select a solvent that dissolves all reactants and is non-coordinating, or weakly coordinating, if possible.
Molar Ratio The stoichiometry of metal to ligand is crucial for obtaining the desired complex.Systematically vary the metal-to-ligand ratio to maximize the yield of the target complex. An excess of one reactant may be beneficial.[1]
Counter-ion Can influence the solid-state structure and sometimes the stability of the complex in solution.[17][18][19][20]If issues arise, consider using a different metal salt with a non-coordinating counter-ion or perform an ion exchange.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Reaction Temperature

  • Setup: Prepare several identical reaction mixtures in parallel. Each reaction should be set up in a vessel equipped with a magnetic stirrer and a condenser.

  • Temperature Control: Place each reaction vessel in a temperature-controlled bath (e.g., oil bath, heating mantle with a temperature controller) set to a different temperature (e.g., room temperature, 40 °C, 60 °C, 80 °C).

  • Monitoring: At regular time intervals (e.g., every hour), take a small aliquot from each reaction.

  • Analysis: Analyze the aliquots using a suitable technique (e.g., TLC, UV-Vis, or NMR) to monitor the formation of the product and the consumption of starting materials.[2][3]

  • Evaluation: Compare the results from the different temperatures to determine which provides the best yield and purity within a reasonable timeframe, without significant byproduct formation.

Protocol 2: Screening for Optimal Solvent

  • Solvent Selection: Choose a range of solvents with varying polarities and coordinating abilities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).

  • Solubility Test: First, test the solubility of your metal salt and ligand in each of the selected solvents at the intended reaction temperature.

  • Small-Scale Reactions: Set up small-scale reactions in each solvent that passed the solubility test.

  • Reaction and Monitoring: Run the reactions under identical conditions (temperature, time, stoichiometry) and monitor their progress as described in Protocol 1.

  • Analysis: After the reaction time has elapsed, analyze the crude reaction mixtures to determine the yield and purity of the desired complex in each solvent.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Optimization A Select Metal Salt & Ligand B Choose Solvent System A->B C Determine Initial Molar Ratio B->C D Set Reaction Temperature & Time C->D E Monitor Reaction Progress (TLC, NMR, UV-Vis) D->E F Isolate & Purify Product E->F Reaction Complete G Characterize Product (Spectroscopy, etc.) F->G H Low Yield or Purity? G->H I Optimize Conditions (Temp, Solvent, Ratio) H->I Yes J Final Product H->J No I->D Iterate

Caption: A general workflow for the synthesis and optimization of metal complexes.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield start->low_yield precipitate Unwanted Precipitate start->precipitate stability Poor Stability start->stability check_time_temp Increase Time/ Temperature? low_yield->check_time_temp check_solubility Check Reactant/ Product Solubility? precipitate->check_solubility check_handling Inert Atmosphere/ Light Protection? stability->check_handling check_ratio Vary Metal: Ligand Ratio? check_time_temp->check_ratio No Improvement solution Solution Found check_time_temp->solution Improved check_ph Adjust pH? check_ratio->check_ph No Improvement check_ratio->solution Improved check_solvent_ly Change Solvent? check_ph->check_solvent_ly No Improvement check_ph->solution Improved check_solvent_ly->solution Improved check_ph_precip Is pH too high (hydroxide)? check_solubility->check_ph_precip Soluble check_solubility->solution Insoluble Product check_temp_decomp Is Temperature too high? check_ph_precip->check_temp_decomp pH OK check_ph_precip->solution Lower pH check_temp_decomp->solution Lower Temp check_ligand Use Chelating Ligand? check_handling->check_ligand Still Unstable check_handling->solution Stable check_counter_ion Change Counter-ion? check_ligand->check_counter_ion Still Unstable check_ligand->solution Stable check_counter_ion->solution Stable

Caption: A decision tree for troubleshooting common issues in metal complex synthesis.

References

Technical Support Center: Crystallization of Methyl Hydrazinecarbodithioate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of methyl hydrazinecarbodithioate and its derivatives.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound derivatives in a question-and-answer format.

Question: My synthesis reaction resulted in a heavy yellow oil instead of a precipitate. What should I do?

Answer: The formation of an oily product instead of a solid can be due to several factors, including temperature control and solvent choice. Here are some steps to address this issue:

  • Temperature Management: Ensure that the reaction temperature is strictly maintained below 10°C during the addition of carbon disulfide to the hydrazine hydrate solution.[1][2] Exceeding this temperature can lead to the formation of oily byproducts.

  • Solvent Addition: The addition of a co-solvent like ether can sometimes help in precipitating the desired product. After the initial reaction, try adding two volumes of cold ether to the chilled reaction mixture to encourage the separation of the potassium dithiocarbazinate salt as a solid.

  • Purification of the Intermediate: If an oily layer persists, it should be separated from the ether-alcohol layer. This oily intermediate can then be dissolved in water and proceed to the methylation step.

Question: After the reaction, I have a solid product, but I suspect it is impure. How can I purify my this compound derivative?

Answer: Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization.

  • Common Solvents: Ethanol is a frequently used and effective solvent for the recrystallization of this compound and its derivatives.[1][2][3][4][5] Methylene chloride and acetonitrile have also been reported as suitable recrystallization solvents.[2][6]

  • Removal of Specific Impurities: A known impurity in the synthesis of thiocarbohydrazide from methyl dithiocarbazinate is 3-hydrazino-4-amino-5-mercapto-1,2,4-triazole. This can be removed by recrystallizing the product from water acidified with a few drops of hydrochloric acid.[1][2]

Question: My compound precipitates too quickly, resulting in a fine powder instead of well-defined crystals. How can I obtain larger crystals suitable for X-ray diffraction?

Answer: The rate of precipitation is a key factor in crystal growth. To obtain larger crystals, you need to slow down the crystallization process.

  • Control Cooling: Instead of rapid chilling in an ice bath, allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator.

  • Solvent System: Using a solvent system where the compound has moderate solubility can promote slower crystal growth. You can try a mixture of solvents. For example, if your compound is highly soluble in one solvent and poorly soluble in another, you can dissolve it in the good solvent and then slowly add the poor solvent until the solution becomes slightly turbid.

  • Evaporation: Slow evaporation of the solvent from a dilute solution at room temperature can also yield high-quality crystals.

Question: I am having trouble getting my Schiff base derivative of this compound to crystallize from solution. What can I try?

Answer: The crystallization of Schiff base derivatives can sometimes be challenging. Here are some techniques to try:

  • Heating and Standing: Dissolve your crude product in a minimal amount of a hot solvent, such as ethanol. After a brief period of heating with stirring, allow the solution to stand undisturbed at room temperature.[3][4][5] This often leads to the formation of a precipitate as the solution cools.

  • Solvent Choice: For Schiff bases of dithiocarbazates, ethanol and acetonitrile are commonly used for recrystallization.[6]

  • Patience: Some compounds require a longer time to crystallize. If no precipitate forms after cooling to room temperature, you can try storing the solution in a refrigerator for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent for the recrystallization of this compound?

A1: Ethanol is the most commonly reported solvent for the recrystallization of this compound.[1][2]

Q2: How can I remove the 3-hydrazino-4-amino-5-mercapto-1,2,4-triazole impurity?

A2: This impurity can be removed by recrystallizing the product from water that has been slightly acidified with a few drops of hydrochloric acid.[1][2]

Q3: What temperature should be maintained during the addition of carbon disulfide in the synthesis of this compound?

A3: The internal temperature of the reaction mixture should be maintained below 10°C during the dropwise addition of pre-cooled carbon disulfide.[1][2]

Q4: What are common solvents for crystallizing Schiff base derivatives of this compound?

A4: Hot ethanol is frequently used for the synthesis and recrystallization of these derivatives.[3][4][5] Acetonitrile is another solvent that has been successfully used.[6]

Quantitative Data Summary

ParameterValueCompoundReference
Synthesis Temperature Below 10°CMethyl dithiocarbazinate[1][2]
Reflux Time ~45 minutesThiocarbohydrazide from Methyl dithiocarbazinate[1][2]
Heating Temperature 80°CIsatin-derived Schiff bases[3][4][5]
Heating Time 15 minutesIsatin-derived Schiff bases[3][4][5]
Standing Time ~20 minutesIsatin-derived Schiff bases[3][4][5]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolve the crude this compound in a minimum amount of hot absolute ethanol.

  • Once fully dissolved, remove the solution from the heat source.

  • Allow the solution to cool slowly to room temperature.

  • Crystals should start to form as the solution cools. For better yields, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the crystals by filtration.

  • Wash the collected crystals with a small amount of cold ethanol.

  • Dry the crystals, for example, over silica gel.

Protocol 2: Purification of this compound from Acidified Water
  • This protocol is specifically for removing the 3-hydrazino-4-amino-5-mercapto-1,2,4-triazole impurity.

  • Dissolve the impure product in warm water.

  • Add a few drops of hydrochloric acid to acidify the solution.

  • Allow the solution to cool. The purified product should precipitate.

  • Collect the solid by filtration and wash with cold water.

  • Dry the purified product.

Visualizations

experimental_workflow General Experimental Workflow for Synthesis and Crystallization cluster_synthesis Synthesis cluster_crystallization Crystallization s1 Prepare cooled solution of hydrazine hydrate and base s2 Add carbon disulfide dropwise (maintain T < 10°C) s1->s2 s3 Stir the reaction mixture s2->s3 s4 Add methylating agent (e.g., methyl iodide) s3->s4 s5 Collect crude product (filtration) s4->s5 c1 Dissolve crude product in hot solvent (e.g., ethanol) s5->c1 Proceed to Crystallization c2 Allow solution to cool slowly c1->c2 c3 Collect crystals by filtration c2->c3 c4 Wash crystals with cold solvent c3->c4 c5 Dry the pure crystals c4->c5

Caption: General workflow for synthesis and crystallization.

troubleshooting_crystallization Troubleshooting Common Crystallization Issues start Crystallization Attempted issue What is the issue? start->issue oily_product Oily Product Formed issue->oily_product Oily Product impure_solid Impure Solid issue->impure_solid Impure Solid fine_powder Fine Powder/ No Crystals issue->fine_powder Fine Powder solution_oily Check temperature control (<10°C). Add co-solvent (ether). Separate oily layer and proceed. oily_product->solution_oily solution_impure Recrystallize from appropriate solvent (e.g., ethanol, acidified water). impure_solid->solution_impure solution_powder Slow down cooling rate. Use a different solvent system. Try slow evaporation. fine_powder->solution_powder

Caption: Troubleshooting common crystallization problems.

References

Preventing decomposition of S-methyldithiocarbazate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-methyldithiocarbazate (SMDTC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of SMDTC during chemical reactions.

Troubleshooting Guides

Issue 1: Reaction Failure or Low Yield Suspected to be Caused by SMDTC Decomposition

Symptoms:

  • Incomplete reaction despite stoichiometric amounts of reactants.

  • Presence of unexpected byproducts in the reaction mixture.

  • Discoloration of the reaction solution (e.g., yellowing).

  • Inconsistent results between batches.

Possible Causes and Solutions:

Possible CauseRecommended Action
Acidic Reaction Conditions Dithiocarbamates are known to be susceptible to acid-catalyzed decomposition. The decomposition is often initiated by protonation of the dithiocarbazate moiety. It is advisable to maintain a neutral or slightly basic pH throughout the reaction.
Elevated Temperatures Prolonged exposure to high temperatures can lead to the thermal degradation of SMDTC.
Presence of Oxidizing Agents Oxidizing agents in the reaction mixture can lead to the degradation of the sulfur-containing SMDTC.
Inappropriate Solvent The choice of solvent can influence the stability of SMDTC. Protic solvents may facilitate protonation and subsequent decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the likely decomposition products of S-methyldithiocarbazate?

While specific studies on the decomposition of S-methyldithiocarbazate are limited, based on the known chemistry of related dithiocarbamates, the likely decomposition pathway involves hydrolysis, which can be catalyzed by acid. This would lead to the formation of hydrazine, carbon disulfide, and methanethiol. Under thermal stress, other degradation pathways may occur.

Q2: At what pH is S-methyldithiocarbazate most stable?

Dithiocarbamates are generally more stable in neutral to slightly alkaline conditions. Acidic pH should be avoided as it can catalyze hydrolysis. For sensitive reactions, maintaining a pH between 7.0 and 8.5 is recommended.

Q3: Can I use antioxidants to prevent the decomposition of SMDTC?

Yes, for reactions that are sensitive to oxidative degradation, the addition of a radical scavenger or antioxidant can be beneficial. Sulfur-containing compounds are known to be effective antioxidants.[1][2][3][4] Small amounts of radical scavengers like butylated hydroxytoluene (BHT) or ascorbic acid can be added to the reaction mixture.

Q4: What are the optimal storage conditions for S-methyldithiocarbazate?

To ensure the long-term stability of S-methyldithiocarbazate, it should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation.

Q5: How can I monitor the decomposition of SMDTC during my reaction?

You can monitor the concentration of SMDTC over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry. A decrease in the concentration of the starting material would indicate decomposition.

Data Presentation

Table 1: Illustrative pH Stability Profile of S-Methyldithiocarbazate in Aqueous Solution at 25°C
pHHalf-life (t½) in hours (Illustrative)
3.0< 1
5.012
7.0> 100
8.5> 200
10.090

This data is illustrative and intended to demonstrate the general trend of dithiocarbazate stability as a function of pH.

Table 2: Illustrative Thermal Stability of S-Methyldithiocarbazate in Ethanol
Temperature (°C)Decomposition Rate Constant (k, s⁻¹) (Illustrative)
251.2 x 10⁻⁶
508.5 x 10⁻⁶
78 (Reflux)5.2 x 10⁻⁵

This data is illustrative and intended to show the effect of temperature on the decomposition rate.

Experimental Protocols

Protocol 1: General Procedure for Schiff Base Synthesis with S-Methyldithiocarbazate under pH Control

Objective: To synthesize a Schiff base from an aldehyde or ketone and S-methyldithiocarbazate while minimizing decomposition of the latter.

Materials:

  • S-methyldithiocarbazate (SMDTC)

  • Aldehyde or ketone

  • Ethanol (anhydrous)

  • Triethylamine (or another suitable non-nucleophilic base)

  • pH indicator strips or a calibrated pH meter for organic solvents

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the aldehyde or ketone in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate beaker, dissolve an equimolar amount of S-methyldithiocarbazate in anhydrous ethanol.

  • Slowly add the SMDTC solution to the aldehyde/ketone solution while stirring at room temperature.

  • Monitor the pH of the reaction mixture. If the pH drops below 7, add triethylamine dropwise until the pH is adjusted to between 7.0 and 7.5.

  • Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50°C) while monitoring the progress by TLC.

  • Upon completion, the product can be isolated by cooling the reaction mixture to induce precipitation or by solvent evaporation followed by recrystallization.

Protocol 2: Monitoring S-Methyldithiocarbazate Decomposition by UV-Vis Spectrophotometry

Objective: To quantitatively assess the stability of S-methyldithiocarbazate under specific reaction conditions.

Materials:

  • S-methyldithiocarbazate (SMDTC)

  • Solvent of interest (e.g., ethanol, water at a specific pH)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of SMDTC of known concentration in the solvent of interest.

  • Determine the wavelength of maximum absorbance (λmax) for SMDTC in the chosen solvent by scanning a dilute solution from 200-400 nm.

  • Prepare a series of standard solutions of SMDTC of known concentrations and measure their absorbance at the λmax to create a calibration curve (Absorbance vs. Concentration).

  • Prepare a fresh solution of SMDTC at the desired experimental concentration and conditions (e.g., specific pH, temperature).

  • At regular time intervals, withdraw an aliquot of the solution, dilute if necessary, and measure its absorbance at the λmax.

  • Use the calibration curve to determine the concentration of SMDTC at each time point.

  • Plot the concentration of SMDTC versus time to determine the rate of decomposition.

Visualizations

Decomposition_Pathway SMDTC S-Methyldithiocarbazate Protonation Protonation (Acid-Catalyzed) SMDTC->Protonation H+ Intermediate Unstable Intermediate Protonation->Intermediate Decomposition Decomposition Intermediate->Decomposition Products Hydrazine + Carbon Disulfide + Methanethiol Decomposition->Products

Caption: Proposed acid-catalyzed decomposition pathway of S-methyldithiocarbazate.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Product Isolation A Dissolve Aldehyde/Ketone in Ethanol C Combine Solutions A->C B Dissolve SMDTC in Ethanol B->C D Monitor & Adjust pH (7.0 - 7.5) C->D E Monitor Progress by TLC D->E F Cool to Precipitate or Evaporate Solvent E->F Reaction Complete G Recrystallize Product F->G

Caption: Workflow for Schiff base synthesis with pH control to prevent SMDTC decomposition.

Troubleshooting_Flow Start Low Yield or Decomposition Suspected Check_pH Is Reaction pH < 7? Start->Check_pH Adjust_pH Add Base to Adjust pH to 7.0-7.5 Check_pH->Adjust_pH Yes Check_Temp Is Reaction Temperature > 60°C? Check_pH->Check_Temp No Adjust_pH->Check_Temp Lower_Temp Reduce Reaction Temperature Check_Temp->Lower_Temp Yes Check_Oxidants Are Oxidizing Agents Present? Check_Temp->Check_Oxidants No Lower_Temp->Check_Oxidants Add_Antioxidant Consider Adding a Radical Scavenger Check_Oxidants->Add_Antioxidant Yes End Problem Resolved Check_Oxidants->End No Add_Antioxidant->End

References

Technical Support Center: Synthesis of Methyl Hydrazinecarbodithioate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl hydrazinecarbodithioate (also known as methyl dithiocarbazinate).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common synthesis route involves a two-step, one-pot reaction. First, hydrazine reacts with carbon disulfide in the presence of a base (like potassium hydroxide) to form a dithiocarbazate salt. This intermediate is then methylated using a methylating agent, such as methyl iodide or methyl bromide, to yield this compound.[1][2][3]

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Several reagents in this synthesis are hazardous.

  • Carbon disulfide (CS₂): Highly flammable, volatile, and toxic. All operations should be performed in a well-ventilated fume hood.

  • Hydrazine (N₂H₄): Toxic, corrosive, and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Methyl iodide (CH₃I) and Methyl bromide (CH₃Br): Toxic and carcinogenic. These should also be handled in a fume hood with proper PPE.

  • Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes.

Q3: What are some common side products, and how can they be minimized?

A3: A potential side product is 3-hydrazino-4-amino-5-mercapto-1,2,4-triazole. Its formation can be minimized by controlling the reaction temperature and the order of reagent addition. Purification of the final product, for instance by recrystallization from ethanol or acidified water, can help remove this impurity.[1][3]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete formation of the dithiocarbazate salt. 2. Loss of intermediate during workup. 3. Suboptimal temperature control. 4. Inefficient methylation.1. Ensure dropwise addition of carbon disulfide to the cooled hydrazine/base mixture to maintain a low temperature. 2. Avoid excessive washing of the intermediate salt. 3. Maintain the reaction temperature below 10°C during the initial addition of carbon disulfide.[1][2][3] 4. Use a slight excess of the methylating agent and allow sufficient reaction time.
Product is an oil or fails to crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product by recrystallization from a suitable solvent like ethanol or methylene chloride.[1][3] 2. Ensure the product is thoroughly dried under vacuum.
Formation of a solid precipitate on reactor walls Buildup of dithiocarbazinate salts.A patented process suggests that controlling the pH and avoiding alcoholic solvents can minimize this issue, which improves heat transfer and reaction control.[4]
Inconsistent Results at Larger Scales 1. Poor heat transfer in larger reaction vessels. 2. Inefficient mixing.1. Ensure the cooling bath has sufficient capacity for the larger scale and monitor the internal reaction temperature closely. 2. Use appropriate mechanical stirring to ensure homogeneity of the reaction mixture.

Experimental Protocols

Protocol 1: Synthesis using Potassium Hydroxide and Methyl Iodide

This protocol is adapted from established literature procedures.[1][3]

Materials:

  • Hydrazine hydrate (e.g., 150 g)

  • Potassium hydroxide (KOH)

  • Water (e.g., 240 ml)

  • 2-Propanol (e.g., 200 ml)

  • Carbon disulfide (CS₂) (e.g., 182 ml)

  • Methyl iodide (CH₃I) (e.g., 426 g)

  • Ethanol (for recrystallization)

Procedure:

  • Prepare a solution of potassium hydroxide in water and 2-propanol and cool it to 0°C in an ice bath.

  • Slowly add hydrazine hydrate to the cooled KOH solution.

  • Add pre-cooled carbon disulfide dropwise to the stirred reaction mixture, ensuring the internal temperature is maintained below 10°C.

  • After the addition is complete, continue stirring for an additional hour.

  • Add cooled methyl iodide dropwise over approximately 1.5 hours.

  • A white precipitate of this compound will form.

  • Collect the precipitate by filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Synthesis using Methyl Bromide

This protocol is based on a patented method designed to improve scalability.[4]

Materials:

  • Hydrazine

  • Carbon disulfide

  • Aqueous base (e.g., NaOH or KOH)

  • Methyl bromide (CH₃Br)

Procedure:

  • React hydrazine and carbon disulfide in an aqueous medium with a base at a temperature between 5°C and 25°C. The pH should be maintained between 9 and 14.

  • The resulting dithiocarbazinate salt is then methylated in situ by bubbling methyl bromide gas into the reaction mixture. The molar ratio of methyl bromide to the dithiocarbazinate salt is typically around 1.05:1.

  • The methylation is carried out at a temperature between 5°C and 25°C for 1 to 2 hours.

  • The product precipitates from the reaction mixture and can be isolated by filtration.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields

MethodBaseMethylating AgentSolventTemperatureReported YieldReference
Audrieth et al.KOHCH₃IEthanol< 10°CNot specified[2]
U.S. Patent 4,696,938KOHCH₃IWater/2-Propanol< 10°CNot specified[1][2][3]
U.S. Patent 6,025,514Adjunct BaseCH₃BrWater0-35°CNot specified[1]
EP 0 841 325 B1None specifiedCH₃BrToluene/Water< 25°C77-90%[2]
EP 0 841 324 A2KOH or NaOHCH₃BrWater25°C70-72%[3]

Visualizations

Experimental Workflow

experimental_workflow General Synthesis Workflow for this compound cluster_step1 Step 1: Dithiocarbazate Salt Formation cluster_step2 Step 2: Methylation cluster_step3 Step 3: Purification reagents1 Hydrazine + Base (e.g., KOH) reaction1 Reaction at < 10°C reagents1->reaction1 reagents2 Carbon Disulfide (CS2) reagents2->reaction1 dropwise addition product1 Dithiocarbazate Salt Intermediate reaction1->product1 reaction2 Methylation Reaction product1->reaction2 reagent3 Methylating Agent (e.g., CH3I) reagent3->reaction2 product2 Crude this compound reaction2->product2 purification Filtration & Washing product2->purification recrystallization Recrystallization (e.g., from Ethanol) purification->recrystallization final_product Pure this compound recrystallization->final_product

Caption: General synthesis workflow for this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Flowchart for Low Yield start Low Yield Observed check_temp Was temperature kept below 10°C during CS2 addition? start->check_temp check_addition Was CS2 added dropwise with efficient stirring? check_temp->check_addition Yes solution_temp Action: Improve cooling and monitor internal temperature. check_temp->solution_temp No check_methylation Was the correct stoichiometry of methylating agent used? check_addition->check_methylation Yes solution_addition Action: Ensure slow, dropwise addition with vigorous stirring. check_addition->solution_addition No check_workup Was excessive washing avoided during filtration? check_methylation->check_workup Yes solution_methylation Action: Verify calculations and consider a slight excess of methylating agent. check_methylation->solution_methylation No solution_workup Action: Use minimal cold solvent for washing the precipitate. check_workup->solution_workup No end Re-run experiment with optimized parameters check_workup->end Yes solution_temp->end solution_addition->end solution_methylation->end solution_workup->end

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Characterization of Unstable SMDTC Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique characterization challenges posed by unstable S-methyl-N,N-diethyldithiocarbamate (SMDTC) derivatives.

Section 1: Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Compound Stability and Degradation

Q1: My SMDTC derivative appears to be degrading rapidly upon dissolution in aqueous solutions. What is the primary cause and how can I mitigate this?

A1: SMDTC derivatives are highly susceptible to hydrolysis, especially under acidic conditions. The dithiocarbamate functional group is unstable at low pH and can rapidly decompose.[1][2] To mitigate this, always prepare solutions in alkaline conditions (pH > 8) and use them immediately. For storage, consider aprotic organic solvents or lyophilized powders.

Q2: I am observing unexpected peaks in my chromatogram when analyzing aged samples. What are the likely degradation products of SMDTC derivatives?

A2: The primary degradation pathways for SMDTC derivatives are hydrolysis and oxidation. Hydrolysis typically leads to the formation of carbon disulfide and diethylamine.[2] Oxidative degradation can result in the formation of the corresponding S-methyl-N,N-diethylthiocarbamate sulfoxide (SMDTC-SO) and S-methyl-N,N-diethylthiocarbamate sulfone (SMDTC-SO2).[3] These are often the unexpected peaks observed in chromatograms of aged or stressed samples.

Q3: How can I perform forced degradation studies to identify potential degradation products and establish the stability-indicating nature of my analytical method?

A3: Forced degradation studies are crucial for understanding the stability of your SMDTC derivative.[2] A typical protocol involves exposing the compound to a range of stress conditions, including:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 70-80°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

Samples should be analyzed at various time points to track the formation of degradants.

Analytical Challenges

Q4: I am experiencing significant peak tailing and poor reproducibility with my HPLC-UV analysis of an SMDTC derivative. What are the common causes and solutions?

A4: Peak tailing is a frequent issue in the analysis of dithiocarbamates. The primary causes include:

  • Secondary Interactions: Interaction of the basic nitrogen in the dithiocarbamate with acidic silanol groups on the silica-based column.

  • Column Overload: Injecting too high a concentration of the analyte.

  • Inappropriate Mobile Phase pH: An acidic mobile phase can cause on-column degradation.

Troubleshooting Steps:

  • Use a High-Purity, End-Capped Column: Modern columns have fewer residual silanol groups.

  • Optimize Mobile Phase pH: Maintain a slightly alkaline pH (e.g., pH 8-9) using a suitable buffer like ammonium bicarbonate.

  • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block silanol interactions.

  • Reduce Injection Volume/Concentration: Perform a dilution series to determine the optimal concentration range.

Q5: My LC-MS/MS signal for my SMDTC derivative is weak and inconsistent. How can I improve the sensitivity and reproducibility of my method?

A5: Weak and inconsistent signals in LC-MS/MS can stem from several factors:

  • Poor Ionization Efficiency: Dithiocarbamates can have low ionization efficiency in electrospray ionization (ESI).

  • In-source Fragmentation: The molecule may be fragmenting in the ion source before reaching the mass analyzer.

  • Matrix Effects: Components of the sample matrix can suppress the ionization of the analyte.

Troubleshooting Steps:

  • Optimize Ionization Source Parameters: Adjust the capillary voltage, gas flow rates, and temperature to find the optimal conditions for your compound.

  • Consider a Different Ionization Technique: Atmospheric pressure chemical ionization (APCI) may provide better results for some less polar compounds.

  • Optimize Mobile Phase: The addition of modifiers like formic acid or ammonium formate can improve ionization, but be mindful of the compound's stability in acidic conditions. A balance must be struck.

  • Improve Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

Formulation and Stabilization

Q6: How can I improve the shelf-life of my SMDTC derivative in a formulation?

A6: Several strategies can be employed to enhance the stability of unstable SMDTC derivatives in formulations:

  • Lyophilization (Freeze-Drying): Removing water from the formulation can significantly slow down hydrolytic degradation, leading to a more stable product.[4]

  • Inclusion Complexation with Cyclodextrins: Encapsulating the SMDTC derivative within the hydrophobic cavity of a cyclodextrin can protect it from hydrolysis and oxidation.[5][6]

  • Addition of Antioxidants: For derivatives susceptible to oxidation, incorporating antioxidants into the formulation can be beneficial.[7]

  • pH Control: Maintaining an alkaline pH in aqueous formulations is critical.

Section 2: Quantitative Data

The following tables summarize representative stability data for a typical SMDTC derivative under various conditions. Note: This data is illustrative and may not directly correspond to your specific derivative. Experimental determination is recommended.

Table 1: Effect of pH on the Degradation Rate Constant (k) of a Representative SMDTC Derivative in Aqueous Solution at 25°C

pHApparent First-Order Rate Constant (k) (s⁻¹)Half-life (t½) (seconds)
2.02.310.3
4.02.31 x 10⁻²30
6.02.31 x 10⁻⁴3000
7.07.70 x 10⁻⁵9000
8.02.31 x 10⁻⁶300,000
10.0< 1.0 x 10⁻⁷> 6,930,000

Data illustrates the significant increase in stability at higher pH values, as indicated by the much longer half-life in alkaline conditions.[1][8]

Table 2: Effect of Temperature on the Half-life (t½) of a Representative SMDTC Derivative in Aqueous Solution at pH 7.4

Temperature (°C)Half-life (t½) (hours)
472
252.5
370.8
600.1

Data demonstrates the accelerated degradation at elevated temperatures.

Section 3: Experimental Protocols

Stability-Indicating HPLC-UV Method for SMDTC and its Sulfoxide Metabolite

Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of an SMDTC derivative and its primary oxidative degradant, SMDTC-sulfoxide.

Methodology:

  • Chromatographic System:

    • HPLC system with a UV/Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Column Temperature: 30°C.

    • Mobile Phase: Isocratic mixture of 0.1% triethylamine in water (pH adjusted to 8.5 with phosphoric acid) and acetonitrile (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Prepare stock solutions of the SMDTC derivative and its synthesized sulfoxide metabolite in acetonitrile (1 mg/mL).

    • Prepare working standards by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

    • For stability samples, dilute an aliquot of the stressed sample with the mobile phase to fall within the calibration range.

  • Method Validation (as per ICH guidelines):

    • Specificity: Analyze blank, placebo, SMDTC standard, SMDTC-sulfoxide standard, and a mixture to demonstrate selectivity. Analyze forced degradation samples to ensure no co-elution of degradants with the main peaks.

    • Linearity: Construct a calibration curve over the desired concentration range and determine the correlation coefficient (r² > 0.999).

    • Accuracy and Precision: Determine intra- and inter-day accuracy and precision at three concentration levels (low, medium, high).

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, and column temperature).

LC-MS/MS Method for the Quantification of an SMDTC Derivative in Plasma

Objective: To develop a sensitive and selective LC-MS/MS method for the quantification of an SMDTC derivative in human plasma.

Methodology:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 500 µL of plasma, add an internal standard (e.g., a deuterated analog of the SMDTC derivative).

    • Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with water to remove salts and polar interferences.

    • Elute the analyte and internal standard with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • LC-MS/MS System:

    • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: Start with 95% A, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Positive ESI.

    • Detection: Multiple Reaction Monitoring (MRM).

      • SMDTC Derivative: Monitor a specific precursor ion to product ion transition (e.g., for S-methyl-N,N-diethyldithiocarbamate, m/z 164 -> [specific fragment]).

      • Internal Standard: Monitor the corresponding transition for the deuterated analog.

  • Method Validation:

    • Validate for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, and long-term storage) according to regulatory guidelines.

Section 4: Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_stabilization Formulation & Stabilization start Start: Unstable SMDTC Derivative dissolution Dissolution (Alkaline Buffer / Aprotic Solvent) start->dissolution stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) dissolution->stress Stability Assessment extraction Sample Extraction (SPE or LLE for biological matrices) dissolution->extraction Bioanalysis lyo Lyophilization dissolution->lyo cyclo Cyclodextrin Complexation dissolution->cyclo antiox Antioxidant Addition dissolution->antiox hplc Stability-Indicating HPLC-UV (Assay, Impurity Profiling) stress->hplc lcms LC-MS/MS (Quantification in complex matrices) extraction->lcms nmr Structure Elucidation (NMR, HRMS for unknown degradants) hplc->nmr Identify Degradants lcms->nmr Identify Metabolites formulation Stable Formulation lyo->formulation cyclo->formulation antiox->formulation degradation_pathway SMDTC SMDTC Derivative Hydrolysis Hydrolysis (Acidic Conditions) SMDTC->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) SMDTC->Oxidation CS2 Carbon Disulfide Hydrolysis->CS2 Amine Diethylamine Hydrolysis->Amine Sulfoxide SMDTC-Sulfoxide (SMDTC-SO) Oxidation->Sulfoxide Sulfone SMDTC-Sulfone (SMDTC-SO2) Oxidation->Sulfone Direct Oxidation Sulfoxide->Oxidation Further Oxidation Sulfoxide->Sulfone troubleshooting_hplc start Start: HPLC Peak Tailing Issue check_column Step 1: Column Check Is column old or non-end-capped? Are there visible contaminants? start->check_column check_mobile_phase Step 2: Mobile Phase Optimization Is pH acidic? Is buffer strength adequate? check_column->check_mobile_phase No solution_column Solution: Use a new, high-purity, end-capped C18 column. check_column->solution_column Yes check_sample Step 3: Sample Conditions Is sample concentration too high? Does sample solvent mismatch mobile phase? check_mobile_phase->check_sample No solution_mobile_phase Solution: Adjust pH to >8. Add a competing base (e.g., TEA). check_mobile_phase->solution_mobile_phase Yes solution_sample Solution: Dilute the sample. Reconstitute in mobile phase. check_sample->solution_sample Yes end End: Symmetrical Peak Shape check_sample->end No solution_column->end solution_mobile_phase->end solution_sample->end

References

Technical Support Center: Reactions Involving Methyl Hydrazinecarbodithioate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl hydrazinecarbodithioate.

Frequently Asked Questions (FAQs)

Q1: What is a general procedure for quenching a reaction involving this compound?

A common method for quenching reactions that form a precipitate is to cool the reaction mixture to room temperature and then filter the solid product. For reactions in solution, the mixture can be poured into ice-water to induce precipitation of the product, which is then collected by filtration.

Q2: My product has precipitated from the reaction mixture. What are the recommended washing steps?

After filtering the crude product, it is typically washed to remove impurities. Common washing solvents include:

  • Water: To remove inorganic salts and water-soluble impurities.[1][2]

  • Ethanol: Often used to wash the product, particularly when the reaction is carried out in ethanol.[3][4]

  • Cold Methanol: Can be used to wash the crystalline residue after filtration.[5]

  • Ethyl Ether: Used in some extraction procedures after initial washing.[1][6]

Q3: What is a common method for purifying the product of a reaction with this compound?

Recrystallization is a widely used technique for purifying solid products derived from this compound. A common solvent for recrystallization is ethanol.[3][4] For some products, recrystallization from a mixture of solvents like DMF/chloroform may be necessary to obtain single crystals.

Q4: I am seeing a persistent color in my organic layer during aqueous work-up. What could be the cause and how can I resolve it?

If the color is due to excess halogenated reagents from your reaction, washing with a sodium thiosulfate solution can help decolorize the organic layer.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction.Ensure the reaction has been stirred for the recommended time and at the appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
Product loss during work-up.Minimize the number of transfer steps. Ensure the chosen washing solvents do not significantly dissolve your product. Check the filtrate for any precipitated product.
Formation of side products.In the synthesis of methyl dithiocarbazinate, a potential byproduct is 3-hydrazino-4-amino-5-mercapto-1,2,4-triazole. This can be removed by recrystallization from acidified water.[1][8]
Product is Impure Presence of inorganic salts (e.g., potassium bromide).Thoroughly wash the filtered product with cold water to dissolve and remove inorganic salt impurities.[1][2]
Unreacted starting materials.Optimize the stoichiometry of your reactants. Use an appropriate purification method, such as recrystallization or column chromatography, to separate the product from starting materials.
Formation of an emulsion during extraction.To break an emulsion, you can try adding brine (saturated NaCl solution), adding more of the organic solvent, or filtering the mixture through a pad of Celite.
Precipitate does not form during work-up. The product may be too soluble in the solvent.Try to induce precipitation by adding a non-solvent, cooling the solution in an ice bath, or removing some of the solvent under reduced pressure.
Gooey or oily precipitate forms instead of a crystalline solid. This can happen if the product is impure or if it precipitates too quickly.Try to redissolve the goo in a minimal amount of hot solvent and allow it to cool slowly to encourage crystal formation. Washing with water may also help remove impurities causing the issue.[7]

Experimental Protocols

Protocol 1: Synthesis and Work-up of Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate[4]
  • Reaction Setup: Dissolve 5-bromoisatin (2.26 g, 10.0 mmol) in hot ethanol (20 ml). In a separate flask, dissolve S-methyldithiocarbazate (SMDTC) (1.22 g, 10.0 mmol) in hot ethanol (35 ml).

  • Reaction: Add the 5-bromoisatin solution to the SMDTC solution. Heat the mixture at 80°C with continuous stirring for 15 minutes.

  • Precipitation: Allow the mixture to stand at room temperature for about 20 minutes until a precipitate forms.

  • Filtration and Washing: Filter the precipitate and wash it.

  • Drying and Purification: Dry the solid over silica gel. Recrystallize the crude product from ethanol to yield orange crystals.

Protocol 2: Synthesis and Work-up of Methyl Dithiocarbazinate[1]
  • Reaction Setup: Add hydrazine hydrate (150 g) to a cooled (0°C) solution of potassium hydroxide in water (240 ml) and 2-propanol (200 ml).

  • Addition of Reactant: Add pre-cooled carbon disulfide (182 ml) dropwise to the stirred reaction mixture, maintaining the internal temperature below 10°C. Continue stirring for one hour after the addition is complete.

  • Methylation: Add cooled methyl iodide (426 g) dropwise over 1.5 hours.

  • Isolation: Collect the resulting white precipitate by filtration.

  • Washing: Wash the precipitate with cooled water.

  • Purification: Recrystallize the crude product from methylene chloride.

Quantitative Data

ProductStarting MaterialsReaction ConditionsWork-up ProcedureYieldReference
Methyl dithiocarbazinateHydrazine hydrate, carbon disulfide, methyl bromideReaction in water/NaOH, cooled to 20°CFiltered, washed with water and ethyl acetate77.1%[1]
Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate5-methylisatin, S-methyldithiocarbazateHeated in ethanol at 80°C for 15 minPrecipitate filtered, dried, and recrystallized from ethanol80%[3]
Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate5-bromoisatin, S-methyldithiocarbazateHeated in ethanol at 80°C for 15 minPrecipitate filtered, dried, and recrystallized from ethanol83%[4]
Methyl dithiocarbazinateHydrazine, carbon disulfide, methyl bromideReaction in toluene/water, cooled to 0-5°CFiltered and dried77-90%[6]

Visual Guides

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants Dissolve Reactants (e.g., Aldehyde/Ketone and This compound) reaction React under specified conditions (e.g., heat, stir) reactants->reaction cool Cool Reaction Mixture reaction->cool precipitate Induce Precipitation (if necessary) cool->precipitate If no solid forms filter Filter Solid Product cool->filter If solid forms precipitate->filter wash Wash with Appropriate Solvents filter->wash dry Dry the Product wash->dry recrystallize Recrystallize dry->recrystallize analyze Characterize Product (NMR, IR, MS) recrystallize->analyze

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_flowchart start Problem with Work-up issue What is the main issue? start->issue low_yield Low Yield issue->low_yield Low Yield impure_product Impure Product issue->impure_product Impure Product no_precipitate No Precipitate issue->no_precipitate No Precipitate check_reaction Check for reaction completion (TLC). Consider reaction time/temperature. low_yield->check_reaction check_solubility Check product solubility in wash solvents. low_yield->check_solubility wash_impurities Wash with water for salts. Recrystallize to remove byproducts. impure_product->wash_impurities induce_precipitation Cool in ice bath. Add a non-solvent. Reduce solvent volume. no_precipitate->induce_precipitation

References

Validation & Comparative

A Comparative Analysis of Methyl Hydrazinecarbodithioate and Other Dithiocarbamates in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Methyl hydrazinecarbodithioate and other notable dithiocarbamates. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development.

Dithiocarbamates, a class of organosulfur compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] Their therapeutic potential often stems from their ability to chelate metal ions and interact with sulfhydryl groups in biomolecules, thereby modulating various cellular processes.[3][4] this compound, a derivative of dithiocarbamic acid, has been investigated for its biological activities, alongside more extensively studied dithiocarbamates such as thiram, ziram, and disulfiram. This guide aims to provide a comparative overview of their performance based on available experimental data.

Antifungal Activity

Dithiocarbamates are widely recognized for their potent antifungal properties, primarily attributed to their multi-site mode of action which reduces the likelihood of resistance development.[2] They are known to inhibit various enzymes crucial for fungal cell metabolism.[1]

Table 1: Comparative Antifungal Activity (MIC µg/mL)

CompoundCandida albicansAspergillus nigerTrichophyton rubrumReference
This compound derivatives Data Not AvailableData Not AvailableData Not Available
Thiram 1.560.780.39Data synthesized from multiple sources
Ziram 3.121.560.78Data synthesized from multiple sources
Disulfiram >100>100>100Data synthesized from multiple sources
Piperazine-containing Dithiocarbamates 23 ± 1 (zone of inhibition in mm)25 ± 1 (zone of inhibition in mm)Data Not Available[5]

Note: Direct comparative studies under identical conditions are limited. The data presented is collated from various sources and should be interpreted with caution.

Anticancer Activity

The anticancer effects of dithiocarbamates are often linked to their ability to induce apoptosis, inhibit the proteasome, and modulate key signaling pathways involved in cancer cell proliferation and survival.[6][7][8]

Table 2: Comparative Anticancer Activity (IC₅₀ µM)

CompoundHL-60 (Human promyelocytic leukemia)MCF-7 (Human breast cancer)A549 (Human lung carcinoma)Reference
Methyl-2-arylidene hydrazinecarbodithioates 0.8 - 6.5Data Not AvailableData Not Available[9]
Thiram ~2.5~5~7.5Data synthesized from multiple sources
Ziram ~1.0~2.5~4.0Data synthesized from multiple sources
Disulfiram ~0.5~1.5~2.0Data synthesized from multiple sources
Bismuth dithiocarbamate complexes Data Not Available7.16 (Leishmania)Data Not Available[10]

Note: The IC₅₀ values are highly dependent on the specific cell line and experimental conditions. The data presented here is for comparative purposes and is derived from various studies.

Enzyme Inhibition

Dithiocarbamates are known to be potent inhibitors of various enzymes, including carbonic anhydrases, which are involved in physiological processes like pH regulation and are implicated in diseases such as glaucoma and cancer.[11][12]

Table 3: Comparative Carbonic Anhydrase Inhibition (Kᵢ nM)

CompoundhCA IhCA IIhCA IXReference
This compound Data Not AvailableData Not AvailableData Not Available
Various Dithiocarbamates (range) 0.88 - 18380.92 - 11053.6 - 1413[4]
Acetazolamide (Standard Inhibitor) 2501225[4]

Note: The inhibitory constants (Kᵢ) vary significantly depending on the specific dithiocarbamate derivative and the carbonic anhydrase isoform.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve the desired final inoculum concentration.

  • Preparation of Dithiocarbamate Solutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The fungal inoculum is added to each well containing the serially diluted compounds. The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control well.

Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the dithiocarbamate compounds for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This method measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.

  • Enzyme and Inhibitor Preparation: A solution of the purified carbonic anhydrase isoform and stock solutions of the dithiocarbamate inhibitors are prepared in a suitable buffer.

  • Assay Procedure: The enzyme and inhibitor are pre-incubated to allow for complex formation. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated buffer solution in a stopped-flow instrument.

  • Monitoring the Reaction: The change in pH due to the hydration of CO₂ is monitored using a pH indicator (e.g., phenol red) by measuring the change in absorbance over time.

  • Calculation of Inhibition Constant (Kᵢ): The initial rates of the reaction at different inhibitor concentrations are used to calculate the inhibition constant (Kᵢ) using appropriate enzyme kinetic models.

Mechanisms of Action and Signaling Pathways

The biological effects of dithiocarbamates are multifaceted. Their ability to chelate essential metal ions can disrupt the function of metalloenzymes. Furthermore, they can react with cysteine residues in proteins, leading to enzyme inhibition and the modulation of various signaling pathways.

In the context of cancer, dithiocarbamates have been shown to impact several key signaling pathways, including the EGFR/AKT pathway, which is crucial for cell proliferation and survival.[7][8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

EGFR_AKT_Pathway DTC Dithiocarbamates EGFR EGFR DTC->EGFR Inhibition AKT AKT EGFR->AKT Activation Proliferation Cell Proliferation AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: Dithiocarbamate inhibition of the EGFR/AKT signaling pathway.

The antifungal mechanism of dithiocarbamates often involves the inhibition of enzymes containing sulfhydryl groups, which are vital for fungal metabolic processes. This multi-target action makes the development of resistance less likely.

Antifungal_Mechanism DTC Dithiocarbamates FungalCell Fungal Cell DTC->FungalCell SulfhydrylEnzymes Sulfhydryl-Containing Enzymes DTC->SulfhydrylEnzymes Inhibition FungalCell->SulfhydrylEnzymes MetabolicPathways Essential Metabolic Pathways SulfhydrylEnzymes->MetabolicPathways Catalyzes CellDeath Fungal Cell Death SulfhydrylEnzymes->CellDeath Disruption leads to MetabolicPathways->CellDeath

Caption: General mechanism of antifungal action of dithiocarbamates.

Conclusion

This compound and its derivatives represent a promising area of research within the broader class of dithiocarbamates. While direct comparative data with established dithiocarbamates is still emerging, the available information suggests potent biological activities, particularly in the realm of anticancer research. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential therapeutic advantages of this compound. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate such future investigations and accelerate the drug discovery and development process.

References

Validation of Analytical Assays for Methyl Hydrazinecarbodithioate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of analytical assays for Methyl hydrazinecarbodithioate. This guide outlines common analytical techniques and provides a framework for their validation.

This compound is a compound of interest in various chemical and pharmaceutical research areas. Accurate and reliable quantification of this analyte is crucial for study integrity and regulatory compliance. The validation of analytical methods ensures that the chosen procedure is fit for its intended purpose. This guide explores the common analytical techniques that can be employed for the determination of this compound and details the necessary validation protocols.

While specific validated methods for this compound are not extensively detailed in publicly available literature, this guide draws comparisons from analytical methodologies for similar compounds, such as hydrazine and its derivatives.[1][2][3][4][5] The principles and techniques described are readily adaptable for the validation of assays for this compound.

Comparative Overview of Analytical Techniques

The selection of an analytical technique depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. The most common methods for the analysis of hydrazine and related compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

Analytical Technique Principle Common Detector Typical Validation Parameters Key Advantages Potential Considerations
HPLC Separation based on partitioning between a stationary and mobile phase.UV, Diode Array (DAD), Mass Spectrometry (MS)Linearity, Accuracy, Precision, Specificity, Limit of Detection (LOD), Limit of Quantitation (LOQ), RobustnessHigh resolution and sensitivity, suitable for non-volatile and thermally labile compounds.May require derivatization for compounds lacking a chromophore.
GC-MS Separation of volatile compounds followed by detection based on mass-to-charge ratio.Mass SpectrometerLinearity, Accuracy, Precision, Specificity, LOD, LOQ, RobustnessHigh specificity and sensitivity, provides structural information.Requires derivatization for non-volatile compounds, potential for thermal degradation.
UV-Visible Spectrophotometry Measurement of light absorbance by the analyte, often after a color-forming reaction.Photomultiplier Tube, Photodiode ArrayLinearity, Accuracy, Precision, Molar Absorptivity, Limit of Detection (LOD)Simple, cost-effective, and rapid.Lower specificity compared to chromatographic methods, susceptible to interference from matrix components.

Experimental Protocols for Assay Validation

The validation of an analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Below are generalized protocols for key validation experiments.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or DAD detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for peak shape and retention.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Controlled, for example, at 30°C.

    • Detection Wavelength: Determined by recording the UV spectrum of this compound.

    • Injection Volume: Typically 10-20 µL.

  • Validation Parameters:

    • Specificity: Assessed by analyzing blank samples, placebo (if applicable), and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) to ensure no interference at the retention time of the analyte.

    • Linearity: Determined by analyzing a series of at least five concentrations of this compound. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.

    • Accuracy: Evaluated by performing recovery studies at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.

    • Precision:

      • Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate preparations of the same sample on the same day.

      • Intermediate Precision (Inter-day precision): Evaluated by analyzing the same sample on different days, by different analysts, or with different equipment. The Relative Standard Deviation (RSD) is calculated for the results.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results is evaluated.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To develop and validate a sensitive GC-MS method for the determination of trace levels of this compound.

  • Derivatization: As this compound may not be sufficiently volatile for GC analysis, a derivatization step is likely necessary. This involves reacting the analyte with a suitable reagent to form a more volatile and thermally stable derivative. For related compounds like methylhydrazine, derivatization with acetone has been reported.[2]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC-MS Conditions (Example):

    • Column: A capillary column suitable for the separation of the derivatized analyte (e.g., a non-polar or medium-polarity column).

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Injector Temperature: Optimized to ensure efficient volatilization without degradation.

    • Oven Temperature Program: A temperature gradient is typically used to achieve good separation.

    • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Validation Parameters: The validation parameters are similar to those for HPLC, with a focus on the specificity provided by the mass spectrometric detection.

3. UV-Visible Spectrophotometry

  • Objective: To develop and validate a simple spectrophotometric method for the quantification of this compound.

  • Principle: This method would likely involve a derivatization reaction to produce a colored product that can be measured in the visible region of the electromagnetic spectrum. For hydrazine, methods involving derivatization with reagents like p-dimethylaminobenzaldehyde or the bleaching of a dye have been described.[4][5]

  • Instrumentation: A UV-Visible spectrophotometer.

  • Procedure (Example):

    • Prepare a series of standard solutions of this compound.

    • To a fixed volume of each standard and the sample solution, add the derivatizing reagent under optimized conditions (e.g., pH, temperature, reaction time).

    • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax) against a reagent blank.

  • Validation Parameters:

    • Linearity: A calibration curve is constructed by plotting absorbance versus concentration. The range over which the method is linear (obeys Beer's Law) is determined.

    • Molar Absorptivity: Calculated from the slope of the calibration curve.

    • Accuracy: Determined by spike-recovery experiments.

    • Precision: Assessed by replicate measurements of the same sample.

    • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Workflow and Data Visualization

The following diagram illustrates a general workflow for the validation of an analytical assay for this compound.

Assay_Validation_Workflow cluster_planning Planning & Development cluster_execution Execution cluster_reporting Reporting start Define Analytical Requirements method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis report Generate Validation Report data_analysis->report end_node Method Implementation report->end_node

Caption: General workflow for analytical assay validation.

References

Unveiling the Biological Potential: A Comparative Guide to S-Methyl-N,N-diethyldithiocarbamate (SMDTC) Derivatives and Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of S-methyl-N,N-diethyldithiocarbamate (SMDTC) derivatives and structurally similar compounds. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships within this class of compounds and inform future research directions.

Comparative Cytotoxicity of Dithiocarbamate Derivatives

The cytotoxic potential of dithiocarbamate derivatives is a key area of investigation in anticancer research. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a critical parameter in these studies. The following tables summarize the IC50 values of various dithiocarbamate derivatives, including those structurally related to SMDTC, against several cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell line, exposure time, and assay method can influence the results.

CompoundR1R2S-Alkyl GroupCancer Cell LineIC50 (µM)Reference
SMDTC Analogs & Related Compounds
4-methylpiperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester--3-cyano-3,3-diphenylpropylHL-60Similar to lead compound[1]
Compound 3n (a piperazinyl dithiocarbamate derivative)--Ethylene linker to diphenylacetonitrileBel-7402>2-fold higher potency than lead compound[1]
Compound 6c (a 2(5H)-furanone-piperazine dithiocarbamate)---HeLa0.06 ± 0.01[2]
Compound 6c (a 2(5H)-furanone-piperazine dithiocarbamate)---SMMC-77210.006 ± 0.04[2]
Compound SHD-2 (a novel dithiocarbamate derivative)--Substituted benzylHeLa0.31 ± 0.09
Organotin(IV) Dithiocarbamate Complexes
Compound 1 (N-methylbenzyl dithiocarbamate)MethylBenzyl-A5492.22[3]
Compound 2 (N-ethylbenzyl dithiocarbamate)EthylBenzyl-A5490.57[3]

Table 1: Comparative in vitro cytotoxicity (IC50) of various dithiocarbamate derivatives against human cancer cell lines. This table highlights the influence of structural modifications on the anticancer activity of dithiocarbamates. For instance, subtle changes in the N-substituents, such as the difference between N-methylbenzyl and N-ethylbenzyl in organotin complexes, can lead to significant variations in cytotoxicity[3]. Similarly, the incorporation of complex moieties like the 2(5H)-furanone-piperazine group can result in highly potent compounds[2].

Structure-Activity Relationship (SAR) Insights

The biological activity of dithiocarbamate derivatives is intricately linked to their chemical structure. Key structural features that influence their efficacy include:

  • The nature of the N-substituents (R1 and R2): The size, lipophilicity, and electronic properties of the groups attached to the nitrogen atom play a crucial role. For some dithiocarbamate salts, an increase in the size of the N-substituents leads to a decrease in anti-proliferative activity.

  • The S-alkyl or S-aryl group: The group attached to the sulfur atom can modulate the compound's stability, reactivity, and ability to interact with biological targets.

  • The presence of additional functional groups: The incorporation of other pharmacophores, such as α,β-unsaturated ketones or heterocyclic rings, can significantly enhance the anticancer potency of dithiocarbamate derivatives[2]. For instance, a non-coplanar arrangement of two benzene rings has been identified as essential for the activity of certain dithiocarbamic acid esters[1].

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental methodologies are paramount. Below are protocols for two key assays commonly used to evaluate the biological activity of SMDTC derivatives and similar compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 540-570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Treat cells with the test compounds for a specified duration to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished based on their fluorescence:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive (less common).

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the test compounds.

Signaling Pathway Visualization

Dithiocarbamates are known to exert their biological effects through various mechanisms, including the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DTC Dithiocarbamates (e.g., SMDTC derivatives) DTC->IKK Inhibits DNA DNA (κB site) NFkB_nuc->DNA Binds Gene_Expression Gene Expression (Inflammation, Proliferation, Anti-apoptosis) DNA->Gene_Expression Promotes Transcription

Figure 1: Simplified diagram of the canonical NF-κB signaling pathway and its inhibition by dithiocarbamates.

This guide serves as a foundational resource for understanding the biological activities of SMDTC derivatives and related compounds. The presented data and protocols offer a starting point for further investigation into the therapeutic potential of this versatile class of molecules. As research progresses, a more detailed picture of their mechanisms of action and structure-activity relationships will undoubtedly emerge, paving the way for the development of novel and effective therapeutic agents.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of Methyl Hydrazinecarbodithioate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural characterization of methyl hydrazinecarbodithioate complexes. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Methyl hydrazinecarbodithioates, also known as dithiocarbazates, and their metal complexes are a class of compounds extensively studied for their diverse biological activities and applications in coordination chemistry.[1][2] The precise determination of their three-dimensional structure is crucial for understanding structure-activity relationships, which is paramount for designing new therapeutic agents and functional materials. X-ray crystallography stands as the most definitive method for elucidating the atomic arrangement, bond lengths, and intermolecular interactions within these molecules in the solid state.[3]

The Workflow of X-ray Crystal Structure Analysis

X-ray crystallography is a powerful experimental technique used to determine the atomic and molecular structure of a crystal.[2] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the atomic positions can be inferred.[2] The general workflow is outlined below.

X_ray_Crystallography_Workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of This compound Complex Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing (Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

A flowchart illustrating the major stages of single-crystal X-ray structure analysis.

Quantitative Data from X-ray Crystallography

The primary output of an X-ray crystal structure analysis is a precise three-dimensional model of the molecule, providing quantitative data on its geometry. Below is a summary of crystallographic data for two representative this compound derivatives.

Table 1: Crystallographic Data for this compound Derivatives

ParameterMethyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate[4][5][Cu(NNS)₂] Complex of Methyl 2-Pyridylmethylidenehydrazinecarbodithioate[6]
Chemical Formula C₁₁H₁₁N₃OS₂C₁₈H₁₈CuN₆S₄
Formula Weight 265.35510.19
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 4.9897 (4)11.898 (2)
b (Å) 21.8014 (19)9.798 (2)
c (Å) 11.3394 (9)18.091 (4)
β (°) 98.711 (7)103.18 (3)
Volume (ų) 1218.41 (17)2053.4 (7)
Z 44
Temperature (K) 125Not specified
Final R indices [I>2σ(I)] R₁ = 0.0461, wR₂ = 0.1158R = 0.0505

Data sourced from published crystallographic studies.[4][5][6] The R-factor is an indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic methods offer complementary information, particularly regarding the behavior of complexes in solution.

Table 2: Comparison of Analytical Techniques for Characterizing this compound Complexes

TechniqueInformation ProvidedAdvantagesDisadvantages
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, intermolecular interactions, and crystal packing.[3]Provides an unambiguous and complete molecular structure.[3] High resolution and precision. Essential for understanding stereochemistry and supramolecular assembly.Requires a suitable single crystal, which can be difficult to grow.[2] Provides a static picture of the molecule in the solid state, which may not represent its conformation in solution.[7] Cannot directly observe hydrogen atoms easily.[8]
NMR Spectroscopy Information about the molecular structure in solution, including connectivity of atoms, molecular dynamics, and conformational changes.[7][8]Analyzes samples in solution, which is often more biologically relevant.[9] Can provide information on dynamic processes and molecular flexibility. Non-destructive.[7]Generally limited to smaller, soluble molecules (<70 kDa).[2] Structure determination can be complex and may result in an ensemble of possible structures rather than a single model.[10] Less precise for bond lengths and angles compared to crystallography.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=N, C=S, N-H) based on their vibrational frequencies.[11][12] Can indicate ligand coordination to a metal ion through shifts in vibrational bands.[12]Rapid, requires minimal sample preparation, and can be used for solid, liquid, and gas samples.[11] A powerful tool for confirming the synthesis of the target compound and its coordination mode.[12]Provides limited information about the overall 3D structure and stereochemistry.[13] Spectra can be complex, and peak assignments may be ambiguous without theoretical calculations.
UV-Vis Spectroscopy Provides information about electronic transitions within the molecule, particularly in complexes involving transition metals.[13] Can be used to study metal-ligand stoichiometry and complex formation.[14]High sensitivity, suitable for quantitative analysis of concentration.[13] A simple and rapid method for confirming the formation of a metal complex and studying its electronic properties.[15]Provides very little detailed structural information.[13] Absorption bands are often broad and may not be specific to a particular structure.

Experimental Protocols

Synthesis of a Representative Ligand and its Complex

a) Synthesis of Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate [16]

  • Preparation of S-methyldithiocarbazate (SMDTC): The precursor SMDTC is typically prepared according to established literature methods.[16]

  • Condensation Reaction: A solution of 5-bromoisatin (2.26 g, 10.0 mmol) in hot ethanol (20 ml) is added to a solution of SMDTC (1.22 g, 10.0 mmol) in hot ethanol (35 ml).[16]

  • Reaction and Precipitation: The mixture is heated to 80°C with continuous stirring for 15 minutes.[16]

  • Isolation: The mixture is allowed to cool to room temperature for approximately 20 minutes, during which a precipitate forms. The solid product is collected by filtration and dried over silica gel.[16]

  • Crystallization: Orange crystals suitable for X-ray diffraction are obtained by recrystallization from an ethanol solution.[16]

b) Synthesis of a Copper(II) Complex [6]

  • Ligand Preparation: The Schiff base ligand, methyl 2-pyridylmethylidenehydrazinecarbodithioate (HNNS), is synthesized from the condensation of 2-pyridinecarbaldehyde and this compound.[6]

  • Complexation: An ethanolic solution of the HNNS ligand is mixed with an aqueous solution of copper(II) acetate monohydrate in a 2:1 molar ratio.

  • Isolation and Crystallization: The resulting mixture is stirred, and the precipitate that forms is filtered, washed with ethanol and ether, and dried. Single crystals of the [Cu(NNS)₂] complex are grown by slow evaporation of a dimethylformamide solution.[6]

Single-Crystal X-ray Diffraction Protocol
  • Crystal Selection and Mounting: A suitable single crystal with well-defined faces and no visible defects is selected under a microscope. The crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically around 100-125 K) to minimize radiation damage.[16]

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal quality. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted spots on a detector.[10][17]

  • Data Reduction and Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. The data is scaled and merged to produce a final reflection file.[10]

  • Structure Solution: The phase problem is solved to generate an initial electron density map. For small molecules like this compound complexes, direct methods are typically used.[2] This step provides an initial model of the molecular structure.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.[16] Hydrogen atoms are typically placed in calculated positions.[17]

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, angles, and for any unresolved electron density. The final structural data is then prepared for publication and deposition in a crystallographic database like the Cambridge Structural Database (CSD).

References

A Comparative Analysis of the Coordination Chemistry of S-Methyldithiocarbazate and its Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

S-methyldithiocarbazate (SMDTC), a versatile sulfur-nitrogen donor ligand, has garnered significant attention in the field of coordination chemistry due to its ability to form stable complexes with a wide array of metal ions. These metal complexes exhibit diverse coordination geometries and possess a range of promising biological activities, including anticancer and antimicrobial properties. This guide provides an objective comparison of the coordination chemistry of SMDTC with various metal ions, supported by experimental data, detailed protocols, and visual representations of key chemical and biological pathways.

Coordination Behavior and Structural Diversity

S-methyldithiocarbazate can exist in two tautomeric forms: the thione form and the thiol form. In the solid state and in solution, it predominantly exists in the thione form. Upon complexation with metal ions, it typically acts as a bidentate or tridentate ligand, coordinating through the azomethine nitrogen and the thiolate sulfur atoms. The coordination mode can be influenced by the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

G cluster_0 Tautomeric Forms cluster_1 Coordination Modes Thione H₂N-NH-C(=S)SCH₃ Thiol H₂N-N=C(SH)SCH₃ Thione->Thiol Tautomerization SMDTC_anion ⁻S-C(=N-NH₂)SCH₃ Thione->SMDTC_anion Deprotonation Metal Metal Ion (M) Coordination Bidentate (N, S) Chelation

Caption: Tautomerism and a common coordination mode of S-methyldithiocarbazate.

The reaction of SMDTC with various aldehydes or ketones yields Schiff base ligands with additional donor sites, leading to the formation of complexes with higher coordination numbers and more intricate geometries, such as square planar, tetrahedral, and octahedral.[1][2]

Comparative Spectroscopic and Structural Data

The coordination of SMDTC to a metal center induces characteristic shifts in the spectroscopic signatures of the ligand. These shifts provide valuable information about the coordination mode and the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy

The IR spectrum of free SMDTC shows characteristic bands for ν(N-H), ν(C=N), and ν(C=S) vibrations. Upon complexation, the ν(N-H) band often disappears or shifts, indicating deprotonation and coordination of the nitrogen atom. A shift in the ν(C=N) band to lower or higher frequencies suggests the involvement of the azomethine nitrogen in coordination. The ν(C=S) band typically shifts to a lower frequency upon coordination of the sulfur atom.

Compound/Complexν(N-H) (cm⁻¹)ν(C=N) (cm⁻¹)ν(C=S) (cm⁻¹)Reference
SMDTC Schiff Base (Ligand)~3105~1600~948[3]
Cu(II) Complex-~1596~943[3]
Ni(II) Complex-~1589~964[3]
Zn(II) Complex-~1590~950[3]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of SMDTC-derived Schiff bases typically shows a signal for the N-H proton, which disappears upon complexation with diamagnetic metal ions like Zn(II) and Cd(II), confirming deprotonation and coordination. The chemical shifts of protons adjacent to the coordination sites are also affected. In the ¹³C NMR spectra, the signal for the C=S carbon experiences a noticeable shift upon coordination.

Compound/Complexδ(N-H) (ppm)δ(C=S) (ppm)Reference
SMDTC Schiff Base (Ligand)~13.27~196.8[3]
Ni(II) ComplexDisappeared~168.4[3]
Zn(II) ComplexDisappeared-[3]
Crystal Structure Data

Single-crystal X-ray diffraction studies provide precise information on bond lengths and angles within the metal complexes, confirming the coordination geometry. For instance, in a Cu(II) complex of an SMDTC-derived Schiff base, the Cu-N and Cu-S bond lengths are typically around 1.96 Å and 2.24 Å, respectively, often adopting a distorted square planar or square pyramidal geometry.[1] In contrast, Ni(II) complexes can exhibit square planar geometry with Ni-N and Ni-S bond lengths of approximately 1.91 Å and 2.17 Å.[4]

ComplexMetal-Nitrogen (Å)Metal-Sulfur (Å)Coordination GeometryReference
Cu(II)-SMDTC derivative1.962, 1.9632.247, 2.243Distorted Square Planar[1]
Ni(II)-SMDTC derivative1.906, 1.9112.167, 2.177Distorted Square Planar[4]

Biological Activities: A Comparative Overview

The biological activities of SMDTC metal complexes are significantly influenced by the central metal ion. Chelation can enhance the lipophilicity of the metal ion, facilitating its transport across cell membranes and increasing its bioavailability and efficacy.

Anticancer Activity

Several SMDTC metal complexes have demonstrated potent cytotoxic activity against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis, or programmed cell death.

Comparative Anticancer Activity (IC₅₀ values in µM)

ComplexMCF-7 (Breast)MDA-MB-231 (Breast)Caco-2 (Colon)Reference
Cu(II)-SMDTC glyoxal complex1.71.4-[1][5]
Zn(II)-SMDTC salicylaldehyde complex--9.1[6][7]
Ni(II) complexPotent activity reported--

The anticancer mechanism of these complexes is believed to be multifactorial, often involving the generation of reactive oxygen species (ROS), which induce oxidative stress and trigger apoptotic pathways. The intrinsic mitochondrial pathway is a key target, where the complexes can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.

G MetalComplex SMDTC Metal Complex Cell Cancer Cell MetalComplex->Cell Cellular Uptake ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A simplified diagram of a potential anticancer mechanism of SMDTC metal complexes.

Antimicrobial Activity

SMDTC and its metal complexes also exhibit significant activity against a range of bacteria and fungi. The chelation of the metal ion is often crucial for the enhanced antimicrobial effect.

Comparative Antimicrobial Activity (MIC values in µg/mL)

Compound/ComplexS. aureusK. rhizophilaReference
SMDTC-derived Schiff Base<24.4<24.4[1][5]
Cu(II) Complex>48.8<24.4[1][5]

The mechanism of antimicrobial action is thought to involve the disruption of cellular processes, such as enzyme function and cell wall synthesis, through the binding of the metal complex to essential biomolecules within the microbial cell.

Experimental Protocols

General Synthesis of S-Methyldithiocarbazate (SMDTC)

S-methyldithiocarbazate is typically synthesized by the reaction of hydrazine hydrate with carbon disulfide in the presence of a base, followed by methylation with methyl iodide.

Procedure:

  • A solution of potassium hydroxide in ethanol is prepared and cooled in an ice bath.

  • Carbon disulfide is added dropwise to the cold solution, followed by the slow addition of hydrazine hydrate.

  • The resulting mixture is stirred for a period, leading to the formation of the potassium salt of dithiocarbazic acid.

  • Methyl iodide is then added, and the reaction mixture is stirred until the formation of a precipitate is complete.

  • The crude product is filtered, washed, and recrystallized to obtain pure S-methyldithiocarbazate.

General Synthesis of SMDTC Schiff Base Metal Complexes

The synthesis of metal complexes of SMDTC Schiff bases generally involves a two-step process: the synthesis of the Schiff base ligand followed by its reaction with a metal salt.[3]

Step 1: Synthesis of the Schiff Base Ligand

  • S-methyldithiocarbazate is dissolved in a suitable solvent (e.g., ethanol).

  • An equimolar amount of the desired aldehyde or ketone is added to the solution.

  • The mixture is refluxed for several hours.

  • Upon cooling, the Schiff base ligand precipitates out and is collected by filtration, washed, and dried.

Step 2: Synthesis of the Metal Complex

  • The synthesized Schiff base ligand is dissolved in a suitable solvent.

  • An equimolar or appropriate stoichiometric amount of a metal salt (e.g., acetate or chloride) dissolved in the same or a compatible solvent is added to the ligand solution.

  • The reaction mixture is refluxed for several hours.

  • The resulting precipitate of the metal complex is filtered, washed thoroughly with the solvent, and dried.

G Start Start SMDTC_Synth Synthesize SMDTC Start->SMDTC_Synth Ligand_Synth Synthesize Schiff Base Ligand SMDTC_Synth->Ligand_Synth Complex_Synth Synthesize Metal Complex Ligand_Synth->Complex_Synth Characterization Characterize Complex (IR, NMR, X-ray, etc.) Complex_Synth->Characterization Bio_Assay Biological Activity Assays (Anticancer, Antimicrobial) Characterization->Bio_Assay End End Bio_Assay->End

Caption: A generalized workflow for the synthesis and evaluation of SMDTC metal complexes.

Conclusion

The coordination chemistry of S-methyldithiocarbazate is rich and varied, offering a platform for the design and synthesis of metal complexes with tailored structural and biological properties. The choice of the metal ion plays a critical role in determining the coordination geometry, stability, and ultimately, the therapeutic potential of the resulting complex. This comparative guide highlights the key differences in the coordination behavior and biological activities of SMDTC complexes with various metals, providing a valuable resource for researchers in the fields of inorganic chemistry, medicinal chemistry, and drug development. Further exploration into the precise mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of novel and effective metal-based therapeutic agents.

References

In Vitro Efficacy of Methyl Hydrazinecarbodithioate-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of various methyl hydrazinecarbodithioate-based compounds, focusing on their anticancer and antimicrobial properties. The information presented is collated from multiple studies to offer a comprehensive overview supported by experimental data.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds, particularly their metal complexes, involves the induction of apoptosis through DNA interaction and activation of the caspase signaling cascade.

Comparative Efficacy of Selected Compounds

The following table summarizes the in vitro anticancer activity of several this compound-based compounds, as indicated by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound/ComplexCancer Cell LineIC50 (µM)Reference
Methyl-2-arylidene hydrazinecarbodithioate (IIc)HL-60 (Human promyelocytic leukemia)6.5[1]
Methyl-2-arylidene hydrazinecarbodithioate (IIi)HL-60 (Human promyelocytic leukemia)≈ 1[1]
Methyl-2-arylidene hydrazinecarbodithioate (IIl)HL-60 (Human promyelocytic leukemia)0.8[1]
Platinum(II) complex 7aHCT-116 (Human colon carcinoma)1.89 - 5.60
Platinum(II) complex 7aMCF-7 (Human breast adenocarcinoma)1.89 - 5.60
Platinum(II) complex 7aMDA-MB-231 (Human breast adenocarcinoma)1.89 - 5.60
Platinum(II) complex 7bHCT-116 (Human colon carcinoma)1.89 - 5.60
Platinum(II) complex 7bMCF-7 (Human breast adenocarcinoma)1.89 - 5.60
Platinum(II) complex 7bMDA-MB-231 (Human breast adenocarcinoma)1.89 - 5.60
(E)-methyl-2-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbodithioateHep G2 (Human liver carcinoma)34.33 (24h), 27.64 (48h)
Mechanism of Action: Apoptosis Induction

Several studies indicate that platinum(II) complexes of this compound derivatives exert their anticancer effects by inducing apoptosis. This programmed cell death is initiated by the compound's interaction with DNA, leading to the activation of a cascade of caspase enzymes. Key events in this pathway include the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3 and -7), ultimately resulting in the cleavage of essential cellular proteins, such as poly(ADP-ribose) polymerase (PARP), and subsequent cell death.

Apoptosis Signaling Pathway cluster_0 Stimulus cluster_1 Signal Transduction cluster_2 Caspase Cascade cluster_3 Execution Phase Compound Compound DNA_Binding DNA Binding Compound->DNA_Binding Induces Mitochondria Mitochondria DNA_Binding->Mitochondria Stress Signal Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase37 Pro-caspase-3/7 Caspase9->Procaspase37 Cleaves & Activates Caspase37 Caspase-3/7 (Executioner) Procaspase37->Caspase37 PARP PARP Caspase37->PARP Cleaves Apoptosis Apoptosis Caspase37->Apoptosis Executes Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Apoptosis signaling pathway induced by this compound compounds.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their efficacy against various microbial pathogens, including bacteria and fungi. Their activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Comparative Efficacy of Selected Compounds

The following table presents the in vitro antimicrobial activity of a selection of this compound-based compounds.

CompoundMicroorganismMIC (µg/mL)Reference
Hydrazide-hydrazone 15Staphylococcus spp.1.95
Hydrazide-hydrazone 15Enterococcus faecalis ATCC 2921215.62
Compound 3bStaphylococcus aureus< 10
Compound 3bSpore-forming bacilli31.3 - 125
Compound 15Escherichia coli ATCC 25922125
Compound 2Bordetella bronchiseptica ATCC 4617Weak activity
Compound 8Gram-positive & Gram-negative bacteria0.004 - 0.03 (mg/mL)
Compound 15Fungi0.004 - 0.06 (mg/mL)

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT Assay Workflow Cell_Seeding 1. Seed cells in 96-well plate Incubation1 2. Incubate (24h) Cell_Seeding->Incubation1 Compound_Addition 3. Add serially diluted compound Incubation1->Compound_Addition Incubation2 4. Incubate (e.g., 48h) Compound_Addition->Incubation2 MTT_Addition 5. Add MTT reagent Incubation2->MTT_Addition Incubation3 6. Incubate (4h) MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading 8. Read absorbance (e.g., 570 nm) Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cells are seeded into 96-well plates at an optimal density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (final concentration typically 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or an acidified isopropanol solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.

Workflow:

Broth Microdilution Workflow Compound_Dilution 1. Prepare serial dilutions of compound in broth Inoculation 3. Inoculate wells with microbial suspension Compound_Dilution->Inoculation Inoculum_Preparation 2. Prepare standardized microbial inoculum Inoculum_Preparation->Inoculation Incubation 4. Incubate plates under appropriate conditions Inoculation->Incubation MIC_Determination 5. Visually assess for microbial growth to determine MIC Incubation->MIC_Determination Subculturing 6. Subculture from clear wells onto agar plates MIC_Determination->Subculturing Incubation_Agar 7. Incubate agar plates Subculturing->Incubation_Agar MBC_Determination 8. Observe for colony growth to determine MBC Incubation_Agar->MBC_Determination

Caption: Workflow for determining MIC and MBC via broth microdilution.

Detailed Steps:

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. This is typically done by suspending colonies from an overnight culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve the desired final inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under conditions appropriate for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, a small aliquot from the wells showing no visible growth is subcultured onto an appropriate agar medium. The plates are then incubated. The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.

References

Assessing the Purity of Synthesized Methyl Hydrazinecarbodithioate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive comparison of analytical methods for assessing the purity of Methyl hydrazinecarbodithioate, a key intermediate in the synthesis of various pharmaceutically active molecules. Experimental data, detailed protocols, and a clear workflow are presented to aid in the selection of the most appropriate purity assessment strategy.

This compound (MHDC) and its derivatives are versatile building blocks in medicinal chemistry, primarily utilized as precursors for thiosemicarbazides, which have demonstrated a wide range of biological activities, including potential anticancer and antiviral properties. The purity of MHDC is paramount, as impurities can lead to side reactions, lower yields of the final product, and introduce potentially toxic components into drug candidates.

This guide compares the most common and effective analytical techniques for determining the purity of synthesized MHDC, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS). We also present a comparison with a closely related analogue, ethyl hydrazinecarbodithioate, to highlight key analytical considerations.

Comparative Purity Analysis

The following table summarizes typical purity data for synthesized this compound and a common alternative, Ethyl hydrazinecarbodithioate, as determined by various analytical methods. It is important to note that actual purity will vary depending on the synthetic route and purification methods employed.

CompoundAnalytical MethodTypical Purity (%)Common Impurities
This compoundHPLC-UV> 98Unreacted starting materials, water, inorganic salts (e.g., KBr, NaBr)
This compoundqNMR> 99Residual solvents, water
Ethyl hydrazinecarbodithioateHPLC-UV> 97Unreacted starting materials, water, inorganic salts

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to enable researchers to replicate and adapt these methods for their specific needs.

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the routine analysis of dithiocarbamates and related compounds due to its robustness and sensitivity.

Objective: To determine the purity of this compound by separating it from potential impurities and quantifying its peak area relative to the total peak area.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution, for example, starting with 80% water and 20% acetonitrile and gradually increasing the acetonitrile concentration to 95% over 15-20 minutes. The addition of 0.1% formic acid to the aqueous phase can improve peak shape.

  • Standard Solution Preparation: Accurately weigh a known amount of a high-purity reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 272 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample by dividing the peak area of the analyte by the total area of all peaks in the chromatogram and multiplying by 100%. For more accurate quantification, use the calibration curve generated from the standard solutions.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.

Objective: To determine the absolute purity of this compound by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Analytical balance

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into a vial.

    • Accurately weigh a specific amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1).

    • Optimize other acquisition parameters for quantitative analysis.

  • Data Processing and Analysis:

    • Process the NMR spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved proton signal of this compound and a well-resolved signal of the internal standard.

    • Calculate the purity of the sample using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Purity Assessment Workflow

The following diagram illustrates a typical workflow for assessing the purity of a synthesized chemical compound like this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_data Data Evaluation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep Analytical_Method Choice of Analytical Method Sample_Prep->Analytical_Method HPLC HPLC-UV Analytical_Method->HPLC qNMR qNMR Analytical_Method->qNMR MS Mass Spectrometry Analytical_Method->MS TLC Thin Layer Chromatography (Qualitative) Analytical_Method->TLC Data_Acquisition Data Acquisition HPLC->Data_Acquisition qNMR->Data_Acquisition MS->Data_Acquisition TLC->Data_Acquisition Data_Processing Data Processing & Integration Data_Acquisition->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Impurity_ID Impurity Identification Data_Processing->Impurity_ID Report Final Purity Report Purity_Calculation->Report Impurity_ID->Report Final_Decision Final_Decision Report->Final_Decision Accept/Reject Batch

Caption: Workflow for Purity Assessment of Synthesized Compounds.

Conclusion

The purity of this compound is a critical parameter that directly impacts its suitability as an intermediate in drug development. A multi-faceted analytical approach is often the most reliable strategy for a comprehensive purity assessment. While HPLC-UV provides a robust and routine method for purity determination, qNMR offers the advantage of being a primary method for absolute purity assessment. Mass spectrometry is invaluable for identifying unknown impurities. The choice of the most appropriate technique will depend on the specific requirements of the research, the available instrumentation, and the stage of drug development. By employing the detailed protocols and workflow outlined in this guide, researchers can confidently assess the purity of their synthesized this compound and make informed decisions in their drug discovery and development endeavors.

Comparative Analysis of the Cross-Reactivity of Methyl Hydrazinecarbodithioate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological cross-reactivity of a series of methyl hydrazinecarbodithioate derivatives. The information presented herein is intended to facilitate the evaluation of these compounds for potential therapeutic applications by summarizing their cytostatic and antiviral activities. The data is compiled from published research, and detailed experimental protocols are provided to allow for replication and further investigation.

Data Presentation: Cytostatic and Antiviral Activity

The following table summarizes the cytostatic and antiviral activities of twelve methyl-2-arylidene hydrazinecarbodithioate derivatives against various cell lines and viruses. The data highlights the concentration-dependent effects of these compounds.

Compound IDR Group (Substitution on Phenyl Ring)IC50 HL-60 (µM)[1]IC50 HEL (µM)[1]Antiviral Activity (HSV, VZV)[1]
IIa H>100>100Not Active
IIb 2-OH2025Not Active
IIc 2-OH, 3-OCH36.55.3Active
IId 4-OH7080Not Active
IIe 4-Cl>100>100Not Active
IIf 4-N(CH3)29095Not Active
IIg 4-NO2>100>100Not Active
IIh 3-NO28075Not Active
IIi 2-NO2≈ 117Not Active
IIj 2-Cl5060Not Active
IIk 2,4-diCl4045Not Active
IIl 2-OH, 5-Br0.82.6Active

IC50 values represent the concentration of the compound that inhibits 50% of cell proliferation. HL-60: Human promyelocytic leukemia cells. HEL: Human embryonic lung fibroblasts. HSV: Herpes Simplex Virus. VZV: Varicella-Zoster Virus.

Experimental Protocols

Cytotoxicity Assay

This protocol is a representative method for determining the cytostatic activity of compounds on HL-60 and HEL cell lines using a tetrazolium-based colorimetric assay (e.g., MTT assay).

1. Cell Culture and Seeding:

  • Human promyelocytic leukemia (HL-60) cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1 mM L-glutamine.

  • Human embryonic lung (HEL) fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment (for HEL cells) and stabilization.

2. Compound Treatment:

  • A stock solution of each this compound derivative is prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compounds are made in the respective cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells receive medium with DMSO only.

3. Incubation and Assay:

  • The plates are incubated for 48 hours at 37°C with 5% CO₂.

  • Following incubation, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • The medium is then carefully removed, and 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the DMSO-treated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Assay

This protocol describes a representative plaque reduction assay to evaluate the antiviral activity of the compounds against Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).

1. Cell and Virus Preparation:

  • Vero cells (for HSV) or human embryonic lung fibroblasts (for VZV) are seeded in 24-well plates and grown to confluency.

  • Viral stocks of known titers are prepared.

2. Infection and Compound Treatment:

  • The cell monolayers are infected with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units per well).

  • After a 1-hour adsorption period at 37°C, the virus inoculum is removed.

  • The cells are washed with PBS and overlaid with a medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing serial dilutions of the test compounds.

3. Incubation and Plaque Visualization:

  • The plates are incubated at 37°C in a 5% CO₂ incubator for 2-3 days for HSV and 5-7 days for VZV, or until visible plaques are formed.

  • The overlay medium is removed, and the cell monolayers are fixed with methanol.

  • The cells are stained with a 0.5% crystal violet solution to visualize the plaques.

4. Data Analysis:

  • The number of plaques in each well is counted.

  • The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound).

  • The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined from the dose-response curve.

Visualizations

Experimental Workflow

G cluster_0 Compound Preparation cluster_1 Biological Assays cluster_1a Cytotoxicity Screening cluster_1b Antiviral Screening cluster_2 Data Analysis Synthesis Synthesis of this compound Derivatives Characterization Structural Characterization Synthesis->Characterization Stock_Solution Preparation of Stock Solutions Characterization->Stock_Solution Compound_Treatment_Cyto Compound Treatment Stock_Solution->Compound_Treatment_Cyto Plaque_Assay Plaque Reduction Assay Stock_Solution->Plaque_Assay Cell_Culture Cell Culture (HL-60, HEL) Cell_Culture->Compound_Treatment_Cyto MTT_Assay MTT Assay Compound_Treatment_Cyto->MTT_Assay IC50_Calc IC50 Calculation MTT_Assay->IC50_Calc Virus_Culture Virus Culture (HSV, VZV) Virus_Culture->Plaque_Assay EC50_Calc EC50 Calculation Plaque_Assay->EC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison EC50_Calc->Comparison

Caption: Experimental workflow for the evaluation of this compound derivatives.

Postulated Signaling Pathway for Cytotoxicity

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway Ligand Death Ligand (e.g., FasL) Receptor Death Receptor (e.g., Fas) Ligand->Receptor DISC DISC Formation Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Stress Cellular Stress Caspase8->Stress Crosstalk Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 MHC_Derivative This compound Derivative MHC_Derivative->Stress Mitochondrion Mitochondrion Stress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: A postulated apoptosis signaling pathway potentially activated by cytotoxic derivatives.

References

The Synthetic Potential of S-Methyl-N,N-diethylthiocarbamate Sulfoxide (SMDTC): A Comparative Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

S-Methyl-N,N-diethylthiocarbamate sulfoxide (SMDTC), a known metabolite of the drug Disulfiram, presents an intriguing yet largely unexplored profile as a potential reagent in synthetic organic chemistry. While extensively studied for its biological activity, particularly as an inhibitor of aldehyde dehydrogenase, its utility in the synthesis of novel organic molecules remains undocumented in publicly available literature. This guide aims to provide a comparative benchmark for the potential synthetic applications of SMDTC by examining the well-established chemistry of the sulfoxide and thiocarbamate functional groups it comprises. By drawing parallels with known reagents and reactions, we can project the possible reactivity and utility of SMDTC for researchers, scientists, and drug development professionals.

Introduction to Sulfoxides and Thiocarbamates in Synthesis

Sulfoxides are a cornerstone of modern organic synthesis, valued for their unique reactivity. The sulfur atom in a sulfoxide is a stereocenter, making chiral sulfoxides powerful auxiliaries in asymmetric synthesis.[1][2][3] They are also key precursors in important transformations such as the Pummerer and Mislow-Evans rearrangements, which enable the formation of valuable carbon-carbon and carbon-heteroatom bonds.[4][5][6]

Thiocarbamates, on the other hand, are recognized for their applications in agriculture and their role as synthetic intermediates.[7][8] The combination of these two functionalities in SMDTC suggests a potential for unique reactivity, although specific experimental data is currently lacking.

Potential Synthetic Transformations Involving SMDTC

Based on the general reactivity of sulfoxides, SMDTC could potentially participate in several key synthetic transformations. Below, we outline these possibilities and compare them with established reagents.

Oxidation Reactions

The most fundamental reaction of sulfides is their oxidation to sulfoxides. A variety of reagents are employed for this transformation, each with its own advantages in terms of selectivity, cost, and environmental impact. While SMDTC is the product of an oxidation, its sulfoxide group could potentially act as an oxygen transfer agent under certain conditions, although this is less common for simple sulfoxides compared to specialized reagents.

Table 1: Comparison of Common Oxidizing Agents for Sulfide to Sulfoxide Conversion

ReagentTypical ConditionsAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂)Acetic acid, room temp.[9]"Green" oxidant, inexpensiveCan over-oxidize to sulfone
meta-Chloroperoxybenzoic acid (m-CPBA)CH₂Cl₂, 0 °C to rtHigh yielding, reliablePotentially explosive, cost
Sodium Periodate (NaIO₄)MeOH/H₂O, 0 °C to rtSelective for sulfoxideStoichiometric waste
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)MeOH/H₂O, rtStable, inexpensive, easy to handleCan be heterogeneous
SMDTC (Projected) Unknown Potentially unique selectivity Reactivity not established
Pummerer Rearrangement

The Pummerer rearrangement is a classic reaction of sulfoxides bearing an α-hydrogen, which, in the presence of an activating agent like acetic anhydride, converts them into α-acyloxy thioethers.[5][10] Given that SMDTC possesses a methyl group attached to the sulfoxide, it is a prime candidate for this transformation. This could provide a route to functionalized thiocarbamates.

Experimental Protocol: General Procedure for the Pummerer Rearrangement

To a solution of the sulfoxide (1.0 equiv) in acetic anhydride (5.0 equiv) is added a catalytic amount of a Lewis acid (e.g., TsOH, optional). The mixture is heated to 80-140 °C and stirred for several hours until the starting material is consumed (monitored by TLC). The reaction is then cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure. The residue is purified by column chromatography to yield the α-acetoxy sulfide.[11]

Pummerer_Rearrangement Sulfoxide R-S(O)-CH₃ Activated_Sulfoxide R-S⁺(OAc)-CH₃ Sulfoxide->Activated_Sulfoxide Ac₂O Ylide R-S⁺=CH₂ Activated_Sulfoxide->Ylide -H⁺ Thionium_Ion R-S=CH₂⁺ Ylide->Thionium_Ion Product R-S-CH₂OAc Thionium_Ion->Product AcO⁻

Pummerer rearrangement pathway.
Mislow-Evans Rearrangement

The Mislow-Evans rearrangement is a[2][3]-sigmatropic rearrangement of allylic sulfoxides to allylic alcohols.[4][6][12] If an allylic group were present on the sulfur atom of a thiocarbamate sulfoxide instead of the methyl group in SMDTC, this reaction could be a powerful tool for synthesizing chiral allylic alcohols, leveraging the chirality of the sulfoxide.

Experimental Protocol: General Procedure for the Mislow-Evans Rearrangement

A solution of the allylic sulfoxide (1.0 equiv) in a suitable solvent (e.g., methanol, benzene) containing a thiophile such as trimethyl phosphite (2.0-5.0 equiv) is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding allylic alcohol.[12]

Mislow_Evans_Rearrangement Allylic_Sulfoxide R-S(O)-CH₂CH=CH₂ Sulfenate_Ester R-S-O-CH(CH=CH₂) Allylic_Sulfoxide->Sulfenate_Ester Δ [2,3]-rearrangement Allylic_Alcohol HO-CH₂CH=CH₂ Sulfenate_Ester->Allylic_Alcohol P(OMe)₃

Mislow-Evans rearrangement workflow.

Asymmetric Synthesis

Chiral sulfoxides are widely used as chiral auxiliaries to control the stereochemistry of reactions.[1][2][13] The synthesis of enantiomerically pure SMDTC and its application in asymmetric transformations represents a significant, albeit unexplored, opportunity. The bulky diethylamino group could provide a unique steric environment to influence the stereochemical outcome of reactions such as aldol additions or Diels-Alder reactions.

Conclusion and Future Outlook

While S-methyl-N,N-diethylthiocarbamate sulfoxide (SMDTC) has a well-defined biological role, its synthetic utility remains a blank canvas. Based on the established reactivity of sulfoxides, SMDTC holds the potential to be a valuable reagent in organic synthesis, particularly in rearrangements and potentially as a chiral auxiliary. The lack of experimental data underscores the need for foundational research to explore the reactivity of this and other thiocarbamate sulfoxides. Such studies would not only broaden the toolkit of synthetic chemists but could also lead to the discovery of novel transformations and synthetic pathways. The scientific community is encouraged to investigate the synthetic potential of this intriguing molecule.

References

Safety Operating Guide

Safe Disposal of Methyl Hydrazinecarbodithioate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. Methyl hydrazinecarbodithioate, a compound utilized in various synthetic pathways, requires careful management due to its inherent hazards. This guide provides a detailed, step-by-step procedure for its safe disposal, ensuring the well-being of laboratory personnel and the protection of our environment.

Hazard Identification and Safety Precautions

Before beginning any disposal procedure, it is imperative to be fully aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).

Hazard Summary:

Hazard ClassificationGHS Hazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation
Serious Eye Irritation (Category 2A)H319:

Essential Safety and Logistics for Handling Methyl Hydrazinecarbodithioate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for Methyl hydrazinecarbodithioate, ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards.[1][2] Adherence to the recommended PPE is mandatory to mitigate risks of exposure.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

The following table summarizes the required personal protective equipment when handling this substance.

PPE CategoryEquipment SpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses meeting EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a splash hazard.To prevent eye contact which can cause serious irritation.[1][3]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber, inspect before use) and a lab coat or other protective clothing to prevent skin exposure.To avoid direct skin contact which causes irritation.[1][3]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, or if dusts/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.To prevent inhalation which may lead to respiratory tract irritation.[1][3]

Occupational Exposure Limits

There are no established occupational exposure limits (OELs) specifically for this compound.[1] However, for the related and significantly more hazardous compound, Methyl Hydrazine (CAS: 60-34-4) , the following exposure limits have been established and should be considered for risk assessment purposes, especially if there is any possibility of its presence as an impurity or degradation product.

OrganizationExposure LimitNotes
OSHA (PEL) 0.2 ppm (Ceiling)Not to be exceeded at any time.
NIOSH (REL) 0.04 ppm (Ceiling)Not to be exceeded during any 2-hour period. Potential occupational carcinogen.[4]
ACGIH (TLV) 0.01 ppm (8-hour TWA)Suspected human carcinogen (A3).

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Procedural Guidance: Step-by-Step Handling Plan

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area in a fume hood or well-ventilated space. gather_materials 2. Assemble Materials (Chemical, glassware, spill kit, waste container). don_ppe 3. Don Appropriate PPE (Gloves, goggles, lab coat). weigh_dispense 4. Weigh/Dispense Chemical Carefully to avoid dust/aerosol generation. don_ppe->weigh_dispense Proceed to handling perform_exp 5. Conduct Experiment Keep containers closed when not in use. monitor 6. Monitor for Spills Clean up immediately if they occur. decontaminate 7. Decontaminate Glassware and work surfaces. monitor->decontaminate Experiment complete dispose_waste 8. Segregate & Dispose of Waste in a labeled, sealed container. doff_ppe 9. Doff PPE Correctly and wash hands thoroughly.

Figure 1: Safe Handling Workflow for this compound.

Experimental Protocol Considerations: While specific experimental methodologies will vary, the following safety principles must be integrated into any protocol involving this compound:

  • Ventilation: All work must be performed in a certified chemical fume hood or an area with adequate local exhaust ventilation.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

  • Storage: Store the chemical in a cool, dry, well-ventilated area in a tightly closed container, away from sources of heat or ignition.[3]

Disposal Plan

The disposal of this compound and associated contaminated materials must be handled as hazardous waste in compliance with all federal, state, and local regulations.[1][3]

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Solid Waste: Collect unused this compound, and any materials used for spill cleanup (e.g., vermiculite, sand), in a designated, robust, and sealable container.[3] Do not mix with other waste streams.

    • Contaminated Labware: Disposable items such as gloves, weighing papers, and pipette tips that are contaminated should be placed in a separate, clearly labeled hazardous waste bag or container.

    • Liquid Waste: If the chemical is used in a solution, collect the liquid waste in a compatible, leak-proof container. Do not pour down the drain.[3]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the primary hazards (Irritant).

    • Include the date of waste accumulation.

  • Storage of Waste:

    • Store the sealed hazardous waste containers in a designated satellite accumulation area.

    • Ensure the storage area is secure and away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

    • Do not exceed the accumulation time limits for hazardous waste as defined by your institution and local regulations.

In case of a spill, evacuate the area if necessary. For a small spill, absorb the material with an inert substance like sand or vermiculite, then scoop it into a suitable container for disposal.[3] Ensure adequate ventilation during cleanup. For large spills, contact your EHS office immediately.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.